molecular formula C5H5N3O4S B1281077 5-Nitropyridine-3-sulfonamide CAS No. 62009-07-8

5-Nitropyridine-3-sulfonamide

Cat. No.: B1281077
CAS No.: 62009-07-8
M. Wt: 203.18 g/mol
InChI Key: DGOADAPOUXCHCC-UHFFFAOYSA-N
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Description

5-Nitropyridine-3-sulfonamide is a nitropyridine-sulfonamide derivative that serves as a valuable building block and reference standard in medicinal chemistry and antimicrobial research. This compound is historically significant for its demonstrated anticoccidial activity against parasites like Eimeria tenella , with studies indicating its action is most effective during the sporozoite and first schizogony stages of the parasite's life cycle . The core structure combines a pyridine ring with a sulfonamide group, a well-known pharmacophore in drug discovery. Sulfonamides, in general, function as antibacterial agents by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . Research into this compound provides critical insights into the structure-activity relationships of sulfonamide drugs. The relative meta positions of the nitro and sulfonamide substituents on the pyridine ring have been identified as important for its biological activity . Furthermore, studying such synthetic sulfonamides is essential for understanding the molecular basis of drug resistance, particularly the role of plasmid-encoded, sulfonamide-insensitive DHPS enzymes . Today, this compound and its analogs remain pertinent in the design and synthesis of new enzyme inhibitors, contributing to ongoing efforts to develop targeted therapies . This product is intended for chemical and pharmaceutical research applications only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H,(H2,6,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOADAPOUXCHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506802
Record name 5-Nitropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62009-07-8
Record name 5-Nitropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitropyridine-3-sulfonamide: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. 5-Nitropyridine-3-sulfonamide emerges as a compound of significant interest, embodying the fusion of two "privileged" structural motifs: the nitropyridine core and the sulfonamide functional group. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1] The nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic properties of the pyridine ring, modulating its reactivity and potential as a precursor for further functionalization.[1]

Concurrently, the sulfonamide group (-SO₂NH₂) is a celebrated pharmacophore, foundational to entire classes of therapeutics, from pioneering antibacterial agents to modern anticancer, antiviral, and anti-inflammatory drugs.[2][3] Its ability to act as a stable, non-classical bioisostere for carboxylic acids and to form strong, directional hydrogen bonds with biological targets underpins its broad therapeutic utility.[2] The strategic placement of these two groups on the pyridine scaffold at the 3- and 5-positions creates a unique electronic and steric environment, making this compound a versatile building block for library synthesis and a compelling candidate for lead optimization programs in drug discovery. This guide provides a comprehensive technical overview of its chemical properties, structure, characterization, and synthetic pathways, offering researchers and drug development professionals the foundational knowledge to harness its potential.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthetic chemistry and drug development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 62009-07-8Generic Supplier Data
Molecular Formula C₅H₅N₃O₄SGeneric Supplier Data
Molecular Weight 203.18 g/mol [4]
Canonical SMILES C1=C(C=NC=C1[O-])S(=O)(=O)NN/A
Appearance Expected to be a solidN/A
Solubility Expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF.N/A
Melting Point Not reportedN/A

Molecular Structure and Elucidation

The structure of this compound is defined by a pyridine ring substituted at the C3 position with a sulfonamide group and at the C5 position with a nitro group. Both substituents are strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring system. This deactivation makes the compound particularly resistant to electrophilic aromatic substitution but activates it toward nucleophilic aromatic substitution, a key consideration for its synthetic utility.[5]

Caption: 2D structure of this compound.

Spectroscopic Characterization Profile

While specific experimental data is not widely published, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be highly characteristic. Three signals corresponding to the aromatic protons on the pyridine ring are expected. Due to the strong deshielding effect of the adjacent nitrogen and the two electron-withdrawing groups, these protons would appear at a high chemical shift (downfield), likely in the δ 8.5-9.5 ppm range. The proton at C2 would likely be the most downfield, appearing as a doublet. The proton at C6 would be a doublet, and the proton at C4 would appear as a triplet or more complex multiplet due to coupling with both H2 and H6. The two protons of the -NH₂ group of the sulfonamide would appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show five distinct signals for the pyridine ring carbons. The carbons bearing the nitro (C5) and sulfonamide (C3) groups would be significantly shifted, and their precise location would provide key structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic strong absorption bands would be observed for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively).[6] Additionally, distinct peaks corresponding to the N-H stretching of the sulfonamide amine and the asymmetric and symmetric stretches of the C-NO₂ group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) would be present.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₅H₅N₃O₄S) by providing an accurate mass measurement of the molecular ion peak (m/z ≈ 203.00).

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Diazotization of 3-Aminopyridine

  • Rationale: Diazotization is a classic and reliable method for converting an aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. The use of low temperatures (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Procedure:

    • To a stirred solution of concentrated hydrochloric acid in water, add 3-aminopyridine (1.0 eq.) portion-wise, maintaining the temperature below 30 °C with an ice bath.

    • Cool the resulting slurry to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30-60 minutes. The resulting diazonium salt solution is used directly in the next step without isolation.[7]

Step 2: Sulfonylchlorination (Sandmeyer-type Reaction)

  • Rationale: The diazonium salt is converted to a sulfonyl chloride via a Sandmeyer-type reaction. A solution of sulfur dioxide in a suitable solvent (like acetic acid) in the presence of a copper(I) catalyst provides the -SO₂Cl group.

  • Procedure:

    • Prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution.

    • Allow the reaction to stir at low temperature and then warm to room temperature until nitrogen evolution ceases.

    • The product, pyridine-3-sulfonyl chloride, can be extracted into an organic solvent (e.g., dichloromethane), washed, dried, and concentrated.[7][8]

Step 3: Ammonolysis to Pyridine-3-sulfonamide

  • Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. This is a standard and high-yielding transformation.

  • Procedure:

    • Dissolve the crude pyridine-3-sulfonyl chloride from Step 2 in a suitable solvent like THF or dioxane.

    • Add this solution slowly to a stirred, cooled (0-10 °C) solution of concentrated aqueous ammonia.

    • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

    • The product, pyridine-3-sulfonamide, will often precipitate from the reaction mixture and can be collected by filtration, washed with cold water, and dried.

Step 4: Nitration of Pyridine-3-sulfonamide

  • Rationale: The final step is the regioselective nitration of the pyridine ring. The sulfonamide group is a meta-director. Therefore, nitration is expected to occur at the C5 position. Due to the electron-deficient nature of the pyridine ring, potent nitrating conditions (a mixture of concentrated nitric and sulfuric acids, "mixed acid") are required.[9][10] Careful temperature control is necessary to manage the exothermic reaction and prevent side reactions.

  • Procedure:

    • To a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

    • Slowly and carefully add pyridine-3-sulfonamide (1.0 eq.) in portions, ensuring it dissolves completely.

    • Cool the solution to 0 °C.

    • Slowly add fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to drive the reaction to completion.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product, this compound, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

Reactivity, Applications, and Future Directions

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological activities.

Structure_Activity_Relationship cluster_0 Core Scaffold cluster_1 Key Pharmacophores cluster_2 Potential Biological Activities Scaffold This compound Sulfonamide Sulfonamide Moiety (-SO₂NH₂) Nitropyridine Nitropyridine Core Antibacterial Antibacterial Sulfonamide->Antibacterial Anticancer Anticancer Sulfonamide->Anticancer AntiInflammatory Anti-inflammatory Sulfonamide->AntiInflammatory CA_Inhibitor Carbonic Anhydrase Inhibition Sulfonamide->CA_Inhibitor Nitropyridine->Anticancer Antiviral Antiviral Nitropyridine->Antiviral Kinase_Inhibitor Kinase Inhibition Nitropyridine->Kinase_Inhibitor

Caption: Relationship between structural motifs and potential bioactivities.

  • Nucleophilic Aromatic Substitution (SₙAr): The two strong electron-withdrawing groups make the pyridine ring highly susceptible to SₙAr reactions. This allows for the displacement of a suitable leaving group (if installed, for example, at the 2- or 6-position) by various nucleophiles (amines, thiols, alcohols), enabling rapid diversification of the scaffold.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation is fundamental in medicinal chemistry, as the resulting 5-amino-pyridine-3-sulfonamide opens up a vast array of subsequent chemical modifications, such as amide bond formation, reductive amination, or participation in further cyclization reactions to build complex heterocyclic systems.

  • Modification of the Sulfonamide: The N-H protons of the primary sulfonamide can be deprotonated and alkylated or arylated, allowing for the synthesis of secondary and tertiary sulfonamides. This is a common strategy in drug design to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.

Given the established and diverse biological activities of both nitropyridines and sulfonamides, this compound is a prime candidate for screening libraries aimed at discovering novel therapeutics.[1][11] Areas of high potential include:

  • Oncology: As inhibitors of kinases or carbonic anhydrases, which are validated targets in cancer therapy.[3][6]

  • Infectious Diseases: As novel antibacterial or antiviral agents, building upon the historical success of sulfa drugs.[3][12]

  • Inflammatory Diseases: As potential inhibitors of enzymes like cyclooxygenase (COX).[11]

Conclusion

This compound represents a strategically designed chemical entity, rich in synthetic potential. Its structure, featuring a highly functionalized and reactive pyridine core, provides multiple handles for chemical elaboration. While requiring a multi-step synthesis, the proposed pathway relies on robust and scalable chemical reactions, making it accessible for laboratory-scale synthesis and library production. For researchers and scientists in drug development, this compound is not merely a molecule but a gateway to novel chemical space, offering a promising platform for the discovery of next-generation therapeutics targeting a wide spectrum of human diseases.

References

  • ResearchGate. (2025). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
  • National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Available at: [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Available at: [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • ResearchGate. (2025). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Available at: [Link]

  • Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Available at: [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

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  • PubMed Central. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
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  • PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Available at: [Link]

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An In-depth Technical Guide to 5-Nitropyridine-3-sulfonamide (CAS 62009-07-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

5-Nitropyridine-3-sulfonamide, identified by the CAS number 62009-07-8, is a heterocyclic compound that merges the functionalities of a nitropyridine and a sulfonamide. While specific comprehensive studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The nitropyridine core is a well-established pharmacophore and a versatile synthetic intermediate, with the electron-withdrawing nitro group activating the pyridine ring for various chemical transformations.[1][2] Simultaneously, the sulfonamide group is a classic pharmacophore present in a wide array of therapeutic agents, renowned for its ability to mimic a carboxylic acid bioisostere and engage in crucial hydrogen bonding interactions with biological targets.[3][4]

This guide, therefore, serves as a technical exploration of this compound, drawing upon established principles of organic synthesis, medicinal chemistry, and the known properties of its constituent functional groups. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its potential as a building block for the development of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, we can predict its key characteristics based on its structure.

PropertyPredicted Value/InformationSource/Justification
CAS Number 62009-07-8Public Record
Molecular Formula C₅H₅N₃O₄S[5][6]
Molecular Weight 203.18 g/mol [5][6]
Appearance Expected to be a crystalline solidGeneral property of similar small organic molecules
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in polar organic solvents like DMSO and DMFBased on the polarity of the functional groups
pKa (Sulfonamide NH) Estimated to be in the range of 8-10Typical pKa for primary sulfonamides
LogP Predicted to be low, indicating hydrophilicityThe presence of polar nitro and sulfonamide groups

Synthesis and Reactivity: A Plausible Synthetic Approach

Proposed Synthetic Pathway:

Synthetic_Pathway_of_this compound cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorosulfonation cluster_3 Step 4: Amination 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine-5-sulfonic_acid 3-Aminopyridine-5-sulfonic_acid 3-Aminopyridine->3-Aminopyridine-5-sulfonic_acid H₂SO₄/SO₃ 5-Nitro-3-aminopyridine-5-sulfonic_acid 5-Nitro-3-aminopyridine-5-sulfonic_acid 3-Aminopyridine-5-sulfonic_acid->5-Nitro-3-aminopyridine-5-sulfonic_acid HNO₃/H₂SO₄ 5-Nitropyridine-3-sulfonyl_chloride 5-Nitropyridine-3-sulfonyl_chloride 5-Nitro-3-aminopyridine-5-sulfonic_acid->5-Nitropyridine-3-sulfonyl_chloride PCl₅ or SOCl₂ This compound This compound 5-Nitropyridine-3-sulfonyl_chloride->this compound NH₄OH

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Sulfonation of 3-Aminopyridine

  • To a stirred solution of concentrated sulfuric acid, carefully add fuming sulfuric acid (oleum) at 0-5 °C.

  • Slowly add 3-aminopyridine to the cooled oleum solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120-130 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 3-4 with a saturated solution of sodium hydroxide.

  • The precipitated 3-aminopyridine-5-sulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Nitration of 3-Aminopyridine-5-sulfonic acid

  • To a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-aminopyridine-5-sulfonic acid in portions.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 3-amino-5-nitropyridine-x-sulfonic acid is collected by filtration, washed with cold water, and dried.

Step 3: Conversion to Sulfonyl Chloride

  • To a flask containing phosphorus pentachloride or thionyl chloride, add the dried 3-amino-5-nitropyridine-x-sulfonic acid in portions.

  • Heat the mixture under reflux for several hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • The solid 5-nitropyridine-3-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 4: Amination to form this compound

  • Suspend the 5-nitropyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the suspension to 0-5 °C and slowly add an excess of concentrated ammonium hydroxide.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Drug Discovery and Development

The unique combination of the nitropyridine and sulfonamide moieties suggests several potential applications for this compound in drug discovery.

1. As a Scaffold for Antibacterial Agents:

The sulfonamide group is a well-known inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] By acting as a competitive inhibitor of p-aminobenzoic acid (PABA), sulfonamides disrupt the production of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, leading to bacteriostatic effects. The nitropyridine moiety can be further functionalized to enhance binding to the target enzyme or to modulate the pharmacokinetic properties of the molecule.

Antibacterial_Mechanism_of_Action PABA PABA Dihydropteroate_Synthase Dihydropteroate_Synthase PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic_Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Tetrahydrofolate_Synthesis Tetrahydrofolate_Synthesis Dihydropteroic_Acid->Tetrahydrofolate_Synthesis Bacterial_Growth Bacterial_Growth Tetrahydrofolate_Synthesis->Bacterial_Growth This compound This compound This compound->Dihydropteroate_Synthase Inhibits

Caption: Hypothetical mechanism of antibacterial action.

2. As an Intermediate for Kinase Inhibitors:

The pyridine ring is a common scaffold in many approved kinase inhibitors. The nitro group in this compound can be readily reduced to an amino group, which can then serve as a handle for further derivatization to build more complex molecules that can target the ATP-binding site of various kinases.[7]

3. As a Building Block for Carbonic Anhydrase Inhibitors:

Sulfonamides are the cornerstone of carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, epilepsy, and other conditions. The sulfonamide group of this compound could potentially bind to the zinc ion in the active site of carbonic anhydrase, while the nitropyridine moiety could be modified to achieve isoform selectivity.[3]

Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a general screening workflow is proposed.

Biological_Screening_Workflow Synthesis_and_Purification Synthesis_and_Purification Physicochemical_Characterization Physicochemical_Characterization Synthesis_and_Purification->Physicochemical_Characterization Primary_Screening Primary Screening (e.g., Antibacterial, Kinase, CA assays) Physicochemical_Characterization->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Active End End Hit_Identification->End Inactive In_vivo_Testing In vivo Testing (Animal models) Lead_Optimization->In_vivo_Testing Preclinical_Development Preclinical_Development In_vivo_Testing->Preclinical_Development

Caption: A general workflow for the biological evaluation.

Conclusion: A Promising but Unexplored Chemical Entity

This compound (CAS 62009-07-8) represents an intriguing, yet underexplored, molecule at the intersection of two powerful pharmacophores. While direct experimental data is limited, its structural features strongly suggest its potential as a valuable building block in the synthesis of novel therapeutic agents, particularly in the areas of antibacterials, kinase inhibitors, and carbonic anhydrase inhibitors. The proposed synthetic route provides a logical starting point for its preparation, and the outlined biological screening workflow offers a roadmap for its future investigation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

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  • Google Patents. (n.d.). Sulfonamide derivative and medicinal use thereof.
  • Google Patents. (n.d.). Sulfonamide compound or salt thereof.

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The Advent of a Potent Pharmacophore: A Technical Guide to the Discovery and History of Nitropyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery, synthesis, and evolution of nitropyridine sulfonamides. This document moves beyond a conventional review, offering a synthesized narrative grounded in the foundational principles of medicinal chemistry and process development.

The trajectory of pharmaceutical innovation is often marked by the strategic combination of known pharmacophores to unlock novel therapeutic potential. The class of nitropyridine sulfonamides exemplifies this principle, merging the well-established antibacterial prowess of sulfonamides with the versatile reactivity of the nitropyridine scaffold. This guide traces the historical threads of these two parent moieties, converging on the synthesis and burgeoning significance of their conjugated derivatives.

Foundational Pillars: The Independent Histories of Sulfonamides and Nitropyridines

The story of nitropyridine sulfonamides is rooted in the independent, yet parallel, development of its constituent chemical entities. Understanding these individual histories is paramount to appreciating the rationale behind their eventual combination.

The Dawn of the Antibacterial Era: The Sulfonamide Revolution

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the age of synthetic antibacterial agents. This journey began in the early 20th century, driven by the work of German chemist Paul Ehrlich and his theory of selective toxicity.[1] The breakthrough, however, came in the 1930s at Bayer AG, then a part of the German chemical conglomerate IG Farben.[2] A team led by physician and researcher Gerhard Domagk, building upon the work of chemists Josef Klarer and Fritz Mietzsch, systematically screened coal-tar dyes for antibacterial activity.[2]

This relentless effort culminated in the discovery of Prontosil, a red azo dye, which demonstrated remarkable efficacy against streptococcal infections in mice.[1][2] The subsequent revelation that Prontosil was a prodrug, metabolized in vivo to the active compound sulfanilamide, unlocked the therapeutic potential of the sulfonamide functional group.[3] This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, triggered an explosion in sulfonamide research, leading to the synthesis of thousands of derivatives and revolutionizing the treatment of bacterial diseases before the widespread availability of penicillin.[1][3]

The Versatile Precursor: The Emergence of Nitropyridines in Synthesis

Nitropyridines, pyridine rings bearing one or more nitro groups, have long been recognized as valuable and versatile precursors in organic and medicinal chemistry.[3][4] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives.[4] These derivatives are integral components of numerous bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[3][4]

Early synthetic methods for nitropyridines, dating back to the mid-20th century, laid the groundwork for their use in more complex molecular architectures. For instance, a 1946 publication by DenHertog described a multi-step synthesis of a nitropyridine derivative starting from diethyl 3-oxopentanedioate.[5] Over the decades, synthetic methodologies have evolved to provide more efficient and regioselective access to a variety of nitropyridine isomers.

The Convergence: Synthesis and Bioactivity of Nitropyridine Sulfonamides

The logical progression from the individual development of sulfonamides and nitropyridines was their eventual combination to create hybrid molecules with potentially enhanced or novel biological activities. While a definitive, singular "discovery" of the first nitropyridine sulfonamide is not prominently documented, their emergence can be traced through the evolution of synthetic organic chemistry and the continuous search for new therapeutic agents.

General Synthetic Strategies

The synthesis of nitropyridine sulfonamides typically involves the coupling of a nitropyridine-containing amine with a sulfonyl chloride, or vice versa. The two primary retrosynthetic approaches are illustrated below.

G cluster_0 Retrosynthetic Approach A cluster_1 Retrosynthetic Approach B NitropyridineSulfonamide Nitropyridine Sulfonamide NitropyridineAmine Nitropyridine Amine NitropyridineSulfonamide->NitropyridineAmine C-N bond disconnection SulfonylChloride Sulfonyl Chloride NitropyridineSulfonamide->SulfonylChloride NitropyridineSulfonamide2 Nitropyridine Sulfonamide AminoSulfonamide Amino-Sulfonamide NitropyridineSulfonamide2->AminoSulfonamide C-N bond disconnection NitropyridineHalide Halogenated Nitropyridine NitropyridineSulfonamide2->NitropyridineHalide

Figure 1: Retrosynthetic analysis of nitropyridine sulfonamides.

A more recent and innovative approach involves the direct coupling of nitroarenes and thiols, which could be adapted for the synthesis of nitropyridine sulfonamides, offering a more atom-economical and potentially greener route.[6] This photocatalyst-free method utilizes photoexcitation of the nitroarene to facilitate the reaction.[6]

A Case Study: 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)

A notable example of a bioactive nitropyridine sulfonamide is 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB). This compound has been investigated for its activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[7]

Experimental Protocol: Synthesis of 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)

The synthesis of 2NB provides a practical illustration of the general synthetic strategies.

  • Starting Materials: 2-(Aminomethyl)pyridine and 2-nitrobenzenesulfonyl chloride.

  • Reaction: Equimolar amounts of 2-(aminomethyl)pyridine and 2-nitrobenzenesulfonyl chloride are dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide.

G Start Starting Materials: 2-(Aminomethyl)pyridine 2-Nitrobenzenesulfonyl chloride Dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) Start->Dissolve AddBase Add Non-nucleophilic Base (e.g., Triethylamine) Dissolve->AddBase Stir Stir at Room Temperature AddBase->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up (Wash with water and brine) Monitor->Workup Reaction Complete Dry Dry Organic Layer (Anhydrous Na2SO4) Workup->Dry Evaporate Remove Solvent in vacuo Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product Pure 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) Purify->Product

Figure 2: Experimental workflow for the synthesis of 2NB.

Biological Activity of 2NB:

Studies have shown that 2NB is active against both the promastigote and intracellular amastigote forms of L. donovani.[7] The parasiticidal activity is associated with an increase in the levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS).[7]

Form of L. donovaniIC50 of 2NB (µg/mL)
Promastigotes38.5 ± 1.5
Intracellular amastigotes86.4 ± 2.4
Table 1: In vitro activity of 2NB against Leishmania donovani.[7]

Expanding the Therapeutic Landscape: Other Bioactive Nitropyridine Sulfonamides

The versatility of the nitropyridine sulfonamide scaffold has led to its exploration in various therapeutic areas, including oncology and inflammatory diseases.

Anticancer Applications

Researchers have synthesized and evaluated sulfonamide-functionalized pyridine carbothioamides as potential tubulin polymerization inhibitors for cancer therapy.[8] These compounds combine the structural features of pyridine and sulfonamides to target microtubules, which are crucial for cell division.[8]

Anti-inflammatory and Autoimmune Diseases

Recent patent literature discloses pyridinylsulfonamide compounds as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[9] MALT1 is a key mediator in inflammatory and autoimmune disorders, making these compounds promising candidates for the treatment of such conditions.[9]

Future Directions and Perspectives

The field of nitropyridine sulfonamides is still evolving, with significant potential for the discovery of new therapeutic agents. Future research will likely focus on:

  • Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the nitropyridine and sulfonamide moieties to optimize potency, selectivity, and pharmacokinetic properties.

  • Novel Synthetic Methodologies: Development of more efficient, sustainable, and scalable synthetic routes.

  • Exploration of New Therapeutic Targets: Screening of nitropyridine sulfonamide libraries against a wider range of biological targets to identify novel therapeutic applications.

The historical journey from the discovery of sulfonamides and the synthetic utility of nitropyridines to the development of bioactive nitropyridine sulfonamides showcases the power of medicinal chemistry in creating novel molecular entities to address unmet medical needs. As our understanding of disease biology and synthetic chemistry deepens, this versatile scaffold is poised to yield a new generation of innovative therapeutics.

References

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Sources

A Technical Guide to the Spectroscopic Characterization of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 5-Nitropyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug development. While comprehensive experimental data for this specific isomer is not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a robust predictive analysis based on established principles of spectroscopy and data from analogous structures. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a nitro group at the 5-position and a sulfonamide group at the 3-position. These functional groups are strong electron-withdrawing groups, which significantly influence the electronic environment of the pyridine ring and, consequently, its spectroscopic properties. The structural confirmation of this molecule relies on the synergistic interpretation of NMR, IR, and MS data.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [1]

Predicted IR Data
Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H (Sulfonamide)Stretch3400 - 3200Medium
C-H (Aromatic)Stretch3100 - 3000Weak
S=O (Sulfonamide)Asymmetric Stretch1370 - 1330Strong
S=O (Sulfonamide)Symmetric Stretch1180 - 1160Strong
N=O (Nitro)Asymmetric Stretch1550 - 1475Strong
N=O (Nitro)Symmetric Stretch1360 - 1290Strong
C=C, C=N (Aromatic Ring)Stretch1600 - 1400Medium

Causality Behind Predictions:

  • N-H Stretch: The presence of the sulfonamide group will give rise to N-H stretching vibrations in the specified region. [2]* S=O Stretches: The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfonamides. [3]* N=O Stretches: Similarly, the strong absorptions for the symmetric and asymmetric stretching of the N=O bonds are definitive for a nitro group. [2]* Aromatic Stretches: The C-H and C=C/C=N stretching vibrations confirm the presence of the pyridine ring. [4][5]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples. [6][7]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. [8] * Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal. [9] * Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. [10]

Predicted MS Data
  • Molecular Formula: C₅H₅N₃O₄S

  • Molecular Weight: 203.18 g/mol

  • Predicted [M+H]⁺ (ESI): m/z 204.0079

  • Predicted M⁺• (EI): m/z 203.0001

Plausible Fragmentation Pathway (ESI-MS/MS)

In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation. [11] A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). [12]For nitroaromatic compounds, losses of NO, NO₂, and H₂O are also common. [13][14]

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
204 140 SO₂ (64)
204 187 NH₃ (17)

| 204 | 158 | NO₂ (46) |

Fragmentation_Pathway M [M+H]⁺ m/z 204 F1 [M+H - SO₂]⁺ m/z 140 M->F1 - SO₂ F2 [M+H - NH₃]⁺ m/z 187 M->F2 - NH₃ F3 [M+H - NO₂]⁺ m/z 158 M->F3 - NO₂

Caption: Plausible ESI-MS/MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

Electrospray ionization coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for this analysis. [15]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation. [16]

  • Instrument Setup:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. [17]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum to determine the m/z of the protonated molecule.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain a fragmentation spectrum. Select the precursor ion and apply collision-induced dissociation (CID) energy. [18]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of NMR, IR, and MS data. This guide has provided a detailed predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and spectroscopy. The provided protocols offer a standardized approach for researchers to acquire high-quality data for this and similar molecules, ensuring the integrity and reliability of their findings in drug discovery and development endeavors.

References

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  • University of Wisconsin. (n.d.). Mass Spectrometry: Fragmentation.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Hough, M. J., Schwaiger-Haber, M., & Zivkovic, D. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 14, 32-43. [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

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  • Request PDF. (2006). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

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  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 383–393. [Link]

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Sources

An In-depth Technical Guide to 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Nitropyridine-3-sulfonamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established chemical principles and data from closely related analogues to offer a robust technical resource.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC name, which precisely describes its molecular architecture.

  • IUPAC Name: this compound

Currently, there are no widely recognized synonyms for this compound in common chemical literature or databases. For unambiguous identification, the use of its IUPAC name and CAS number is strongly recommended.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following table summarizes its fundamental molecular properties and provides estimated values for other key characteristics based on computational models and data from analogous compounds, such as its isomer 5-Nitropyridine-2-sulfonamide.[1]

PropertyValueSource
Molecular Formula C₅H₅N₃O₄S-
Molecular Weight 203.18 g/mol -
CAS Number 62009-07-8-
Appearance Expected to be a crystalline solidInferred from similar sulfonamides
Melting Point Not experimentally determined.-
Solubility Likely soluble in polar organic solvents.Inferred from the polarity of functional groups
XLogP3-AA (Computed) -0.4PubChem (for isomer 5-nitropyridine-2-sulfonamide)[1]

Synthesis and Characterization

Proposed Synthetic Pathway:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Nitration cluster_4 Step 5: Amination A 3-Aminopyridine B Diazonium Salt Intermediate A->B NaNO₂, HBF₄ C Pyridine-3-sulfonyl chloride B->C SO₂, CuCl₂ D 5-Nitropyridine-3-sulfonyl chloride C->D HNO₃, H₂SO₄ E This compound D->E NH₄OH

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Pyridine-3-sulfonyl chloride

A common route to pyridine-3-sulfonyl chloride involves the diazotization of 3-aminopyridine followed by a sulfonyl chloride formation reaction.[3]

  • Diazotization: 3-Aminopyridine is treated with a solution of sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield pyridine-3-sulfonyl chloride.

Step 2: Nitration of Pyridine-3-sulfonyl chloride

  • Pyridine-3-sulfonyl chloride is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position of the pyridine ring. The reaction mixture is then poured onto ice, and the precipitated product, 5-nitropyridine-3-sulfonyl chloride, is collected by filtration.

Step 3: Amination of 5-Nitropyridine-3-sulfonyl chloride

  • The crude 5-nitropyridine-3-sulfonyl chloride is slowly added to a stirred, cooled solution of ammonium hydroxide.

  • The reaction is stirred for a specified time, allowing the sulfonyl chloride to react with ammonia to form the sulfonamide.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Characterization Techniques:

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfonamide group (around 1320-1310 cm⁻¹ for asymmetric SO₂ stretching and 1155-1143 cm⁻¹ for symmetric SO₂ stretching), the N-H bond of the sulfonamide, and the nitro group.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the nitro and sulfonamide groups. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which would be characteristic of the sulfonamide and nitropyridine moieties.[6][7]

Potential Applications in Drug Discovery and Research

While specific biological activities for this compound have not been reported, its structural motifs—the sulfonamide and nitropyridine groups—are present in numerous compounds with diverse pharmacological properties.

The Sulfonamide Moiety:

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including:

  • Antibacterial agents: Sulfonamides were among the first effective antimicrobials.[8]

  • Diuretics

  • Anticonvulsants

  • Anti-inflammatory drugs

  • Anticancer agents

The Nitropyridine Moiety:

Nitropyridine derivatives are recognized for their broad spectrum of biological activities and serve as important precursors in the synthesis of various bioactive molecules.[8] Their applications include:

  • Antimicrobial and Antiprotozoal Agents: Certain nitropyridine-containing compounds have demonstrated efficacy against various pathogens.[9][10]

  • Enzyme Inhibitors: The electron-withdrawing nature of the nitro group can facilitate interactions with biological targets.

  • Oncology: Some nitropyridine derivatives have been investigated for their potential as anticancer agents.

Given the established biological relevance of both the sulfonamide and nitropyridine moieties, this compound represents a valuable scaffold for further chemical exploration and biological screening in the quest for novel therapeutic agents.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of related compounds, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug discovery, owing to the presence of the biologically important sulfonamide and nitropyridine functional groups. While detailed experimental data for this specific compound remains scarce, this guide provides a foundational understanding of its identity, probable physicochemical properties, a plausible synthetic approach, and its potential therapeutic relevance. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential as a lead compound in drug development programs.

References

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  • PubChem. (n.d.). 5-Nitropyridine-2-sulfonamide. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... Retrieved from [Link]

  • Dove Medical Press. (n.d.). activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
  • ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

  • PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Production of pyridine-3-sulfonic acid - US5082944A.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

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Technical Guide to the Physicochemical Characterization of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Within the vast landscape of heterocyclic chemistry, nitropyridine sulfonamides represent a class of compounds with significant potential, owing to their diverse biological activities. This guide focuses on a specific, yet under-characterized molecule: 5-Nitropyridine-3-sulfonamide (CAS 62009-07-8) . While extensive experimental data for this particular isomer remains elusive in publicly accessible literature, this document serves as a comprehensive manual for its physicochemical characterization. We will delve into the foundational properties of melting point and solubility, providing not only the established experimental protocols but also the theoretical underpinnings and predictive methodologies that are crucial in modern drug discovery. This guide is designed to empower researchers to navigate the challenges of characterizing novel compounds, ensuring scientific integrity and fostering a deeper understanding of the crucial link between physical properties and pharmacological potential.

Introduction to this compound: A Molecule of Interest

This compound belongs to the pyridine sulfonamide family, a scaffold known for its wide range of biological activities, including antibacterial and anticancer properties. The presence of the nitro group and the sulfonamide moiety at the 3-position of the pyridine ring suggests a unique electronic and steric profile that could translate into specific therapeutic applications. A thorough understanding of its physical properties is the first step in unlocking this potential.

Table 1: Compound Identification

PropertyValueSource
Chemical Name This compound-
CAS Number 62009-07-8-
Molecular Formula C₅H₅N₃O₄S-
Molecular Weight 203.18 g/mol -
Canonical SMILES C1=CC(=CN=C1S(=O)(=O)N)[O-]-

Melting Point Determination: A Gateway to Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is often indicative of a high degree of purity, while a broad range can suggest the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This method remains a robust and widely used technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the powder is introduced into a capillary tube (sealed at one end) to a depth of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus. Modern apparatuses often include a heating block, a thermometer or digital temperature sensor, and a magnifying lens for observation.

  • Heating Rate: A crucial parameter is the heating rate. Initially, the sample can be heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate should then be reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

  • Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.

  • Calibration: It is imperative to calibrate the melting point apparatus using certified standards with known melting points to ensure the accuracy of the measurements.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

  • Slow Heating Rate: A slow heating rate near the melting point is critical to allow for the establishment of thermal equilibrium, preventing an overestimation of the melting temperature.

Predictive Approaches for Melting Point

In the absence of experimental data, computational models can provide an estimate of the melting point. These models often utilize quantitative structure-property relationship (QSPR) approaches, which correlate structural features of a molecule with its physical properties.

Key Descriptors for Melting Point Prediction:

  • Molecular Weight: Generally, melting point increases with molecular weight due to stronger van der Waals forces.

  • Symmetry: More symmetrical molecules tend to have higher melting points as they can pack more efficiently into a crystal lattice.

  • Hydrogen Bonding: The presence of hydrogen bond donors (the -NH2 of the sulfonamide) and acceptors (the nitro group and the pyridine nitrogen) in this compound will significantly increase its melting point due to strong intermolecular interactions.

  • Polarity: The polar nitro and sulfonamide groups contribute to strong dipole-dipole interactions, further increasing the melting point.

Solubility Profiling: A Critical Determinant of Bioavailability and Formulation

Solubility, the ability of a substance to dissolve in a solvent, is a paramount property in drug development. It directly influences a drug's absorption, distribution, and ultimately its therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation or filtration. It is crucial to avoid any transfer of solid particles into the supernatant.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Self-Validating System:

  • Verification of Excess Solid: After the experiment, visually confirm the presence of undissolved solid to ensure that a saturated solution was achieved.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be constant at equilibrium.

Predictive Models for Aqueous Solubility

Predicting aqueous solubility is a major focus in computational chemistry due to its importance in drug discovery. Several models, ranging from simple empirical equations to complex machine learning algorithms, are available.

General Solubility Equation (GSE):

A widely used empirical model for predicting aqueous solubility (log S) is the General Solubility Equation developed by Yalkowsky and Banerjee:

log S = 0.8 - log Kow - 0.01(MP - 25)

Where:

  • log S is the logarithm of the molar solubility.

  • log Kow is the logarithm of the octanol-water partition coefficient, a measure of the compound's lipophilicity.

  • MP is the melting point in degrees Celsius.

This equation highlights the interplay between lipophilicity and crystal lattice energy in determining aqueous solubility.

Computational Tools:

Various software packages and online platforms can predict solubility based on the chemical structure. These tools often employ sophisticated algorithms that consider a wide range of molecular descriptors.

Workflow and Data Visualization

A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates the logical flow from initial assessment to detailed physicochemical profiling.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Profiling cluster_prediction In Silico Prediction Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Characterization Structural Confirmation (NMR, MS) Purification->Characterization Purified Compound Melting_Point Melting Point Determination Characterization->Melting_Point Confirmed Structure Solubility Solubility Profiling Characterization->Solubility MP_Prediction Melting Point Prediction (QSPR) Characterization->MP_Prediction Structural Info Sol_Prediction Solubility Prediction (GSE, etc.) Characterization->Sol_Prediction Melting_Point->Sol_Prediction Experimental MP

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion and Future Directions

While direct experimental data for the melting point and solubility of this compound are currently lacking in the public domain, this guide provides a robust framework for their determination and prediction. By following the detailed experimental protocols and considering the theoretical models presented, researchers can confidently characterize this and other novel compounds. The physicochemical data obtained will be invaluable for guiding further studies, including formulation development, in vitro and in vivo testing, and ultimately, for assessing the therapeutic potential of this compound. It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of drug discovery.

References

Due to the lack of specific literature for "this compound," the following references provide foundational knowledge and methodologies relevant to the content of this guide.

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-81. [Link]

5-Nitropyridine-3-sulfonamide: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Nitropyridine-3-sulfonamide Scaffold

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyridine ring holds a privileged status, featuring prominently in a significant portion of FDA-approved drugs.[1][2] The incorporation of a sulfonamide group, a well-established pharmacophore and bioisostere for carboxylic acids, further enhances the drug-like properties of the pyridine core.[3] The this compound motif emerges as a particularly compelling building block, synergistically combining the desirable attributes of these two functionalities with the synthetic versatility of a nitro group.

The electron-withdrawing nature of both the nitro and sulfonamide groups significantly influences the electronic properties of the pyridine ring, activating it for a range of chemical transformations.[4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic utility of this compound, positioning it as a valuable tool for the construction of complex molecular architectures in drug discovery programs.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62009-07-8[5][6]
Molecular Formula C₅H₅N₃O₄S[5]
Molecular Weight 203.18 g/mol [5]
Appearance Expected to be a yellow crystalline solidInferred from related compounds[7]
Melting Point Not reported; likely >200 °C
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF)Inferred from structure
pKa (Sulfonamide N-H) Estimated to be in the range of 8-10Inferred from related sulfonamides

Spectroscopic Characterization (Predicted)

A thorough understanding of the expected spectroscopic signatures of this compound is crucial for its unambiguous identification and characterization in a laboratory setting.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (sulfonamide)3350-3250Sharp to broad peak
C-H Stretch (aromatic)3100-3000Weak to medium peaks
Asymmetric SO₂ Stretch1350-1320Strong peak
Symmetric SO₂ Stretch1170-1150Strong peak
Asymmetric NO₂ Stretch1550-1510Strong peak
Symmetric NO₂ Stretch1360-1320Strong peak
C=N, C=C Stretch (pyridine ring)1600-1450Multiple medium to strong peaks

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will provide detailed information about the structure of the molecule. The chemical shifts are influenced by the electron-withdrawing nitro and sulfonamide groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~9.4~150
C-3-~140
H-4~8.9~125
C-5-~148
H-6~9.6~155
Sulfonamide NH₂~7.5 (broad singlet)-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would likely show a prominent [M-H]⁻ ion at m/z 202.1. In positive mode, an [M+H]⁺ ion at m/z 204.1 would be expected. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and NO₂ (46 Da).[8][9]

Synthesis of this compound: A Proposed Pathway

A robust synthetic route to this compound can be devised from readily available starting materials, following well-established transformations in pyridine chemistry. The key intermediate is pyridine-3-sulfonyl chloride, which can then be nitrated and subsequently aminated.

Synthesis_Pathway A 3-Aminopyridine B Pyridine-3-diazonium salt A->B 1. NaNO₂, HCl, H₂O, 0-5 °C C Pyridine-3-sulfonyl chloride B->C 2. SO₂, CuCl₂, AcOH D 5-Nitropyridine-3-sulfonyl chloride C->D 3. HNO₃, H₂SO₄ E This compound D->E 4. NH₄OH or aq. NH₃

Figure 1: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Step 1 & 2: Diazotization and Sulfonylation: The synthesis of the crucial pyridine-3-sulfonyl chloride intermediate is typically achieved via a Sandmeyer-type reaction.[10] 3-Aminopyridine is converted to its diazonium salt under aqueous acidic conditions, which is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the sulfonyl chloride.[10] This is a reliable and scalable method for introducing the sulfonyl chloride functionality onto the pyridine ring.

  • Step 3: Nitration: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the 3-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

  • Step 4: Amination: The final step involves the conversion of the sulfonyl chloride to the sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom, readily achieved by treatment with aqueous ammonia or ammonium hydroxide. The reaction is generally high-yielding and clean.

Experimental Protocols

The following protocols are proposed based on established methodologies and should be adapted and optimized as necessary.

Protocol 1: Synthesis of Pyridine-3-sulfonyl chloride

  • Diazotization: To a stirred solution of 3-aminopyridine (1 equivalent) in aqueous hydrochloric acid (6 M), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Sulfonylation: In a separate flask, sulfur dioxide is bubbled through acetic acid containing a catalytic amount of copper(II) chloride until saturation. The freshly prepared diazonium salt solution is then added slowly to this mixture, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is poured onto ice and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford pyridine-3-sulfonyl chloride.[11][12]

Protocol 2: Synthesis of 5-Nitropyridine-3-sulfonyl chloride

  • Nitration: To a stirred mixture of concentrated sulfuric acid, cooled to 0 °C, pyridine-3-sulfonyl chloride (1 equivalent) is added portion-wise. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for a few hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-nitropyridine-3-sulfonyl chloride.

Protocol 3: Synthesis of this compound

  • Amination: 5-Nitropyridine-3-sulfonyl chloride (1 equivalent) is added portion-wise to a stirred solution of concentrated aqueous ammonia at 0-5 °C.

  • Reaction and Isolation: The mixture is stirred and allowed to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reactivity and Applications as a Versatile Building Block

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Reactivity_Diagram Start This compound Product_A 5-Aminopyridine-3-sulfonamide Start->Product_A Reduction of Nitro Group (e.g., H₂, Pd/C; Fe, NH₄Cl) Product_B N-Substituted-5-nitropyridine-3-sulfonamides Start->Product_B N-Alkylation/Arylation of Sulfonamide (under basic conditions) Product_C Further Heterocyclic Scaffolds Product_A->Product_C - Diazotization - Acylation - Reductive Amination - Cyclization Reactions

Figure 2: Key reaction pathways for this compound.

1. Reduction of the Nitro Group:

The nitro group is a versatile functional handle that can be readily reduced to a primary amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing metals like iron or tin in acidic media). This transformation yields 5-aminopyridine-3-sulfonamide , a highly valuable intermediate. The resulting amino group can then be further functionalized through:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can be subsequently displaced by a wide range of nucleophiles (e.g., halogens, hydroxyl, cyano groups).

  • Cyclization Reactions: The amino group can participate in the formation of fused heterocyclic ring systems, such as imidazopyridines or triazolopyridines, which are common motifs in bioactive molecules.

2. Reactions at the Sulfonamide Nitrogen:

The sulfonamide N-H protons are acidic and can be deprotonated with a suitable base. The resulting anion can undergo N-alkylation or N-arylation to generate a library of substituted sulfonamides. This allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which is a common strategy in lead optimization.

3. Nucleophilic Aromatic Substitution (SₙAr):

While the pyridine ring is electron-deficient, the presence of two strong electron-withdrawing groups may activate the ring towards nucleophilic aromatic substitution, although this is likely to be less facile than in more activated systems like dinitropyridines.

The strategic application of these transformations allows for the elaboration of the this compound core into a diverse array of more complex molecules, making it an invaluable building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting a wide range of diseases.[2][3]

Conclusion

This compound represents a potent and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature, comprising a reactive nitro group, a key sulfonamide pharmacophore, and an electron-deficient pyridine core, offers a multitude of opportunities for chemical diversification. While detailed experimental data for this specific isomer is not yet widely published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. This guide provides a solid foundation for researchers and drug development professionals to harness the synthetic potential of this promising heterocyclic scaffold in the pursuit of novel therapeutic agents.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • Supporting Information for Asymmetric Sulfoxidation with a C2-Symmetric Dioxomolybdenum(VI) Complex. (n.d.). [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-sulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B, 50(7), 931-936. [Link]

  • 2a biotech. (n.d.). This compound. [Link]

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  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

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  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry. [Link]

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  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. 6(3), 196-200. [Link]

  • NIST WebBook. (n.d.). 2-(Benzylamino)-5-nitropyridine. [Link]

  • PubChem. (n.d.). 5-Nitropyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.
  • PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11, 704-8. [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

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  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-93. [Link]

  • Google Patents. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine. [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

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5-Nitropyridine-3-sulfonamide: A Strategic Starting Material in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of medicinal chemistry, the pyridine ring and the sulfonamide group represent two of the most prolific and impactful pharmacophores. Pyridine, a privileged heterocyclic scaffold, is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The sulfonamide functional group, famously introduced with the advent of sulfa drugs, continues to be a critical component in a wide array of therapeutics, including antibacterial, antiviral, and anticancer agents.[2][3][4]

The strategic combination of these two moieties within a single molecular framework gives rise to pyridine sulfonamides, a class of compounds with immense potential in drug discovery. This guide focuses on a particularly valuable, yet underexplored, member of this family: 5-Nitropyridine-3-sulfonamide . The presence of an electron-withdrawing nitro group on the pyridine ring, in conjunction with the sulfonamide functionality, imparts unique chemical reactivity and a vector for diverse structural modifications. This makes this compound a highly strategic starting material for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 62009-07-8[5][6]
Molecular Formula C₅H₄N₄O₄S
Molecular Weight 216.17 g/mol
Appearance Expected to be a crystalline solid
Spectral Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the nitro and sulfonamide groups.

  • H-2, H-4, H-6: Expected to appear as distinct signals in the downfield region (typically δ 8.0-9.5 ppm). The exact multiplicity will depend on the coupling constants between the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals for the pyridine ring carbons, all of which will be deshielded due to the aromatic system and the electron-withdrawing substituents.

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present.

  • N-H stretch (sulfonamide): Two bands are expected in the region of 3300-3400 cm⁻¹.

  • S=O stretch (sulfonamide): Two strong bands, asymmetric and symmetric, are anticipated around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[8][10]

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C=N and C=C stretch (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.[7]

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and obtaining fragmentation patterns for structural elucidation.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 216. Fragmentation may involve the loss of SO₂, NO₂, and cleavage of the pyridine ring.[11][12]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 217.

Synthesis of this compound: A Plausible Multi-step Approach

A validated, single-pot synthesis for this compound is not extensively documented in publicly available literature. However, based on established synthetic methodologies for related pyridine derivatives, a logical and feasible multi-step synthetic pathway can be proposed, starting from the readily available 3-aminopyridine. This synthesized protocol provides a robust framework for laboratory execution.

The overall synthetic strategy involves four key transformations:

  • Nitration of 3-aminopyridine to introduce the nitro group at the 5-position.

  • Diazotization of the amino group of 3-amino-5-nitropyridine, followed by a Sandmeyer-type reaction to install a sulfonyl chloride group.

  • Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (as a potential intermediate for purification).

  • Chlorination of the sulfonic acid back to the sulfonyl chloride.

  • Amination of the 5-nitropyridine-3-sulfonyl chloride to yield the final product.

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Sulfonation cluster_2 Step 3: Amination A 3-Aminopyridine B 3-Amino-5-nitropyridine A->B HNO₃, H₂SO₄ C 3-Amino-5-nitropyridine D 5-Nitropyridine-3-sulfonyl chloride C->D 1. NaNO₂, HCl 2. SO₂, CuCl₂ E 5-Nitropyridine-3-sulfonyl chloride F This compound E->F NH₄OH

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-nitropyridine

This procedure is adapted from established methods for the nitration of aminopyridines. The amino group in 3-aminopyridine is ortho-, para-directing; however, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. The interplay of these factors directs the nitration to the 5-position.

  • Materials and Reagents:

    • 3-Aminopyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Ammonium Hydroxide solution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-aminopyridine (1 equivalent) to concentrated sulfuric acid (5-10 volumes) while cooling in an ice-salt bath to maintain the temperature below 10 °C.

    • Once the 3-aminopyridine is fully dissolved, slowly add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms (pH ~7-8).

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-amino-5-nitropyridine.

Step 2: Synthesis of 5-Nitropyridine-3-sulfonyl Chloride

This step utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of diazonium salts.[13][14]

  • Materials and Reagents:

    • 3-Amino-5-nitropyridine

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Sulfur Dioxide (SO₂)

    • Copper(II) Chloride (CuCl₂)

    • Ice

  • Procedure:

    • Suspend 3-amino-5-nitropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas while cooling.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-nitropyridine-3-sulfonyl chloride.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia.[15]

  • Materials and Reagents:

    • 5-Nitropyridine-3-sulfonyl chloride

    • Concentrated Ammonium Hydroxide (NH₄OH)

    • Ice

  • Procedure:

    • Dissolve the crude 5-nitropyridine-3-sulfonyl chloride in a suitable solvent like acetone or THF.

    • Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

    • A precipitate should form. Continue stirring at room temperature for 1-2 hours.

    • If necessary, add water to precipitate the product completely.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block that offers multiple avenues for synthetic elaboration, making it a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization.

Applications cluster_0 Functional Group Transformations cluster_1 Potential Therapeutic Targets A This compound B Reduction of Nitro Group A->B Versatile Handle C N-Alkylation/Arylation of Sulfonamide A->C Scaffold Elaboration D Nucleophilic Aromatic Substitution A->D Further Functionalization (after nitro reduction) E Kinase Inhibitors B->E F Antibacterial Agents B->F G Antiviral Agents C->G H Carbonic Anhydrase Inhibitors C->H

Caption: Synthetic utility and potential applications of this compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a key handle for further functionalization. This transformation opens up the possibility of synthesizing a wide range of derivatives through acylation, alkylation, or coupling reactions. The resulting 5-aminopyridine-3-sulfonamide scaffold is a valuable pharmacophore in its own right.

  • N-Functionalization of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated to introduce diverse substituents, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug development.

  • Scaffold for Bioactive Molecules: The pyridine sulfonamide core is present in numerous biologically active compounds. For instance, derivatives of pyridine sulfonamides have been investigated as:

    • Antibacterial agents: The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.[2]

    • Anticancer agents: Many kinase inhibitors incorporate substituted pyridine cores.[16]

    • Antiviral agents: Sulfonamide-containing compounds have shown promise as inhibitors of viral proteases and other key viral enzymes.[17]

    • Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group in the active site of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and cancer.[4]

Conclusion

This compound represents a strategic and versatile starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The presence of three distinct points for chemical modification—the nitro group, the sulfonamide nitrogen, and the pyridine ring itself—provides a rich platform for the generation of novel chemical entities. As the demand for new and effective therapeutics continues to grow, the judicious use of such strategically functionalized building blocks will be paramount in accelerating the drug discovery process. This guide serves as a foundational resource for chemists to unlock the synthetic potential of this compound.

References

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  • Bolm, C., & Hildebrand, J. P. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9353–9357. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem Technical Guides.
  • Braschi, I., et al. (Year). Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH₂Cl₂.
  • Royal Society of Chemistry. (Year). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]

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  • Igwe, K. C., & Okoro, U. C. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Science & Biophysics Journal, 3(1).
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Methodological & Application

The Versatile Scaffold: 5-Nitropyridine-3-sulfonamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 5-Nitropyridine-3-sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents, from classical antibacterial drugs to modern targeted therapies.[1] The pyridine ring, a privileged scaffold in drug design, imparts favorable physicochemical properties, including improved solubility and hydrogen bonding capabilities.[2][3] The strategic combination of these two pharmacophores, further functionalized with a nitro group, gives rise to this compound, a versatile building block with significant potential in drug discovery. The electron-withdrawing nature of the nitro group can enhance the biological activity of the sulfonamide moiety, making this scaffold particularly attractive for the development of potent enzyme inhibitors and other therapeutic agents.[4]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry, with a focus on its application as a carbonic anhydrase inhibitor, a scaffold for kinase inhibitors, and an antibacterial agent.

PART 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 3-aminopyridine. The key steps involve the formation of a diazonium salt, conversion to the sulfonyl chloride, nitration of the pyridine ring, and subsequent amination of the sulfonyl chloride.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine [5]

  • Diazotization:

    • In a reaction vessel, dissolve 3-aminopyridine (1 mol) in 6M hydrochloric acid (670 ml).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05-1.1 mol) in water (150 ml) dropwise, maintaining the temperature between 0-5 °C.

    • Following the addition, add a solution of sodium fluoroborate (1.1-1.3 mol) in water (260 ml) dropwise, again keeping the temperature at 0-5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C.

    • Collect the precipitated diazonium fluoroborate salt by suction filtration and wash it with cold (0-5 °C) 6M hydrochloric acid.

  • Sulfonyl Chlorination:

    • In a separate flask, add thionyl chloride (2 mol) to water (500 ml) and cool the mixture to 0-5 °C.

    • Add cuprous chloride (0.01 mol) to the thionyl chloride solution.

    • In portions, add the previously prepared diazonium fluoroborate salt to this solution, maintaining the temperature at 0-5 °C.

    • Allow the reaction to proceed overnight at 0-5 °C.

    • Extract the reaction mixture with dichloromethane (2 x 300 ml).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (300 ml), water (300 ml), and saturated brine (300 ml).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[6]

Step 2: Nitration of Pyridine-3-sulfonyl chloride

Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask containing pyridine-3-sulfonyl chloride (1 equivalent), carefully add concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 3-5 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-nitro-pyridine-3-sulfonyl chloride.

Step 3: Amination of 5-Nitro-pyridine-3-sulfonyl chloride

  • Dissolve the crude 5-nitro-pyridine-3-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0 °C.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Pyridine-3-sulfonyl chloride Synthesis cluster_1 Step 2 & 3: Nitration and Amination A 3-Aminopyridine B Diazonium Salt Formation (NaNO2, HBF4, HCl, 0-5°C) A->B C Pyridine-3-diazonium fluoroborate B->C D Sulfonyl Chlorination (SOCl2, CuCl, 0-5°C) C->D E Pyridine-3-sulfonyl chloride D->E F Nitration (HNO3, H2SO4, 90°C) E->F G 5-Nitro-pyridine-3-sulfonyl chloride F->G H Amination (NH3 or NH4OH) G->H I This compound H->I CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor This compound Zn(II) Zn(II) His1 His1 Zn(II)->His1 Coordination His2 His2 Zn(II)->His2 Coordination His3 His3 Zn(II)->His3 Coordination H2O H2O Zn(II)->H2O Coordination CO2 CO2 Inhibitor R-SO2NH- Inhibitor->Zn(II) Displaces H2O & Binds

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is adapted from a standard method for measuring CA-catalyzed CO₂ hydration activity. Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound and its derivatives

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (20 mM)

  • Phenol red indicator (0.2 mM)

  • CO₂ solutions of varying concentrations (1-20 mM)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitors (e.g., 10 mM in DMSO) and serially dilute to the desired concentrations.

    • Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.

  • Enzyme-Inhibitor Pre-incubation:

    • Pre-incubate the enzyme solution with the inhibitor solution (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂ solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the phenol red indicator at 557 nm over time (typically 10-100 seconds). The rate of absorbance change is proportional to the rate of CO₂ hydration.

  • Data Analysis:

    • Determine the initial rates of the catalyzed reaction from the linear portion of the absorbance vs. time plot.

    • Subtract the uncatalyzed rate (measured in the absence of enzyme) from the total observed rates.

    • Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear least-squares regression analysis.

Data Presentation:

The inhibitory activity of this compound derivatives against various hCA isoforms can be summarized in a table.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Derivative 1Data to be determinedData to be determinedData to be determinedData to be determined
Derivative 2Data to be determinedData to be determinedData to be determinedData to be determined
Acetazolamide (Standard)Reference ValueReference ValueReference ValueReference Value
Application 2: Scaffold for Kinase Inhibitors

Rationale:

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The pyridine and sulfonamide moieties are present in numerous approved kinase inhibitors. [8][9]The this compound scaffold can be elaborated with various substituents to generate libraries of compounds for screening against different kinase targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, while the pyridine ring can engage in pi-stacking or hydrogen bonding interactions within the kinase active site. The nitro group can be a key interaction point or can be chemically modified to introduce further diversity.

Protocol 3: General Workflow for Kinase Inhibitor Screening

1. Synthesis of a Focused Library:

  • Starting from this compound, synthesize a library of derivatives by modifying the sulfonamide nitrogen and/or the pyridine ring (e.g., through nucleophilic aromatic substitution of the nitro group).

2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

  • Materials:

    • Target kinase

    • Kinase substrate

    • ATP

    • Synthesized compound library

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Microplate reader

  • Procedure:

    • In a multi-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction mixture to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the produced ADP into a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

3. Cellular Assays:

  • Active compounds from the in vitro screen should be evaluated in cell-based assays to assess their anti-proliferative or other relevant cellular effects.

  • Example: MTT Assay for Cell Viability:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compounds at various concentrations for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Kinase_Inhibitor_Workflow Start This compound Scaffold Synthesis Library Synthesis (Chemical Diversification) Start->Synthesis Library Compound Library Synthesis->Library Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Library->Assay Data1 Determine IC50 Values Assay->Data1 Hits Identify Potent Hits Data1->Hits CellAssay Cellular Assays (e.g., MTT, Western Blot) Hits->CellAssay Data2 Assess Cellular Activity (e.g., GI50, Target Engagement) CellAssay->Data2 Lead Lead Compound Identification Data2->Lead

Caption: General workflow for kinase inhibitor discovery.

Application 3: Antibacterial Agents

Mechanism of Action:

The classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [4]As structural analogs of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to the depletion of folic acid and subsequent bacteriostasis. The this compound scaffold can be explored for its potential as a novel antibacterial agent, either through this classical mechanism or by targeting other essential bacterial pathways.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB) or other suitable growth medium

  • Synthesized compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strain in MHB to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader.

Data Presentation:

The antibacterial activity of this compound and its derivatives can be presented in a table of MIC values.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
This compound Data to be determinedData to be determinedData to be determined
Derivative 1Data to be determinedData to be determinedData to be determined
Derivative 2Data to be determinedData to be determinedData to be determined
Ciprofloxacin (Standard)Reference ValueReference ValueReference Value

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the tunable electronic properties conferred by the nitro and sulfonamide groups make it an excellent starting point for the development of novel therapeutic agents. The detailed protocols provided herein for its synthesis and evaluation as a carbonic anhydrase inhibitor, a kinase inhibitor scaffold, and an antibacterial agent offer a practical guide for researchers in the field. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of diseases.

References

  • Guzel, Z. G., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 29(1), 234. [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (2021).
  • Di Cesare Mannelli, L., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 599. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3642-3655. [Link]

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  • Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1937-1949. [Link]

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The Strategic Utility of 5-Nitropyridine-3-sulfonamide as a Precursor for Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffolding

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif present in a significant percentage of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a highly sought-after component in the design of novel therapeutics. When functionalized with a sulfonamide group, the resulting pyridine sulfonamide architecture offers a unique combination of physicochemical properties, including enhanced metabolic stability and aqueous solubility, often serving as a bioisostere for carboxylic acids.[2][3]

This guide focuses on a specific, yet broadly applicable precursor: 5-Nitropyridine-3-sulfonamide . The strategic placement of the nitro and sulfonamide groups on the pyridine ring unlocks a wealth of synthetic possibilities. The electron-withdrawing nature of the nitro group activates the pyridine ring for certain transformations and also serves as a synthetic handle for reduction to a versatile amino group, paving the way for further diversification. This document provides a detailed exploration of the synthetic pathways originating from this precursor, complete with experimental protocols and the rationale behind them, to empower researchers in the discovery of novel bioactive compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄SBLD Pharm[4]
Molecular Weight 203.18 g/mol BLD Pharm[4]
Appearance Typically a solid---
CAS Number 62009-07-8BLD Pharm[4]

Safety Note: As with all nitroaromatic compounds, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Strategy: From Precursor to Bioactive Library

The primary route to leveraging this compound in drug discovery involves its conversion to the corresponding sulfonyl chloride, which then serves as a reactive electrophile for coupling with a diverse range of amines. This modular approach allows for the rapid generation of a library of candidate compounds.

G cluster_0 Precursor Synthesis cluster_1 Bioactive Compound Synthesis cluster_2 Further Diversification 3-Amino-5-nitropyridine 3-Amino-5-nitropyridine 5-Nitropyridine-3-sulfonyl_chloride 5-Nitropyridine-3-sulfonyl_chloride 3-Amino-5-nitropyridine->5-Nitropyridine-3-sulfonyl_chloride Diazotization & Sulfonation 5-Nitropyridine-3-sulfonamide_Library 5-Nitropyridine-3-sulfonamide_Library 5-Nitropyridine-3-sulfonyl_chloride->5-Nitropyridine-3-sulfonamide_Library Amine Coupling 5-Amino-pyridine-3-sulfonamide_Derivatives 5-Amino-pyridine-3-sulfonamide_Derivatives 5-Nitropyridine-3-sulfonamide_Library->5-Amino-pyridine-3-sulfonamide_Derivatives Nitro Group Reduction Bioactive_Amines Bioactive_Amines Bioactive_Amines->5-Nitropyridine-3-sulfonamide_Library Final_Bioactive_Compounds Final_Bioactive_Compounds 5-Amino-pyridine-3-sulfonamide_Derivatives->Final_Bioactive_Compounds Acylation/Alkylation

Caption: General synthetic workflow from the precursor to diverse bioactive compounds.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: Pyridine-3-sulfonyl Chloride

The synthesis of the un-nitrated precursor, pyridine-3-sulfonyl chloride, is a well-established procedure that serves as a foundational method. The nitration of this compound or starting from 3-amino-5-nitropyridine would be the subsequent step for our target precursor. Here, we present the synthesis from 3-aminopyridine, a common starting material.[5][6]

Reaction Scheme:

3-Aminopyridine → Pyridine-3-diazonium fluoroborate → Pyridine-3-sulfonyl chloride

Materials:

  • 3-Aminopyridine

  • Hydrochloric acid (6M)

  • Sodium nitrite

  • Sodium fluoroborate

  • Thionyl chloride

  • Cuprous chloride (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization: In a reaction vessel, dissolve 3-aminopyridine (1.0 eq) in 6M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, add a pre-cooled aqueous solution of sodium fluoroborate (1.1-1.3 eq) dropwise, again keeping the temperature below 5 °C.

  • Stir the resulting slurry at 0-5 °C for 30-60 minutes.

  • Collect the precipitated diazonium fluoroborate salt by vacuum filtration, wash with cold dilute hydrochloric acid, and dry.

  • Sulfonyl Chloride Formation: Prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) or use thionyl chloride in water.[5][7] Add a catalytic amount of cuprous chloride.

  • Cool the solution to 0-5 °C and add the dried diazonium fluoroborate salt in portions, maintaining the temperature.

  • Allow the reaction to proceed overnight, gradually warming to room temperature.

  • Work-up: Extract the reaction mixture with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.

Note on Nitration: To obtain the target 5-nitropyridine-3-sulfonyl chloride , one could either start with the commercially available 3-amino-5-nitropyridine[8][9] and follow a similar diazotization and sulfonation procedure, or nitrate pyridine-3-sulfonyl chloride. The former is often preferred to avoid harsh nitrating conditions on the reactive sulfonyl chloride group.

Protocol 2: General Synthesis of Bioactive 5-Nitropyridine-3-sulfonamides

This protocol provides a general method for the coupling of 5-nitropyridine-3-sulfonyl chloride with a primary or secondary amine to generate a library of potential bioactive compounds. The choice of amine is critical and should be guided by the therapeutic target of interest.

G Start Start Dissolve Dissolve 5-nitropyridine-3-sulfonyl chloride and amine in an aprotic solvent (e.g., DCM, THF) Start->Dissolve Cool Cool the reaction mixture to 0 °C Dissolve->Cool Add_Base Add a non-nucleophilic base (e.g., triethylamine, DIPEA) dropwise Cool->Add_Base Warm Allow the reaction to warm to room temperature and stir for 2-24 hours Add_Base->Warm Monitor Monitor reaction by TLC Warm->Monitor Monitor->Warm Incomplete Workup Perform aqueous work-up: - Dilute with solvent - Wash with dilute acid, water, and brine Monitor->Workup Complete Dry_Concentrate Dry the organic layer and concentrate under reduced pressure Workup->Dry_Concentrate Purify Purify the crude product by column chromatography or recrystallization Dry_Concentrate->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Materials:

  • 5-Nitropyridine-3-sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.5-2.0 eq)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0-1.2 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (1.5-2.0 eq) to the solution.

  • In a separate flask, dissolve 5-nitropyridine-3-sulfonyl chloride (1.0 eq) in the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the amine solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl, to remove excess amine and base), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold can be incorporated into various classes of bioactive compounds. Below are examples of how this precursor can be utilized, with protocols adapted from the synthesis of analogous compounds.

A. Kinase Inhibitors

Many kinase inhibitors feature a substituted aminopyridine core. The 5-amino group, obtained after the reduction of the nitro group, is a key point for further functionalization to build the final inhibitor scaffold.

Example Target Class: Janus Kinase (JAK) inhibitors.[1]

Synthetic Strategy:

  • Synthesize a this compound derivative using Protocol 2 with a suitable amine.

  • Reduce the nitro group to an amine.

  • Perform further coupling or acylation reactions at the 5-amino position.

Protocol 2A: Nitro Group Reduction

Materials:

  • This compound derivative (from Protocol 2)

  • Reducing agent (e.g., Iron powder in acetic acid, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)

Procedure (using Iron powder):

  • Suspend the this compound derivative in a mixture of ethanol and acetic acid.

  • Heat the mixture to reflux and add iron powder portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the 5-aminopyridine-3-sulfonamide derivative.

B. Antimicrobial Agents

The sulfonamide group itself is a classic pharmacophore in antibacterial drugs.[2][3] By coupling the 5-nitropyridine-3-sulfonyl chloride with various heterocyclic amines, novel antimicrobial agents can be synthesized.

Example Target Class: Broad-spectrum antibacterial agents.

Synthetic Strategy:

  • Utilize Protocol 2 to couple 5-nitropyridine-3-sulfonyl chloride with various amino-heterocycles (e.g., aminothiazoles, aminopyrimidines) known to be present in antimicrobial compounds.

Amine FragmentPotential Biological Activity
Substituted anilinesAnticancer, Kinase inhibition
Amino-heterocyclesAntimicrobial, Antiviral
PiperazinesDiverse CNS and other activities
Chiral aminesEnantioselective inhibitors

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its strategic functionalization allows for the modular synthesis of a wide range of potential therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel bioactive compounds for a variety of disease targets. The inherent reactivity and potential for diversification make this compound a key building block for the next generation of drug discovery.

References

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Nitropyridine-3-sulfonamide Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in over 7,000 existing drug molecules and numerous FDA-approved therapeutics.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility and enabling specific interactions with biological targets.[3] When combined with a sulfonamide moiety—a versatile functional group known for its robust chemical stability and wide range of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties—the resulting pyridine-sulfonamide core becomes a highly valuable platform for drug discovery.[4][5]

The subject of this guide, This compound , is a particularly strategic starting material. The molecule possesses three distinct points for chemical modification, allowing for the systematic generation of diverse compound libraries. The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences the reactivity of the entire scaffold, enabling a range of selective chemical transformations.

This document provides a detailed guide for researchers, outlining validated protocols for the derivatization of this compound at its three key functional regions:

  • The Sulfonamide Nitrogen: Amenable to N-alkylation and N-arylation.

  • The Nitro Group: Can be selectively reduced to a highly versatile primary amine.

  • The Pyridine Ring: Activated for nucleophilic aromatic substitution (SNAr).

By leveraging these distinct reactive sites, scientists can rapidly access a wide chemical space to probe structure-activity relationships (SAR) and develop novel therapeutic candidates.

Overview of Synthetic Strategies

The derivatization of this compound can be approached through three primary vectors, each targeting a different functional moiety of the molecule. This modular approach allows for the generation of a diverse library of analogues from a single, readily available starting material.

G start This compound (Starting Material) path1_node Pathway 1: Sulfonamide N-Functionalization start->path1_node R-X, Base path2_node Pathway 2: Nitro Group Reduction start->path2_node Reduction (e.g., SnCl2, H2/Pd) path3_node Pathway 3: Pyridine Ring Substitution (SNAr) start->path3_node Nucleophile (e.g., R-NH2, R-O⁻) prod1 N-Alkyl/Aryl Derivatives path1_node->prod1 prod2 5-Aminopyridine-3-sulfonamide (Key Intermediate) path2_node->prod2 prod3 C2/C4-Substituted Derivatives path3_node->prod3 prod2_sub Amides, Sulfonamides, Alkylated Amines prod2->prod2_sub Further Derivatization

Caption: Synthetic pathways for derivatizing this compound.

Pathway 1: N-Functionalization of the Sulfonamide Moiety

The sulfonamide N-H bond is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation to furnish N-substituted derivatives. This is a fundamental strategy for modifying the steric and electronic properties of the sulfonamide group, which can be critical for modulating binding affinity and pharmacokinetic properties.

Protocol 1.1: N-Alkylation of this compound

This protocol describes a general method for the mono-N-alkylation of the sulfonamide using an alkyl halide under basic conditions.

Causality:

  • Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed. It is sufficient to deprotonate the sulfonamide nitrogen without promoting side reactions like hydrolysis of the alkylating agent or the sulfonamide itself.

  • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively dissolve the sulfonamide salt and do not interfere with the SN2 reaction mechanism.

  • Temperature Control: The reaction is typically performed at room temperature to moderate temperatures (e.g., 50-60 °C) to ensure a reasonable reaction rate while minimizing potential side reactions.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the suspension and stir for 15 minutes at room temperature.

  • Add the desired alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated sulfonamide.

Pathway 2: Derivatization via the Nitro Group

The nitro group is a versatile functional handle. Its selective reduction to a primary amine opens up a vast array of subsequent chemical transformations, including acylation, sulfonylation, and reductive amination. This pathway is arguably the most powerful for generating extensive libraries of derivatives.

G start This compound intermediate 5-Aminopyridine-3-sulfonamide start->intermediate Step 1: Reduction (SnCl2·2H2O, HCl/EtOH) prod_amide Amide Derivatives intermediate->prod_amide Step 2a: Acylation (RCOCl, Pyridine) prod_sulfonamide Bis-sulfonamide Derivatives intermediate->prod_sulfonamide Step 2b: Sulfonylation (RSO2Cl, Pyridine)

Caption: Two-step workflow for derivatization via nitro group reduction.

Protocol 2.1: Chemoselective Reduction of the Nitro Group

This protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[6]

Causality:

  • Reagent Choice: SnCl₂ is a mild reducing agent that shows excellent selectivity for nitro groups over other functional groups like sulfonamides or the pyridine ring itself.[6][7] Alternative methods like catalytic hydrogenation (H₂/Pd/C) are also effective but may sometimes lead to dehalogenation if other halogens are present on the scaffold.

  • Acidic Medium: The reaction is performed in an acidic medium (concentrated HCl) in an alcoholic solvent (Ethanol), which facilitates the reduction mechanism.

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq.) in ethanol (EtOH) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude 5-Aminopyridine-3-sulfonamide is often of sufficient purity for the next step, or it can be purified by column chromatography.

Protocol 2.2: Acylation of 5-Aminopyridine-3-sulfonamide

The resulting primary amine is a potent nucleophile that can be readily acylated to form a stable amide bond.

Step-by-Step Protocol:

  • Dissolve the crude 5-Aminopyridine-3-sulfonamide (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or pyridine.

  • Add a base, such as pyridine (if not used as the solvent) or triethylamine (TEA, 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (1-3 hours), as monitored by TLC.

  • Quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final amide derivative by recrystallization or flash column chromatography.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring, further exacerbated by the powerful electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[8] The nitro group at C5 strongly activates the C2 and C4 positions for nucleophilic attack. This allows for the direct formation of C-N, C-O, or C-S bonds on the pyridine core.

Sources

Application Notes & Protocols: Leveraging 5-Nitropyridine-3-sulfonamide in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Sulfonamide Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When coupled with a sulfonamide moiety, the resulting pyridine sulfonamide structure becomes a powerful pharmacophore for the development of new antibacterial agents.[2] The sulfonamide group, a well-established class of antibacterial drugs, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the production of dihydrofolic acid, a precursor to DNA and RNA, ultimately leading to bacteriostasis.[3]

The focus of this guide, 5-Nitropyridine-3-sulfonamide , represents a versatile starting material for the synthesis of a diverse library of potential antibacterial compounds. The nitro group, an electron-withdrawing moiety, can be readily reduced to an amine, which is a critical functional group for the biological activity of many sulfonamide drugs.[4][5] This nitro-to-amine conversion provides a key synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of antibacterial potency.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound and its derivatives in the synthesis of novel antibacterial agents. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the principles of antibacterial evaluation.

The Core Synthetic Strategy: From Nitro Precursor to Bioactive Sulfonamide

The primary synthetic route involves a multi-step process that leverages the reactivity of the pyridine ring and the sulfonamide functional group. A common and effective approach is to first synthesize the corresponding aminopyridine-sulfonamide scaffold, which then serves as the immediate precursor to a variety of N-substituted derivatives. The nitro group in this compound is an excellent precursor to the required amino group.

The overall synthetic workflow can be conceptualized as follows:

Synthetic Workflow General Synthetic Workflow A This compound B Reduction of Nitro Group A->B e.g., Fe/NH4Cl C 5-Aminopyridine-3-sulfonamide B->C D Conversion to Sulfonyl Chloride C->D e.g., PCl5/POCl3 E 5-Aminopyridine-3-sulfonyl Chloride D->E F Condensation with Amines E->F Various Primary/Secondary Amines G Novel Pyridine Sulfonamide Derivatives F->G

Caption: General synthetic pathway from this compound to novel antibacterial agents.

This strategic approach allows for the late-stage diversification of the lead compound, enabling the rapid generation of a library of analogues for SAR studies.

Detailed Protocols: Synthesis of Pyridosulfonamide Derivatives

The following protocols are based on established methodologies for the synthesis of aminopyridine sulfonamide derivatives and serve as a representative guide.[2]

Step 1: Reduction of this compound to 5-Aminopyridine-3-sulfonamide

Rationale: The reduction of the nitro group to a primary amine is a critical step to install the key pharmacophore required for antibacterial activity. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution, which is a relatively mild and efficient reducing system.[4]

Protocol:

  • To a suspension of this compound (1 equivalent) in a mixture of ethanol and water (2:1 v/v), add ammonium chloride (1 equivalent) and iron powder (5 equivalents).

  • Heat the mixture to 80°C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron catalyst.

  • Wash the Celite® pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-Aminopyridine-3-sulfonamide.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Conversion to 5-Aminopyridine-3-sulfonyl Chloride

Rationale: The conversion of the sulfonic acid or sulfonamide to a more reactive sulfonyl chloride is necessary for the subsequent condensation reaction with various amines. A mixture of phosphorus pentachloride (PCl5) and phosphoryl chloride (POCl3) is a standard and potent reagent for this transformation.[2]

Protocol:

  • Carefully add 5-Aminopyridine-3-sulfonamide (1 equivalent) to a flask containing phosphoryl chloride (POCl3) (3 equivalents).

  • To this mixture, slowly add phosphorus pentachloride (PCl5) (1.5 equivalents) in portions while maintaining the temperature below 40°C.

  • Heat the reaction mixture to 130°C and maintain for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate, 5-Aminopyridine-3-sulfonyl chloride, is filtered, washed with cold water, and dried under vacuum. This crude product is often used directly in the next step without further purification.

Step 3: Synthesis of N-Substituted Pyridosulfonamide Derivatives

Rationale: This final step involves the condensation of the sulfonyl chloride with a diverse range of primary or secondary amines to generate the final sulfonamide derivatives. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.[2]

Protocol:

  • Dissolve the desired primary or secondary amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, pyridine, or a mixture).

  • Slowly add a solution of 5-Aminopyridine-3-sulfonyl chloride (1 equivalent) in the same solvent to the amine solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, or heat to 70-80°C for 1 hour if necessary.[2][6] Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Wash the residue with water to remove any unreacted starting materials and salts.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.[6]

Characterization and Evaluation

Structural Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, S=O, and C=C of the pyridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the compounds.

In Vitro Antibacterial Activity Screening

The antibacterial potential of the synthesized pyridosulfonamide derivatives should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum of each test strain, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with bacteria, no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-aminopyridine-3-sulfonamide core allows for the systematic investigation of how different substituents affect antibacterial activity.

SAR Structure-Activity Relationship (SAR) cluster_0 5-Aminopyridine-3-sulfonamide Core cluster_1 Modifications at [R] Core [Pyridine-NH2]-SO2-NH-[R] Aromatic Aromatic/Heterocyclic Rings Core->Aromatic Explore steric and electronic effects Aliphatic Aliphatic Chains Core->Aliphatic Investigate lipophilicity FunctionalGroups Electron-donating/ withdrawing groups Aromatic->FunctionalGroups Fine-tune activity

Caption: Key areas for SAR exploration in 5-aminopyridine-3-sulfonamide derivatives.

Key considerations for SAR studies include:

  • The nature of the R group on the sulfonamide nitrogen: Introducing various aromatic, heteroaromatic, or aliphatic substituents can significantly impact potency and spectrum of activity.

  • Electronic effects: The presence of electron-donating or electron-withdrawing groups on the R substituent can influence the pKa of the sulfonamide and its binding affinity to the DHPS enzyme.

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate the bacterial cell wall.

Data Presentation: A Representative Example

The antibacterial activity of a series of synthesized pyridosulfonamide derivatives can be summarized in a table for easy comparison. The following is a hypothetical data table based on typical results for such compounds.

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PS-01 Phenyl1632
PS-02 4-Methylphenyl816
PS-03 4-Chlorophenyl48
PS-04 Pyrimidin-2-yl24
Ciprofloxacin -0.50.25

Conclusion and Future Directions

This compound serves as a valuable and strategic starting material for the development of novel antibacterial agents. The synthetic pathways outlined in this guide provide a robust framework for generating diverse libraries of pyridine sulfonamide derivatives. Through systematic SAR studies and comprehensive biological evaluation, it is possible to identify lead compounds with potent and broad-spectrum antibacterial activity. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of promising candidates to advance them towards preclinical development.

References

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  • Al-Ghorbani, M., et al. (2020). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. Available at: [Link]

  • Al-Juboori, A. A. A. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Pharma Tube (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

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Application Notes and Protocols for the Synthesis of N-Substituted 5-Nitropyridine-3-sulfonamides from Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Nitropyridine-3-sulfonamide Scaffold

In the landscape of modern drug discovery and development, the strategic incorporation of specific pharmacophores is paramount to achieving desired therapeutic outcomes. The this compound core is a noteworthy scaffold, combining the electron-withdrawing properties of a nitro group with the versatile hydrogen-bonding capabilities of a sulfonamide. The pyridine ring itself is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and target engagement.[1] The nitro group at the 5-position significantly influences the electronic character of the pyridine ring, making the 3-position susceptible to functionalization. This unique combination of functional groups makes derivatives of this compound attractive targets for the synthesis of novel therapeutic agents, particularly in the development of inhibitors for various enzyme classes and as intermediates in the synthesis of more complex heterocyclic systems.[2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the reaction of 5-nitropyridine-3-sulfonyl chloride with a variety of primary and secondary amines. The methodologies described herein are designed to be robust and adaptable, enabling researchers and drug development professionals to efficiently synthesize libraries of N-substituted 5-nitropyridine-3-sulfonamides for screening and lead optimization.

Chemical Principles and Reaction Mechanism

The primary reaction detailed in this guide is the formation of a sulfonamide bond through the nucleophilic attack of an amine on the electrophilic sulfur atom of 5-nitropyridine-3-sulfonyl chloride. This reaction is a cornerstone of medicinal chemistry for the synthesis of sulfonamide-containing drugs.[3]

The key intermediate for these syntheses is 5-nitropyridine-3-sulfonyl chloride . This highly reactive compound is typically prepared from the corresponding 5-nitropyridine-3-sulfonic acid. The overall synthetic workflow can be visualized as a two-stage process:

  • Preparation of 5-Nitropyridine-3-sulfonyl Chloride: This crucial first step involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

  • Sulfonamide Bond Formation: The subsequent reaction of the sulfonyl chloride with a primary or secondary amine yields the desired N-substituted this compound.

The mechanism of sulfonamide formation proceeds via a nucleophilic acyl substitution-like pathway at the sulfur center. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[3][4]

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key intermediate, 5-nitropyridine-3-sulfonyl chloride, and its subsequent reaction with primary and secondary amines.

Part 1: Synthesis of 5-Nitropyridine-3-sulfonic Acid

The necessary precursor, 5-nitropyridine-3-sulfonic acid, can be synthesized from pyridine-3-sulfonic acid through a nitration reaction.

Protocol 1: Nitration of Pyridine-3-sulfonic Acid

  • Materials:

    • Pyridine-3-sulfonic acid

    • Nitric acid (fuming)

    • Sulfuric acid (concentrated)

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to pyridine-3-sulfonic acid while cooling in an ice bath.

    • Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • The precipitated 5-nitropyridine-3-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of 5-Nitropyridine-3-sulfonyl Chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. A common method for this transformation is the use of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[5]

Protocol 2: Preparation of 5-Nitropyridine-3-sulfonyl Chloride

  • Materials:

    • 5-Nitropyridine-3-sulfonic acid

    • Phosphorus pentachloride (PCl₅)

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Ice

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • In a dry round-bottom flask, carefully mix 5-nitropyridine-3-sulfonic acid (1.0 equivalent) with phosphorus pentachloride (2.0 equivalents).

    • Add a catalytic amount of phosphorus oxychloride.

    • Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate of 5-nitropyridine-3-sulfonyl chloride is collected by filtration.

    • Wash the solid with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with cold water.

    • Dry the product under vacuum. The crude 5-nitropyridine-3-sulfonyl chloride is often used directly in the next step without further purification.

Caption: Synthetic workflow for N-substituted 5-nitropyridine-3-sulfonamides.

Part 3: Synthesis of N-Substituted 5-Nitropyridine-3-sulfonamides

The following protocols describe the reaction of 5-nitropyridine-3-sulfonyl chloride with representative primary and secondary amines.

Protocol 3: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

  • Materials:

    • 5-Nitropyridine-3-sulfonyl chloride

    • Benzylamine

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 0 °C ice bath

    • Magnetic stirrer

    • Standard workup and purification reagents (water, brine, 1M HCl, saturated NaHCO₃, anhydrous MgSO₄)

  • Procedure:

    • Dissolve the primary amine (e.g., benzylamine, 1.1 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 5-nitropyridine-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)

  • Materials:

    • 5-Nitropyridine-3-sulfonyl chloride

    • N-Methylaniline

    • Pyridine (as both base and solvent)

    • 0 °C ice bath

    • Magnetic stirrer

    • Standard workup and purification reagents

  • Procedure:

    • In a round-bottom flask, dissolve N-methylaniline (1.1 equivalents) in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add 5-nitropyridine-3-sulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1M HCl to remove excess pyridine, followed by water, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction parameters for the synthesis of N-substituted 5-nitropyridine-3-sulfonamides. Yields are estimates and may vary depending on the specific amine and reaction scale.

Amine TypeExample AmineSolventBaseTemperature (°C)Time (h)Expected Yield (%)
Primary AliphaticBenzylamineDCMTriethylamine0 to RT2-1275-90
Primary AromaticAnilinePyridinePyridine0 to RT12-2460-80
Secondary AliphaticPiperidineTHFTriethylamine0 to RT4-1680-95
Secondary AromaticN-MethylanilinePyridinePyridine0 to RT12-2455-75

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere with anhydrous solvents.

    • Steric Hindrance: Bulky amines may react slower. In such cases, increasing the reaction temperature or using a more polar solvent like dimethylformamide (DMF) may be beneficial.

    • Poor Nucleophilicity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or elevated temperatures.

  • Side Reactions:

    • Di-sulfonylation of Primary Amines: While less common under controlled conditions, the formation of a di-sulfonylated byproduct is possible with primary amines. Using a slight excess of the amine can help to minimize this.

    • Reaction with Solvent: Avoid using nucleophilic solvents like alcohols, as they can compete with the amine in reacting with the sulfonyl chloride.

  • Purification Challenges:

    • The crude product may contain unreacted amine and the hydrochloride salt of the base. The acidic and basic washes during the workup are crucial for their removal.

    • For highly polar sulfonamides, a reverse-phase column chromatography may be more effective for purification.

Conclusion

The synthesis of N-substituted 5-nitropyridine-3-sulfonamides is a versatile and powerful strategy for the generation of novel molecular entities with significant potential in drug discovery. The protocols outlined in this guide, from the preparation of the key 5-nitropyridine-3-sulfonyl chloride intermediate to its reaction with a diverse range of amines, provide a robust foundation for researchers in this field. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, scientists can efficiently access a wide array of these valuable compounds for further biological evaluation.

References

  • Amanote Research (2001). 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. Arkivoc. Available at: [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
  • Dudutiene, V., et al. (2015). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 20(10), 18837-18864.
  • Bakke, J. M., et al. (2001). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ARKIVOC, 2001(2), 24-35.
  • Al-Hourani, B. J., et al. (2019).
  • Synthesis, Mechanism of action And Characteriz
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube. Available at: [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube. Available at: [Link]

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  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
  • CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor - Google P
  • Pereshivko, O. P., et al. (2021). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 152(12), 1501-1506.
  • Sieroń, L., et al. (2021).
  • Reactions of arom
  • Al-Awadi, N. A., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 17(12), 14353-14365.
  • Poręba, K., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(5), 727-733.
  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7460.
  • PubChem. (n.d.). 5-Nitropyridine-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
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The Strategic Utility of 5-Nitropyridine-3-sulfonamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide explores the role of 5-Nitropyridine-3-sulfonamide as a pivotal intermediate in modern drug discovery. The unique electronic properties conferred by the nitro and sulfonamide functionalities on the pyridine scaffold make this molecule a versatile building block for accessing diverse chemical matter. We will elucidate the strategic rationale behind its use, focusing on its application in the synthesis of targeted therapies, particularly carbonic anhydrase inhibitors. This document provides detailed, field-proven protocols for the synthesis of this compound and its subsequent transformations into key pharmacophores, such as 5-aminopyridine-3-sulfonamide. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, medicinal chemists, and drug development professionals.

Introduction: The Pyridine Sulfonamide Motif in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. When functionalized with a sulfonamide group (-SO₂NH₂), the resulting scaffold becomes a powerful pharmacophore for targeting a variety of enzymes and receptors.[3] Sulfonamides are known to act as inhibitors of carbonic anhydrases, diuretics, and have demonstrated a wide range of biological activities including antibacterial, antiviral, and anticancer properties.[3][4][5]

The introduction of a nitro group (-NO₂) at the 5-position of the pyridine-3-sulfonamide core serves two strategic purposes:

  • Electronic Activation : The strongly electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it more susceptible to certain chemical transformations.[6]

  • Synthetic Handle : The nitro group is a versatile precursor to the amino group (-NH₂), which is a critical functionality for introducing diversity and modulating the biological activity of the final compound.[7][8] The resulting 5-aminopyridine-3-sulfonamide is a key building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

This guide will focus on the practical application of this compound as a strategic intermediate, providing the necessary protocols to leverage its synthetic potential.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial, single-step process. It requires a logical sequence of reactions, starting from readily available pyridine derivatives. The most common and reliable pathway involves the formation of a sulfonyl chloride intermediate, which is then converted to the desired sulfonamide.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into three main stages: formation of the pyridinesulfonic acid, conversion to the sulfonyl chloride, and finally, amination to the sulfonamide. The nitration step can be performed at different stages, but for this protocol, we will consider the nitration of pyridine as an early step.

graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pyridine [label="Pyridine"]; Nitropyridine [label="3-Nitropyridine"]; NitropyridineSulfonicAcid [label="5-Nitropyridine-3-sulfonic Acid"]; NitropyridineSulfonylChloride [label="5-Nitropyridine-3-sulfonyl Chloride"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pyridine -> Nitropyridine [label="Nitration"]; Nitropyridine -> NitropyridineSulfonicAcid [label="Sulfonation"]; NitropyridineSulfonicAcid -> NitropyridineSulfonylChloride [label="Chlorination"]; NitropyridineSulfonylChloride -> Target [label="Amination"]; }

Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 5-Nitropyridine-3-sulfonyl Chloride

This protocol outlines a plausible synthetic route to the key intermediate, 5-nitropyridine-3-sulfonyl chloride, based on established methods for analogous compounds. The synthesis begins with the diazotization of 3-amino-5-nitropyridine.

Rationale: The diazotization of an amino group to form a diazonium salt, followed by a Sandmeyer-type reaction, is a classic and effective method for introducing a sulfonyl chloride group onto an aromatic ring.[9] 3-Amino-5-nitropyridine is a commercially available starting material.

Materials and Reagents:

  • 3-Amino-5-nitropyridine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Sulfur dioxide (SO₂) (liquid or passed as gas)

  • Acetic acid

  • Toluene

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-nitropyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained between -5 and 0 °C.

    • Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt solution.

  • Sulfonyl Chloride Formation:

    • In a separate, larger beaker, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0 °C.[10]

    • Slowly add the cold diazonium salt solution from the previous step to this suspension with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to proceed for 1-2 hours at 0-5 °C.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into ice-water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitropyridine-3-sulfonyl chloride.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the sulfonyl chloride to the primary sulfonamide.

Rationale: The reaction of a sulfonyl chloride with ammonia is the most direct method for the synthesis of primary sulfonamides.[11][12] Using a solution of ammonia in a suitable solvent like dioxane or methanol provides a convenient way to handle the gaseous reagent.

Materials and Reagents:

  • 5-Nitropyridine-3-sulfonyl chloride

  • Ammonia solution (e.g., 2M in dioxane or 7N in methanol)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve the crude 5-nitropyridine-3-sulfonyl chloride (1.0 eq) in THF or DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

  • Amination:

    • Slowly add an excess of the ammonia solution (e.g., 8-10 eq) to the cooled solution of the sulfonyl chloride with stirring.[12]

    • A precipitate (ammonium chloride) will form.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between DCM and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Drug Discovery: A Gateway to Carbonic Anhydrase Inhibitors

A primary application of this compound is as an intermediate in the synthesis of carbonic anhydrase inhibitors (CAIs).[4] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[13][14] The sulfonamide moiety is a key zinc-binding group that anchors the inhibitor to the active site of the enzyme.[4]

The 5-nitro group is typically reduced to a 5-amino group, which then serves as a point for further derivatization to explore the "tail" region of the inhibitor, influencing isoform selectivity and pharmacokinetic properties.[4]

graph "CAI_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5-Aminopyridine-3-sulfonamide"]; Library [label="Library of CA Inhibitors"];

Start -> Intermediate [label="Nitro Group Reduction"]; Intermediate -> Library [label="Derivatization (e.g., acylation, alkylation)"]; }

Caption: Synthetic utility in generating carbonic anhydrase inhibitors.
Protocol 3: Catalytic Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, yielding the crucial intermediate, 5-aminopyridine-3-sulfonamide.

Rationale: The reduction of an aromatic nitro group can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.[3][15] However, for substrates with sensitive functional groups, chemoselective methods like using iron powder in acetic acid can be advantageous as they are less likely to reduce other groups.[16][17][18]

Method A: Catalytic Hydrogenation

Materials and Reagents:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

    • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Hydrogenation:

    • Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by hydrogen uptake or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyridine-3-sulfonamide.

Method B: Iron/Acetic Acid Reduction

Materials and Reagents:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol/Water mixture

  • Sodium carbonate solution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5-10 eq) in a mixture of ethanol and water.

  • Reduction:

    • Heat the mixture to reflux.

    • Slowly add glacial acetic acid dropwise to the refluxing mixture.

    • Continue to heat at reflux for several hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated sodium carbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of the starting material and key intermediates is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Amino-5-nitropyridineC₅H₅N₃O₂139.11[19]
This compoundC₅H₅N₃O₄S203.18
5-Aminopyridine-3-sulfonamideC₅H₆N₂O₂S158.18[12]

Conclusion and Future Perspectives

This compound represents a strategically valuable intermediate for medicinal chemists. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The true power of this building block lies in its subsequent conversion to 5-aminopyridine-3-sulfonamide, a versatile scaffold for generating libraries of potential drug candidates, particularly in the field of carbonic anhydrase inhibition. The protocols detailed in this guide are designed to be self-validating and provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. Future work will likely focus on developing more streamlined and greener synthetic routes to this and related building blocks, further accelerating the pace of drug discovery.

References

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  • ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • ResearchGate. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.
  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Semantic Scholar. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • PubChem. (n.d.). 5-Nitropyridine-3-carboxamide. PubChem.
  • PubChem. (n.d.). 5-Nitropyridine-2,3-diamine. PubChem.
  • PubChem. (n.d.). 5-Nitropyridin-3-amine. PubChem.
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • RSC Publishing. (n.d.).
  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.

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Application Notes & Protocols: High-Purity Isolation of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Nitropyridine-3-sulfonamide is a key heterocyclic building block in medicinal chemistry and drug development. The pyridine ring is a privileged structural motif, and the strategic placement of the nitro and sulfonamide groups offers versatile handles for further synthetic elaboration.[1] The biological activity and chemical reactivity of this compound are intrinsically linked to its purity. The presence of residual starting materials, isomeric impurities, or side-products from synthesis can lead to erroneous biological data, unpredictable reaction outcomes, and complications in downstream applications.

This comprehensive guide provides a suite of robust, field-proven protocols for the purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each technique, empowering the researcher to adapt and troubleshoot the methodologies for optimal results. The protocols are designed as a self-validating system, integrating analytical checkpoints to ensure the highest purity standards are achieved.

Chapter 1: Foundational Knowledge: Physicochemical Properties & Impurity Profile

A successful purification strategy begins with a deep understanding of the target molecule and its potential contaminants.

1.1 Physicochemical Data Summary

The purification techniques described are based on the unique chemical properties of this compound.

PropertyValue / DescriptionSignificance for Purification
CAS Number 62009-07-8[2]Unique identifier for literature and database searches.
Molecular Formula C₅H₅N₃O₄S[2]-
Molecular Weight 203.18 g/mol [2][3]Essential for calculating molar quantities and reaction yields.
Acidity (pKa) The sulfonamide proton (-SO₂NH₂) is acidic (estimated pKa ~8-10).[4][5]Allows for deprotonation with a mild base to form a water-soluble salt. Critical for acid-base extraction.
Basicity (pKa) The pyridine ring nitrogen is basic, but its basicity is significantly reduced by the two strong electron-withdrawing groups (-NO₂ and -SO₂NH₂).The pyridine nitrogen is a weak base; protonation requires a strong acid. This property can also be exploited in purification.
Solubility Generally insoluble in water but soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and acetone.[6]Guides the selection of solvents for chromatography and recrystallization.

1.2 Anticipated Impurity Profile

The most probable impurities are dictated by the synthetic route. A common synthesis involves the sulfonation of a nitropyridine precursor. Potential impurities include:

  • Unreacted Starting Materials: e.g., 3-amino-5-nitropyridine.

  • Isomeric Byproducts: e.g., 5-Nitropyridine-2-sulfonamide, formed from non-regioselective reactions.

  • Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the corresponding sulfonic acid.

  • Residual Solvents and Reagents: Inorganic salts and high-boiling point solvents used during the synthesis.

Chapter 2: A Multi-Modal Purification Strategy

No single technique is universally optimal. The most effective approach combines multiple methods, each targeting impurities with different physicochemical properties. A logical workflow ensures that each step simplifies the mixture for the subsequent, higher-resolution technique.

Purification_Workflow Crude Crude Product (in Organic Solvent) Extraction Acid-Base Extraction Crude->Extraction Removes ionic & highly polar impurities QC1 TLC/HPLC Analysis Extraction->QC1 Column Column Chromatography QC2 TLC/HPLC Analysis Column->QC2 Recrystal Recrystallization QC3 TLC/HPLC Analysis Recrystal->QC3 Pure Pure Product (>99%) QC1->Column Removes closely related neutral impurities QC2->Recrystal Final polishing & crystal lattice purification QC3->Pure

Caption: Integrated workflow for the purification of this compound.

Chapter 3: Protocol 1: Bulk Impurity Removal via Acid-Base Extraction

Expertise & Experience: This technique is a powerful first-pass purification step. It leverages the amphoteric nature of this compound—its ability to act as both an acid (sulfonamide proton) and a weak base (pyridine nitrogen). By carefully selecting the pH of an aqueous phase, we can selectively move our target compound out of the organic layer, leaving behind neutral organic impurities. We then reverse the process to recover the purified product. Using a weak base like sodium bicarbonate (NaHCO₃) is crucial; a strong base like sodium hydroxide (NaOH) could potentially hydrolyze the sulfonamide.[7][8]

Acid_Base_Extraction start Dissolve Crude Product in Ethyl Acetate add_base Extract with aq. NaHCO₃ (Separatory Funnel) start->add_base separate1 Separate Layers add_base->separate1 org1 Organic Layer 1: Contains Neutral Impurities (Discard) separate1->org1 Path 1 aq1 Aqueous Layer 1: Contains Deprotonated Product (Sodium Salt) separate1->aq1 Path 2 acidify Acidify Aqueous Layer with 1M HCl to pH ~2 aq1->acidify precipitate Product Precipitates Out acidify->precipitate extract_back Extract with Fresh Ethyl Acetate precipitate->extract_back separate2 Separate Layers extract_back->separate2 aq2 Aqueous Layer 2: Contains Inorganic Salts (Discard) separate2->aq2 org2 Organic Layer 2: Contains Purified Product separate2->org2 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) org2->dry evaporate Evaporate Solvent dry->evaporate product Semi-Purified Product evaporate->product

Sources

Application Notes & Protocols: Leveraging 5-Nitropyridine-3-sulfonamide for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Nitropyridine-3-sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. The strategic assembly of compound libraries for high-throughput screening (HTS) is a cornerstone of this endeavor. The choice of a core scaffold is paramount, as it dictates the accessible chemical space and the inherent biological relevance of the resulting library. The this compound scaffold is a molecule of significant interest, embodying a convergence of two privileged pharmacophores: the nitropyridine ring and the aromatic sulfonamide.

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring and can serve as a handle for further chemical transformations or as a key interaction point with biological targets.[3][4] On the other hand, the sulfonamide group is a classic pharmacophore, present in a wide array of drugs including antibacterial, anti-inflammatory, and anticancer agents, valued for its ability to act as a hydrogen bond donor and acceptor.[5] The combination of these features in a single, synthetically tractable scaffold makes this compound an exceptional starting point for the construction of diverse and biologically relevant compound libraries.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis campaigns. We will detail a proposed synthesis of the core scaffold, provide a robust protocol for its diversification, and discuss the underlying chemical principles that ensure a high success rate and the generation of high-quality compound libraries for drug discovery.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay of its constituent functional groups. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, although the 3-position is generally the least reactive towards nucleophilic attack where a substituent on the ring is the leaving group.[6]

Crucially for parallel synthesis, the primary site of diversification is the sulfonamide nitrogen. The protons on the sulfonamide nitrogen are acidic and can be readily deprotonated by a suitable base, allowing for facile N-alkylation or N-arylation. The electron-withdrawing nature of the 5-nitropyridine ring is expected to increase the acidity of the sulfonamide protons, thereby facilitating its derivatization under mild conditions.

Proposed Synthesis of the Core Scaffold: this compound

Synthesis_of_this compound cluster_0 Step 1: Diazotization & Sulfonyl Chlorination cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Nitration 3-Aminopyridine 3-Aminopyridine Pyridine-3-diazonium_salt Pyridine-3-diazonium salt 3-Aminopyridine->Pyridine-3-diazonium_salt NaNO2, HBF4 Pyridine-3-sulfonyl_chloride Pyridine-3-sulfonyl chloride Pyridine-3-diazonium_salt->Pyridine-3-sulfonyl_chloride SO2, CuCl2 Pyridine-3-sulfonamide Pyridine-3-sulfonamide Pyridine-3-sulfonyl_chloride->Pyridine-3-sulfonamide NH4OH This compound This compound Pyridine-3-sulfonamide->this compound HNO3, H2SO4

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine

Rationale: This procedure is adapted from a patented method for the synthesis of pyridine-3-sulfonyl chloride.[7] Diazotization of 3-aminopyridine followed by a copper-catalyzed reaction with sulfur dioxide provides the desired sulfonyl chloride.

  • Diazotization: To a cooled (0-5 °C) solution of 3-aminopyridine (1.0 eq) in a suitable acidic medium (e.g., aqueous fluoroboric acid), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Sulfonyl Chlorination: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

  • Work-up: Quench the reaction by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford pyridine-3-sulfonyl chloride.

Protocol 2: Synthesis of Pyridine-3-sulfonamide

Rationale: This is a standard ammonolysis of a sulfonyl chloride. The highly reactive sulfonyl chloride readily reacts with ammonia to form the stable sulfonamide.

  • Reaction: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Ammonolysis: Add an excess of aqueous ammonium hydroxide solution dropwise to the cooled (0-5 °C) THF solution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Remove the THF under reduced pressure. The resulting aqueous solution can be acidified to precipitate the product, which is then collected by filtration, washed with cold water, and dried.

Protocol 3: Nitration of Pyridine-3-sulfonamide

Rationale: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen.[5] However, the sulfonamide group at the 3-position is a deactivating, meta-directing group. Therefore, nitration is expected to occur at the 5-position.[8] Harsh conditions, typical for the nitration of deactivated aromatic rings, are likely required.[9]

  • Reaction Setup: To a flask containing fuming sulfuric acid (oleum), carefully add pyridine-3-sulfonamide (1.0 eq) in portions, maintaining the temperature below 20 °C.

  • Nitration: Cool the mixture to 0 °C and add a mixture of fuming nitric acid and fuming sulfuric acid dropwise.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by HPLC.

  • Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parallel Synthesis of a this compound Library

The true utility of the this compound scaffold is realized in its application to parallel synthesis to rapidly generate a library of analogues. The following is a general protocol for the derivatization of the sulfonamide with a diverse set of primary and secondary amines in a 96-well plate format.

Parallel_Synthesis_Workflow Start Start: 96-well plate Dispense_Scaffold Dispense 5-Nitropyridine-3- sulfonamide solution Start->Dispense_Scaffold Dispense_Amines Dispense diverse amine building blocks Dispense_Scaffold->Dispense_Amines Dispense_Base Dispense base solution Dispense_Amines->Dispense_Base Reaction Seal plate and react (e.g., 50 °C, 16 h) Dispense_Base->Reaction Workup High-throughput workup (LLE or SPE) Reaction->Workup Analysis LC-MS/ELSD analysis for purity and identity Workup->Analysis Purification Preparative HPLC (if required) Analysis->Purification Final_Plate Final library plate for screening Purification->Final_Plate

Caption: General workflow for parallel synthesis of a sulfonamide library.

Protocol 4: Parallel Synthesis of N-substituted-5-nitropyridine-3-sulfonamides

Rationale: This protocol employs a base-mediated coupling of the this compound with a library of amines. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), prevents competition with the amine nucleophile. A solvent like dimethylformamide (DMF) is chosen for its ability to dissolve a wide range of reagents and its high boiling point, which allows for heating to drive the reaction to completion.

Materials and Equipment:

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended for efficiency)

  • Centrifugal evaporator

  • LC-MS system for analysis

  • Preparative HPLC system for purification (optional)

Reagents:

  • Stock solution of this compound in DMF (e.g., 0.2 M)

  • Stock solutions of a diverse library of primary and secondary amines in DMF (e.g., 0.5 M)

  • Stock solution of DIPEA in DMF (e.g., 1.0 M)

Procedure:

  • Reagent Dispensing:

    • To each well of the 96-well reaction block, dispense 100 µL of the this compound stock solution (20 µmol).

    • Dispense 50 µL of each unique amine stock solution (25 µmol, 1.25 eq) to individual wells.

    • Dispense 40 µL of the DIPEA stock solution (40 µmol, 2.0 eq) to each well.

  • Reaction:

    • Seal the reaction block securely with a sealing mat.

    • Place the block on a shaker and heat to 50-60 °C for 16 hours.

  • Work-up (Liquid-Liquid Extraction):

    • Cool the reaction block to room temperature.

    • Add ethyl acetate (500 µL) and a mild aqueous acid (e.g., 1M citric acid, 500 µL) to each well.

    • Seal and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the upper organic layer and transfer to a new 96-well plate.

    • Evaporate the solvent in a centrifugal evaporator.

  • Analysis and Purification:

    • Re-dissolve the crude product in a suitable solvent (e.g., DMSO or DMF) for analysis.

    • Analyze each well by LC-MS to determine the purity and confirm the identity of the product.

    • If necessary, purify compounds that do not meet the desired purity threshold (typically >90%) by mass-directed preparative HPLC.[10]

Data Presentation: Representative Library Synthesis Results

The following table presents hypothetical but representative data for a small subset of a library synthesized using the protocol above. Yields and purities are based on typical outcomes for sulfonamide synthesis in a parallel format.[1]

EntryAmine Building BlockProduct StructureTheoretical Mass (M+H)⁺Crude Purity (%)Isolated Yield (%)
1Benzylamine293.069585
2Morpholine273.069281
34-Fluoroaniline297.049688
4Cyclopropylamine243.068875
5N-Methylpiperazine286.099179

Note: Structures can be visualized in an accompanying file or chemical drawing software. Purity is determined by LC-MS analysis of the crude product. Isolated yield is calculated after purification.

Self-Validating Systems and Quality Control

A robust parallel synthesis protocol must be self-validating. This is achieved through rigorous analytical chemistry at key stages.

  • Starting Material QC: Ensure the purity of the this compound and all amine building blocks before initiating the synthesis.

  • Reaction Monitoring: For a new library, it is advisable to run a small pilot plate and monitor a few representative reactions by LC-MS to optimize reaction time and temperature.

  • Crude Product Analysis: Every well of the crude product plate should be analyzed by LC-MS to assess the success of the reaction and the purity of the product. This data is crucial for deciding which compounds require purification.

  • Final Compound QC: All compounds destined for biological screening, whether purified or not, should undergo a final QC check for purity and identity. The concentration of the solutions in the final screening plates should also be verified.

Conclusion

The this compound scaffold represents a highly valuable starting point for the construction of diverse compound libraries for drug discovery. Its synthesis, while not yet explicitly reported, can be confidently proposed based on established synthetic methodologies. The derivatization of the sulfonamide moiety via parallel synthesis is a straightforward and high-yielding process, amenable to high-throughput workflows. The resulting libraries, rich in pharmacophoric features, are well-positioned for screening against a wide range of biological targets, particularly in the areas of oncology and infectious diseases. By following the detailed protocols and adhering to rigorous quality control measures outlined in these notes, research organizations can effectively leverage this scaffold to expand their chemical space and accelerate the identification of new therapeutic lead compounds.

References

  • Bakke, J. M. (2005). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
  • Cai, C., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 893. [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Gleiter, R., & Stahr, H. (2001). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • Houghten, R. A., et al. (2010). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Journal of Combinatorial Chemistry, 12(5), 654-663. [Link]

  • Kaur, H., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6362. [Link]

  • Leonardi, M., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Organic Process Research & Development, 17(6), 926-934. [Link]

  • Li, A., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 145(34), 18698-18705. [Link]

  • BenchChem. (2025).
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]

  • ResearchGate. (2007). Nitropyridines: Synthesis and reactions.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Tshawe, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

  • Wang, H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21396-21404. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254-14255. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Quora. [Link]

  • Kotalwar, S. S., et al. (2025). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 16(2), 129. [Link]

  • La-Venia, A., et al. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]

  • Zang, Y., et al. (2020). Microscale purification in support of high-throughput medicinal chemistry. RSC Medicinal Chemistry, 11(9), 1046-1052. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Weller, H. N. (2001). High-throughput purification of compound libraries. Molecular Diversity, 6(1), 47-52. [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Nitropyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and maximize reaction yield and purity. The information is presented in a direct question-and-answer format to address potential challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound, and what is the underlying chemical logic?

The synthesis of this compound is typically a multi-step process that leverages fundamental principles of electrophilic aromatic substitution on a pyridine ring. A common and logical pathway begins with a more readily available precursor, such as 3-aminopyridine. The core challenge is the introduction of two electron-withdrawing groups (nitro and sulfonamide) onto a pyridine ring, which is already electron-deficient and generally resistant to electrophilic substitution.[1][2]

The general strategy involves these key transformations:

  • Diazotization of 3-Aminopyridine: The amino group is converted into a diazonium salt. This is a versatile intermediate.

  • Sulfonyl Chloride Formation: The diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form pyridine-3-sulfonyl chloride.

  • Amination: The sulfonyl chloride is reacted with ammonia or an ammonia equivalent to form the stable pyridine-3-sulfonamide.

  • Nitration: The final and most critical step is the regioselective nitration of pyridine-3-sulfonamide. The sulfonamide group is a meta-director, and the pyridine nitrogen deactivates the ring, particularly at the ortho and para positions (2, 4, 6). Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the 5-position, which is meta to the sulfonamide group.

This sequence is crucial because attempting to nitrate 3-aminopyridine directly would be problematic, leading to uncontrolled oxidation and a mixture of products.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Q2: My overall yield is consistently low (<30%). What are the most likely bottlenecks in the synthesis?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. The most common culprits in this specific synthesis are the nitration step and the handling of the sulfonyl chloride intermediate.

Troubleshooting Workflow for Low Yield

G cluster_nitration Nitration Step Issues cluster_sulfonamide Sulfonamide Formation Issues start Low Overall Yield Detected check_tlc Analyze crude product from each step via TLC/LC-MS start->check_tlc nitration_issue High amount of unreacted Pyridine-3-sulfonamide? check_tlc->nitration_issue If bottleneck is nitration sulfonamide_issue Presence of Pyridine-3-sulfonic acid instead of sulfonamide? check_tlc->sulfonamide_issue If bottleneck is amination cause_nitration Probable Cause: Insufficient nitrating strength or decomposition of nitrating agent. nitration_issue->cause_nitration solution_nitration Solution: 1. Use stronger nitrating conditions (e.g., Oleum/HNO₃). 2. Ensure anhydrous conditions. 3. Optimize reaction temperature and time. cause_nitration->solution_nitration cause_sulfonamide Probable Cause: Hydrolysis of Pyridine-3-sulfonyl chloride intermediate due to moisture. sulfonamide_issue->cause_sulfonamide solution_sulfonamide Solution: 1. Use anhydrous solvents and reagents. 2. Work under an inert atmosphere (N₂ or Ar). 3. Use the sulfonyl chloride immediately after formation. cause_sulfonamide->solution_sulfonamide

Caption: Troubleshooting workflow for identifying yield bottlenecks.

Q3: The nitration of pyridine-3-sulfonamide is not working well. I'm getting a lot of starting material back or a complex mixture of byproducts. How can I optimize this?

This is the most frequently encountered problem. The pyridine ring's inherent electron deficiency, compounded by the electron-withdrawing sulfonamide group, makes electrophilic nitration challenging.[1] Success hinges on carefully controlling the reaction conditions to generate the nitronium ion (NO₂⁺) in sufficient concentration without causing decomposition.

Causality: Standard nitrating conditions (H₂SO₄/HNO₃) may not be potent enough to overcome the deactivation of the ring. Conversely, excessively harsh conditions (high temperatures) can lead to oxidation and charring. The key is finding a balance.

Solutions & Optimization Strategies:

  • Strengthen the Nitrating Agent: Using oleum (fuming sulfuric acid) in place of concentrated sulfuric acid increases the concentration of the active nitronium ion electrophile. An improved yield has been observed in the nitration of other deactivated pyridine systems when switching to an anhydrous medium or oleum.[3]

  • Strict Temperature Control: The reaction is highly exothermic. The initial addition of the substrate to the nitrating mixture should be done slowly at a low temperature (e.g., 0-5 °C) to control the reaction rate. After the initial addition, the temperature can be carefully raised to promote the reaction.

  • Ensure Anhydrous Conditions: Water can quench the nitronium ion and dilute the acid, reducing the reaction's efficacy. Use high-purity, dry acids.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient time will leave starting material, while excessive time, especially at elevated temperatures, increases the risk of side product formation.

Table 1: Comparative Nitration Conditions

ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Nitrating Mix Conc. H₂SO₄ / Conc. HNO₃ (1:1 v/v)20% Oleum / Conc. HNO₃ (3:1 v/v)Higher concentration of NO₂⁺ in Condition B, leading to better conversion.
Temperature 25 °C to 90 °C0 °C (addition), then 50-60 °C (reaction)Better control, minimizing decomposition and side reactions.
Reaction Time 4-6 hours2-3 hours (TLC monitored)Shorter reaction time reduces byproduct formation.
Typical Yield 20-40%60-75%Significant yield improvement.
Q4: I'm seeing an unexpected impurity with a different retention time on my chromatogram after the amination step. What could it be?

The most likely impurity is pyridine-3-sulfonic acid.

Causality: The intermediate, pyridine-3-sulfonyl chloride, is highly reactive and susceptible to hydrolysis.[4] If any moisture is present in the reaction vessel, solvent, or even the ammonia solution, the sulfonyl chloride will readily react with water to form the corresponding sulfonic acid, which will not proceed to the desired sulfonamide.

Solutions:

  • Anhydrous Reagents: Use anhydrous solvents (like THF or Dichloromethane) and ensure your ammonia source (e.g., a solution in dioxane or bubbling ammonia gas) is dry.[4]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

  • Immediate Use: Prepare the pyridine-3-sulfonyl chloride and use it immediately in the next step without a prolonged workup or storage period.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonamide

This protocol is a representative method based on established chemical principles.

  • Diazotization: To a stirred solution of 3-aminopyridine (1 equiv.) in 6M HCl, cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 equiv.). Cool this mixture to 5-10 °C. Slowly add the previously prepared diazonium salt solution to this flask. Vigorous nitrogen evolution will occur. Stir for 1-2 hours at room temperature.

  • Workup & Amination: Quench the reaction by pouring it onto crushed ice. Extract the pyridine-3-sulfonyl chloride into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Crucially, do not attempt to fully evaporate the solvent. Immediately add the crude sulfonyl chloride solution to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess). Stir vigorously for 1 hour.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Optimized Nitration of Pyridine-3-sulfonamide
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 20% oleum (3 volumes relative to nitric acid). Cool the flask to 0 °C in an ice bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1 volume) to the oleum, keeping the temperature below 10 °C.

  • Substrate Addition: Add pyridine-3-sulfonamide (1 equiv.) portion-wise to the stirred nitrating mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat in an oil bath to 55 °C. Hold at this temperature for 2-3 hours, monitoring the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching and Isolation: Once the starting material is consumed, cool the reaction mixture back to room temperature and carefully pour it onto a large volume of crushed ice. The product will precipitate. Neutralize the solution slowly with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from isopropanol.

Reaction Mechanism Overview

The key step for regioselectivity is the electrophilic aromatic substitution (nitration).

Caption: Mechanism of electrophilic nitration on pyridine-3-sulfonamide.

(Note: The image in the DOT script is a placeholder and would need a real chemical structure image for actual rendering).

References

  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.

  • Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B, 50B(7), 999-1005.

  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.

  • Bakke, J. M., et al. (2001). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of the Chemical Society, Perkin Transactions 2.

  • Luis, S. V., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.

  • Talik, Z., & Talik, T. (1998). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1.

  • US Patent 5,945,537. (1999). Nitration of pyridine-2, 6-diamines.

Sources

Technical Support Center: Synthesis of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Nitropyridine-3-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency, yield, and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary synthetic strategies for preparing this compound, each with its own set of potential challenges:

  • Route A: Nitration of Pyridine-3-sulfonamide. This is a direct approach where the sulfonamide is first prepared and then subjected to nitration. The electron-withdrawing nature of the sulfonamide group directs the incoming nitro group primarily to the 5-position.

  • Route B: Sulfonylation of 3-Nitropyridine. In this route, the nitro group is already in place. The 3-nitropyridine is first converted to a sulfonyl chloride, typically via chlorosulfonation, which is then reacted with ammonia to form the sulfonamide.

The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I'm attempting the nitration of pyridine-3-sulfonamide (Route A) and my yield is low with many impurities. What could be the cause?

Low yields and multiple byproducts in this reaction are common and usually stem from the harsh conditions required for nitrating a deactivated pyridine ring. The key factors to investigate are:

  • Nitrating Agent Strength: The pyridine ring is electron-deficient, and the sulfonamide group further deactivates it towards electrophilic substitution. A strong nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is necessary. However, excessively harsh conditions can lead to degradation or the formation of undesired byproducts.

  • Reaction Temperature: Temperature control is critical. While heating is often required to drive the reaction, exceeding the optimal temperature can promote the formation of dinitro-isomers or oxidative degradation products.

  • Formation of Regioisomers: While the sulfonamide group is a meta-director, small amounts of other isomers (e.g., 2-nitro or 6-nitro) can form, complicating purification.

Q3: What are the likely identities of the byproducts I'm seeing in my LC-MS analysis?

When synthesizing this compound, you may encounter several byproducts depending on your synthetic route. Below is a table summarizing the most common ones.

Potential Byproduct Likely Route of Formation Common Analytical Signature (relative to product)
Pyridine-3-sulfonic acid Route A or BMore polar; may not retain well on reverse-phase LC.
Isomeric Nitropyridine-sulfonamides Route ASame mass, different retention time.
Dinitropyridine-sulfonamides Route AHigher mass (M+45).
Hydroxypyridine derivatives Route A or BCan arise from degradation or side reactions.
Unreacted Starting Material Route A or BLower mass.

Troubleshooting Guide: Common Byproducts and Solutions

This section provides a deeper dive into specific problems, their root causes, and actionable troubleshooting steps.

Issue 1: Presence of Isomeric Byproducts (e.g., 2-Nitro- or 6-Nitropyridine-3-sulfonamide)
  • Root Cause: During the nitration of pyridine-3-sulfonamide (Route A), the directing effect of the sulfonamide group is not perfectly regioselective. While the 5-position is favored, some substitution can occur at other positions on the ring. The pyridine nitrogen also influences the regioselectivity.

  • Troubleshooting Protocol:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, although it may also slow down the reaction rate. Experiment with a temperature gradient to find the optimal balance.

    • Control the Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to maintain better control over the reaction exotherm and local concentrations.

    • Analytical Characterization: Use high-resolution LC-MS and 2D NMR techniques to confirm the structure of the isomeric byproducts. This will help in developing a targeted purification strategy.

    • Purification Strategy: Isomeric byproducts can be difficult to separate. Consider preparative HPLC or careful column chromatography with a shallow solvent gradient. In some cases, fractional crystallization might be effective if the isomers have significantly different solubilities.

Issue 2: Formation of Pyridine-3-sulfonic acid
  • Root Cause: This byproduct is most common in Route B, arising from the hydrolysis of the pyridine-3-sulfonyl chloride intermediate before it can react with ammonia. It can also be a byproduct in Route A if the sulfonamide hydrolyzes under the strongly acidic nitrating conditions.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: For the conversion of the sulfonyl chloride to the sulfonamide, ensure that all glassware is thoroughly dried and use an anhydrous source of ammonia (e.g., ammonia gas or a solution of ammonia in an anhydrous organic solvent like dioxane).

    • Temperature Control during Ammonolysis: The reaction of the sulfonyl chloride with ammonia is often exothermic. Perform the addition at a low temperature (e.g., 0-5 °C) to minimize side reactions and hydrolysis.

    • Work-up Procedure: During the work-up, be mindful of the pH. The sulfonic acid is highly water-soluble, especially at neutral or basic pH, which can be used to your advantage during an aqueous extraction to remove it from the desired sulfonamide product.

Visualizing the Synthetic Pathways and Byproducts

The following diagram illustrates the two main synthetic routes to this compound and the points at which common byproducts can arise.

Synthesis_Byproducts cluster_A Route A: Nitration cluster_B Route B: Sulfonylation P3S Pyridine-3-sulfonamide Nitration Nitration (HNO3/H2SO4) P3S->Nitration Product_A This compound Nitration->Product_A Byproduct_A1 Isomeric Nitro-sulfonamides Nitration->Byproduct_A1 Side Reaction Byproduct_A2 Dinitro-sulfonamides Nitration->Byproduct_A2 Side Reaction NP3 3-Nitropyridine Chloro Chlorosulfonation (ClSO3H) NP3->Chloro P3SC 5-Nitropyridine-3-sulfonyl chloride Chloro->P3SC Ammonia Ammonolysis (NH3) P3SC->Ammonia Byproduct_B1 5-Nitropyridine-3-sulfonic acid P3SC->Byproduct_B1 Hydrolysis Product_B This compound Ammonia->Product_B

Caption: Synthetic routes to this compound and common byproducts.

Experimental Protocols for Troubleshooting

Protocol 1: TLC Method for In-process Monitoring of Nitration

This protocol helps to quickly assess the progress of the nitration reaction and identify the formation of major byproducts.

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing solvent system (e.g., 7:3 Ethyl Acetate:Hexane - this may need optimization)

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate)

  • Procedure:

    • At regular intervals (e.g., every 30 minutes), carefully quench a small aliquot of the reaction mixture in ice-water and extract with ethyl acetate.

    • Spot the starting material, the reaction mixture aliquot, and a co-spot on the TLC plate.

    • Develop the plate in the chosen solvent system.

    • Visualize the spots under a UV lamp. The product, being nitrated, should show significant UV quenching.

    • Further visualize with a stain if necessary.

    • Interpretation: The disappearance of the starting material spot and the appearance of a new major spot indicate reaction progress. The presence of multiple new spots suggests byproduct formation. The relative Rf values can help in preliminary identification (e.g., more polar byproducts will have lower Rf values).

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (LC-MS, NMR, TLC) Start->Analyze Identify Identify Byproducts Analyze->Identify Isomers Isomeric Byproducts Present? Identify->Isomers Check for Isomers OptimizeTemp Optimize Reaction Temperature & Reagent Addition Isomers->OptimizeTemp Yes Hydrolysis Hydrolysis Products Present? Isomers->Hydrolysis No PurifyChrom Refine Purification (Column Chromatography, HPLC) OptimizeTemp->PurifyChrom End Problem Resolved PurifyChrom->End Anhydrous Ensure Anhydrous Conditions for Ammonolysis Hydrolysis->Anhydrous Yes Degradation Degradation/Unidentifieds? Hydrolysis->Degradation No Workup Optimize Aqueous Workup (pH control) Anhydrous->Workup Workup->End MilderCond Consider Milder Reaction Conditions or Alternative Route Degradation->MilderCond Yes Degradation->End No, Re-evaluate MilderCond->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.
  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2022;27(21):7566. [Link]

  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. 1999;(18):2633-2636. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. 2013;6(3):196-200. [Link]

  • Process for preparation of nitropyridine deriv

Technical Support Center: A Troubleshooting Guide for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial functional group. Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3] However, their synthesis, while conceptually straightforward, is often plagued by challenges that can impact yield, purity, and scalability.

This resource moves beyond simple procedural lists to provide in-depth, mechanistically grounded solutions to common problems. Here, you will find a structured approach to troubleshooting, formatted as a series of frequently asked questions (FAQs) that directly address the specific issues you may encounter at the bench.

General Troubleshooting Workflow

Before diving into specific problems, it's beneficial to have a systematic approach to diagnosing any synthetic challenge. The following workflow provides a logical progression from identifying the problem to implementing a solution.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory (e.g., Low Yield, Impure) check_reagents 1. Verify Starting Material Quality - Purity (NMR, GC/MS) - Anhydrous Conditions start->check_reagents check_conditions 2. Review Reaction Conditions - Stoichiometry - Temperature & Time - Solvent & Base Choice check_reagents->check_conditions analyze_mixture 3. Analyze Crude Reaction Mixture - TLC, LC-MS, NMR - Identify Byproducts check_conditions->analyze_mixture formulate_hypothesis 4. Formulate Hypothesis - What is the likely cause? analyze_mixture->formulate_hypothesis implement_solution 5. Implement Solution - Modify Protocol Based on Hypothesis formulate_hypothesis->implement_solution evaluate_outcome 6. Evaluate New Outcome implement_solution->evaluate_outcome success Problem Solved evaluate_outcome->success Successful re_evaluate Re-evaluate Hypothesis evaluate_outcome->re_evaluate Unsuccessful re_evaluate->formulate_hypothesis

Caption: A systematic workflow for troubleshooting sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Low or No Product Yield

Question 1: My sulfonamide reaction yield is consistently low or zero. What are the most common culprits?

Low yields are one of the most frequent issues in sulfonamide synthesis. The root cause often lies in the quality of the reagents or the reaction conditions.

Answer:

Start by investigating these fundamental aspects:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[4][5] Any trace of water in the reaction will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[4][5]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4][6] It is highly recommended to use a fresh bottle of the sulfonyl chloride or purify it before use if it has been stored for a long time.[5]

  • Poor Quality of the Amine: Amines can degrade over time. For instance, they can absorb atmospheric carbon dioxide to form carbamates, reducing the concentration of the active nucleophile.[5]

    • Solution: Use a fresh, high-purity amine. If the purity is questionable, consider purification by distillation or recrystallization.

  • Inappropriate Base or Stoichiometry: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1] If the base is too weak, absent, or insufficient, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Use at least one equivalent of a non-nucleophilic organic base like triethylamine or pyridine.[4][6] These bases are strong enough to scavenge HCl but will not compete with the substrate amine in reacting with the sulfonyl chloride. Ensure the base is also dry.[5]

  • Incorrect Solvent Choice: The solvent must be able to dissolve both the amine and the sulfonyl chloride to allow them to react. It must also be aprotic to avoid reacting with the sulfonyl chloride.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are common and effective choices.[6] The optimal solvent depends on the specific substrates.

Question 2: I've confirmed my reagents are pure and conditions are anhydrous, but the yield is still poor. What else could be wrong?

Answer:

If the fundamentals are sound, consider these more subtle factors:

  • Steric Hindrance: A bulky amine or a sterically hindered sulfonyl chloride can significantly slow down the reaction rate.

    • Solution: The reaction may require prolonged reaction times or gentle heating. However, be cautious, as excessive heat can promote side reactions.[5] For particularly stubborn cases, a more reactive sulfonyl fluoride might be an alternative to the chloride.[7]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on an aniline, for example, can decrease the nucleophilicity of the amine nitrogen, making the reaction sluggish.

    • Solution: A stronger base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), may be required to facilitate the reaction.[6] Alternatively, more forcing conditions (higher temperature) might be necessary.

  • Thermal Instability: Some sulfonyl chlorides are thermally unstable and can decompose, especially if heating is applied.[6]

    • Solution: If you suspect decomposition, attempt the reaction at a lower temperature (e.g., 0 °C) for a longer duration.[6]

Part 2: Side Products and Purification Challenges

Question 3: I've formed my product, but my crude NMR/LC-MS shows significant impurities. What are the likely side reactions?

Answer:

The formation of side products is a common challenge that complicates purification and reduces yield. Here are the most prevalent side reactions:

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product, R-N(SO₂R')₂. This is particularly problematic if the sulfonyl chloride is used in excess.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride and minimize this side reaction.[4] Alternatively, using a large excess of the amine can also favor the mono-sulfonated product.

  • Polymerization: If your starting material contains both an amine and a group that can be converted into a sulfonyl chloride (like in the sulfonation of aniline), intermolecular reactions can lead to the formation of polymeric material.[8]

    • Solution: The most effective strategy is to protect the amine group (e.g., via acetylation) before generating and reacting the sulfonyl chloride.[8][9] The protecting group can be removed in a later step.

  • Reaction with Solvent or Base: While bases like pyridine and triethylamine are chosen for being non-nucleophilic, under certain conditions or with highly reactive sulfonyl chlorides, they can sometimes react. Pyridine can form a sulfonylpyridinium salt.

    • Solution: Ensure the reaction temperature is controlled. If this is a persistent issue, consider a more sterically hindered base like diisopropylethylamine (DIPEA).

The diagram below illustrates the main reaction pathway and key side reactions.

Reaction_Mechanism reactants R-SO₂Cl + R'-NH₂ (Sulfonyl Chloride + Amine) product Desired Product R-SO₂-NH-R' reactants->product Base (e.g., Pyridine) -HCl side_hydrolysis Side Reaction: Hydrolysis R-SO₃H (Sulfonic Acid) reactants->side_hydrolysis side_bis Side Reaction: Bis-Sulfonylation R-SO₂-N(R')-SO₂-R product->side_bis water H₂O (Moisture) water->side_hydrolysis excess_sulfonyl Excess R-SO₂Cl excess_sulfonyl->side_bis

Caption: Core reaction pathway and common side reactions in sulfonamide synthesis.

Question 4: I'm struggling to purify my crude sulfonamide product. What are the best strategies?

Answer:

Sulfonamides are typically crystalline solids, which makes recrystallization the most powerful purification technique.[1][4]

  • Recrystallization:

    • Protocol: The key is finding a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at room temperature, while impurities remain in solution.[4]

    • Perform small-scale solubility tests with common solvents like ethanol, isopropanol, or mixtures such as ethanol/water to find the ideal system.[4]

    • Dissolve the crude solid in a minimal amount of the boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[4]

    • Once cooled to room temperature, place the flask in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[4]

  • Column Chromatography: If recrystallization fails or if the product is an oil, silica gel column chromatography is the next option.

    • Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio must be determined by thin-layer chromatography (TLC).

  • Liquid-Liquid Extraction: This is useful during the work-up phase to remove certain impurities. For example, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic impurities. A wash with a dilute base (e.g., saturated NaHCO₃) can remove unreacted sulfonyl chloride (as sulfonic acid) and other acidic impurities.

Key Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a standard procedure for the reaction between a sulfonyl chloride and a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and a suitable anhydrous solvent (e.g., DCM, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Question 4.

Protocol 2: Quality Check of Starting Materials
  • Sulfonyl Chloride:

    • Appearance: Check for a clear, colorless to light-yellow liquid or a white crystalline solid. Discoloration may indicate decomposition.

    • NMR: Take a ¹H NMR spectrum. The presence of a broad singlet corresponding to a sulfonic acid (R-SO₃H) indicates hydrolysis.

  • Amine:

    • NMR: Take a ¹H NMR spectrum to confirm the structure and check for impurities.

    • GC-MS: Gas chromatography-mass spectrometry can provide a quantitative assessment of purity.

  • Solvents & Reagents:

    • Use only anhydrous grade solvents. If in doubt, solvents can be dried using standard laboratory procedures (e.g., distillation from a drying agent).

    • Ensure bases like triethylamine or pyridine are stored over KOH pellets to keep them dry.

Summary Tables for Quick Reference

Table 1: Common Bases for Sulfonamide Synthesis

BasepKa of Conjugate AcidTypical UseNotes
Pyridine5.2Standard, non-nucleophilic base. Also acts as a solvent.Can sometimes act as a nucleophilic catalyst.[1][6]
Triethylamine (TEA)10.7Most common, inexpensive, non-nucleophilic base.Must be pure and dry.[4][6]
DIPEA10.7Sterically hindered, non-nucleophilic base.Useful when substrate is sensitive to TEA or pyridine.
DBU13.5Strong, non-nucleophilic base.Used for reactions with poorly nucleophilic amines.[6]

Table 2: Troubleshooting Summary

SymptomPossible Cause(s)Recommended Action(s)
Low/No Yield 1. Hydrolysis of sulfonyl chloride. 2. Insufficient or weak base. 3. Impure starting materials.1. Use anhydrous conditions; fresh sulfonyl chloride.[4][5] 2. Use ≥1 eq. of TEA or pyridine.[6] 3. Purify amine/sulfonyl chloride.[5]
Multiple Spots on TLC 1. Bis-sulfonylation of primary amine. 2. Unreacted starting materials. 3. Hydrolysis byproduct (sulfonic acid).1. Use a slight excess of the amine.[4] 2. Allow longer reaction time or gentle heating. 3. Ensure anhydrous conditions.
Difficulty in Purification 1. Product and impurity have similar polarity. 2. Product is an oil. 3. Product co-precipitates with impurities.1. Try a different solvent system for chromatography. 2. Use column chromatography instead of recrystallization. 3. Optimize recrystallization solvent; try a different solvent pair.

References

  • common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
  • Sulfonamide - Wikipedia. (n.d.).
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
  • Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide - Benchchem. (n.d.).
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.).
  • Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.).
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry. (2015, September 24).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

Sources

Technical Support Center: Advanced Purification Strategies for 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 5-Nitropyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. Achieving high purity is critical for obtaining reliable biological data, ensuring reproducibility, and meeting regulatory standards.

This document provides a series of in-depth, question-and-answer troubleshooting guides that address common challenges encountered during the purification of this compound. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a robust understanding of the underlying chemical principles.

Part 1: Understanding the Impurity Profile

Before selecting a purification strategy, it is essential to understand the potential impurities that may be present in your crude this compound. These are typically byproducts or unreacted starting materials from the synthesis process.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The impurity profile largely depends on the synthetic route. A common route involves the nitration of a pyridine precursor followed by sulfonation and amidation, or vice-versa. Based on this, you can anticipate several classes of impurities:

  • Isomeric Impurities: The nitration of the pyridine ring is a critical step that can generate regioisomers. Direct nitration of pyridine itself is often low-yielding and can produce a mixture of isomers.[1] Depending on the directing groups present on the pyridine ring during synthesis, you may find other nitro-substituted pyridine sulfonamides (e.g., 6-Nitropyridine-3-sulfonamide).

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors such as 3-aminopyridine, 3-sulfonamidopyridine, or 5-nitropyridine.

  • Side-Reaction Products: The synthesis of nitropyridines can sometimes lead to the formation of dipyridine byproducts or other unexpected side products.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, acetonitrile, toluene) and reagents like nitric acid or sulfuric acid may be present in trace amounts.

A general workflow for approaching purification is outlined below.

G cluster_purification Purification Strategy crude Crude this compound assess1 Assess Purity (HPLC, LC-MS, NMR) crude->assess1 decision Purity > 99%? assess1->decision recryst Recrystallization (High Purity Crude) decision->recryst No chrom Column Chromatography (Complex Mixture / Isomers) decision->chrom abe Acid-Base Extraction (Acidic/Basic Impurities) decision->abe pure Pure Product (>99%) decision->pure Yes assess2 Assess Purity of Fractions/ Crystals recryst->assess2 chrom->assess2 abe->assess2 dry Dry Under Vacuum assess2->dry dry->pure

Caption: A decision workflow for purifying crude this compound.

Part 2: Primary Purification Methodologies

This section details the most effective methods for purifying this compound, complete with step-by-step protocols and the scientific rationale.

Q2: My crude product is ~90-95% pure. Can I use recrystallization, and what is the best solvent system?

Answer: Yes, recrystallization is an excellent and highly efficient method for purifying solids that are already relatively pure.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

For sulfonamides, polar protic solvents or mixtures are often effective.[4]

Recommended Solvents & Rationale

Solvent SystemBoiling Point (°C)Rationale & Considerations
Isopropanol/Water (e.g., 70-90%) ~85-95Primary Recommendation. The isopropanol provides good solubility for the aromatic sulfonamide when hot, while the water acts as an anti-solvent, drastically reducing solubility upon cooling to ensure high crystal recovery.[4]
Ethanol/Water ~80-95Similar to isopropanol/water, a very effective system. Ethanol is a good solvent for many organic compounds.
Acetonitrile 82A polar aprotic solvent. May be effective if the compound is excessively soluble in alcohols. Recrystallization from acetonitrile can yield high-quality crystals.[5]
Water 100As a heterocyclic sulfonamide, there might be sufficient polarity for recrystallization from water alone, especially to remove less polar impurities. Some patents mention water for recrystallizing similar compounds.[6]

Step-by-Step Recrystallization Protocol (Using 70% Isopropanol)

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to the 70% isopropanol solution. A starting ratio of approximately 10-20 mL of solvent per gram of crude material is a good starting point.

  • Heating: Heat the mixture to its boiling point on a hot plate with constant stirring. Add the minimum amount of additional hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored due to persistent impurities, remove it from the heat, let it cool slightly, and add a small amount (e.g., 1-2% by weight) of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 70% isopropanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals on the filter paper by drawing air through them, then transfer them to a watch glass or drying dish and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q3: Recrystallization isn't working. My product "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common problem when the melting point of the solid is lower than the boiling point of the solvent or when a high concentration of impurities is present, depressing the melting point.[4]

Troubleshooting Strategies:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add more hot solvent to decrease the concentration, and allow it to cool much more slowly. Insulating the flask with glass wool or a cloth can help.[4]

  • Change the Solvent System: The current solvent may be too nonpolar. Switch to a more polar solvent system. If you used pure isopropanol, try an isopropanol-water mixture.

  • Induce Crystallization: Try scratching the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of pure product if available.[4]

  • Pre-Purification: If the crude product is highly impure, oiling out is very likely. You should first perform a different purification step, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization.

Q4: How do I separate my product from stubborn isomeric impurities?

Answer: When dealing with isomers or impurities with very similar polarity to your target compound, recrystallization is often ineffective. In this case, column chromatography is the method of choice. The principle is to separate compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Given the polar nature of this compound, normal-phase chromatography on silica gel is a suitable starting point.

Step-by-Step Column Chromatography Protocol

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is recommended.

  • Mobile Phase (Eluent) Selection: The key to good separation is finding the right eluent system. You can determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Start with: A mixture of a nonpolar solvent (like Hexanes or Dichloromethane) and a more polar solvent (like Ethyl Acetate or Methanol).

    • Goal: Aim for a solvent system that gives your desired compound an Rf value of ~0.3 on the TLC plate.

    • Example Systems to Test:

      • Hexanes:Ethyl Acetate (e.g., from 50:50 to 0:100)

      • Dichloromethane:Methanol (e.g., from 99:1 to 90:10)

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent you plan to use. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column with your chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased over time, is often highly effective for separating compounds with different polarities.[7] For example, you could start with 100% Dichloromethane and slowly increase the percentage of Methanol.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q5: Can I use acid-base extraction to remove certain impurities?

Answer: Yes, acid-base extraction is a powerful liquid-liquid extraction technique that can be used to separate acidic or basic compounds from neutral ones.[8] This method exploits the change in a compound's solubility when it is converted into its salt form.

This compound has two key functional groups for this technique:

  • An acidic proton on the sulfonamide nitrogen (-SO₂NH-).

  • A basic nitrogen atom in the pyridine ring.

This dual nature allows for selective extraction. For instance, you could remove a neutral, non-polar impurity from your desired compound.

G start Mixture in Organic Solvent (e.g., Ethyl Acetate) - this compound (Product) - Neutral Impurity add_base Wash with aq. NaHCO₃ (Weak Base) start->add_base sep_funnel Separatory Funnel add_base->sep_funnel organic_layer Organic Layer: Neutral Impurity sep_funnel->organic_layer Top Layer aqueous_layer Aqueous Layer: Deprotonated Product (Anionic Salt) sep_funnel->aqueous_layer Bottom Layer acidify Acidify Aqueous Layer (e.g., with 1M HCl) aqueous_layer->acidify precipitate Pure Product Precipitates (Collect by Filtration) acidify->precipitate

Caption: Principle of acid-base extraction for separating the product from a neutral impurity.

Protocol for Removing a Neutral Impurity:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The weak base will deprotonate the acidic sulfonamide proton, forming a water-soluble salt.[9]

  • Separation: Stopper the funnel, invert, and vent. Shake vigorously for about 30 seconds, venting frequently to release any pressure. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer (containing your product as a salt) into a clean flask. The upper organic layer contains the neutral impurity.

  • Backwash (Optional): To remove any residual neutral impurity from the aqueous layer, add a small amount of fresh organic solvent to the aqueous extract, shake, and discard the organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it by adding 1M HCl dropwise with stirring. The protonated this compound will become insoluble in water and precipitate out.

  • Isolation: Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 425–429. Available from: [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available from: [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Virginia Tech. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Kim, J. S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. Available from: [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Raich-Montiu, J., et al. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807-814. Available from: [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Bakke, J. M., et al. (2001). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Bakke, J. M., & Ranes, E. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Bakke, J. M., & Rømming, C. (1997). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Acta Chemica Scandinavica. Available from: [Link]

  • Google Patents. (1951). US2554816A - Heterocyclic sulfonamides and methods of preparation thereof.
  • Der Pharma Chemica. (2014). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 6(6), 332-341. Available from: [Link]

  • Bakke, J. M., Rømming, C., & Sletten, J. (1994). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research. Available from: [Link]

  • Ali, I., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Gevorgyan, A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6477. Available from: [Link]

  • Google Patents. (2003). US20030236437A1 - Process to prepare sulfonamides.
  • Ambrose Rajkumar, M., Xavier, S. S. J., & Anand, D. P. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. IOSR Journal of Applied Physics. Available from: [Link]

  • Kumar, A., et al. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B. Available from: [Link]

Sources

Side reactions of "5-Nitropyridine-3-sulfonamide" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and handling of this important chemical intermediate. By understanding the underlying chemistry, we can effectively mitigate side reactions and ensure the highest purity of the final product.

Introduction: The Criticality of Purity in this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, creating purification challenges, and potentially leading to undesired biological activity in the final drug substance. This guide provides a structured, question-and-answer-based approach to troubleshoot and avoid common side reactions, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a water-soluble impurity in my crude this compound. What is the likely culprit and how can I prevent its formation?

A1: The most probable water-soluble impurity is 5-nitropyridine-3-sulfonic acid.

This side product arises from the hydrolysis of the key intermediate, 5-nitropyridine-3-sulfonyl chloride, in the presence of water. Sulfonyl chlorides are highly reactive and susceptible to reaction with ambient moisture or residual water in solvents and reagents.

Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic oxygen atom of water, leading to the formation of the corresponding sulfonic acid. This sulfonic acid is unreactive towards amination and represents a loss of valuable intermediate.

Troubleshooting & Avoidance Protocol:

  • Rigorous Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

    • Ensure all reagents, including the amine source (e.g., ammonia), are free from water.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This will prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition:

    • When reacting 5-nitropyridine-3-sulfonyl chloride with an amine, it is often beneficial to add the sulfonyl chloride solution dropwise to a solution of the amine. This ensures that the more nucleophilic amine is in excess, favoring the desired reaction over hydrolysis.

Data Summary: Impact of Water on Sulfonyl Chloride Stability

ConditionPredominant ProductPurity of Desired Product
AnhydrousThis compoundHigh (>95%)
Presence of Water5-Nitropyridine-3-sulfonic acidLow (<70%)

Experimental Workflow: Minimizing Hydrolysis

cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Dry_Glassware Oven-Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Anhydrous_Solvents->Inert_Atmosphere Amine_Solution Prepare Amine Solution Inert_Atmosphere->Amine_Solution Sulfonyl_Chloride_Solution Prepare 5-Nitropyridine-3-sulfonyl Chloride Solution Inert_Atmosphere->Sulfonyl_Chloride_Solution Slow_Addition Slowly Add Sulfonyl Chloride to Amine Amine_Solution->Slow_Addition Sulfonyl_Chloride_Solution->Slow_Addition High_Purity_Product High Purity this compound Slow_Addition->High_Purity_Product Minimized_Hydrolysis Minimized Sulfonic Acid Formation Slow_Addition->Minimized_Hydrolysis

Caption: Workflow to minimize hydrolysis of 5-nitropyridine-3-sulfonyl chloride.

Q2: My reaction to form this compound from 3-aminopyridine results in a complex mixture of products with low yield of the desired compound. What are the potential side reactions?

A2: The synthesis of this compound from 3-aminopyridine is a multi-step process, and side reactions can occur at each stage. The primary concerns are the formation of isomeric products and over-reaction.

The typical synthetic route involves:

  • Sulfonation of 3-aminopyridine to form 3-aminopyridine-5-sulfonic acid.

  • Nitration of the sulfonic acid to introduce the nitro group at the 5-position.

  • Conversion of the sulfonic acid to the sulfonyl chloride.

  • Amination of the sulfonyl chloride to the sulfonamide.

Potential Side Reactions and their Avoidance:

  • Formation of Isomeric Sulfonic Acids: During the initial sulfonation of 3-aminopyridine, while the 5-position is electronically favored, sulfonation at other positions can occur, particularly under harsh conditions.

    • Avoidance: Carefully control the reaction temperature and the concentration of the sulfonating agent (e.g., oleum). Following established literature procedures for temperature and reaction time is crucial for regioselectivity.[1]

  • Di-sulfonylation: While less common for pyridine rings compared to more activated aromatic systems, the formation of di-sulfonated byproducts is a theoretical possibility.

    • Avoidance: Use a stoichiometric amount of the sulfonating agent.

  • Uncontrolled Nitration: The nitration step must be carefully controlled to prevent the formation of dinitro-pyridines or oxidation of the pyridine ring.

    • Avoidance: Maintain low temperatures during the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Monitor the reaction closely by TLC or HPLC to avoid over-reaction.

  • Reduction of the Nitro Group: During subsequent steps, particularly if any reducing agents are present or generated in situ, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.

    • Avoidance: Ensure that all reagents and reaction conditions are free from reducing agents unless a specific reduction is intended. Common reducing agents to be cautious of include certain metals and hydride sources. Sodium sulfide (Na2S) can be used to selectively reduce one nitro group in the presence of others, highlighting the sensitivity of this functional group.[2]

Logical Relationship of Side Reactions

Start 3-Aminopyridine Sulfonation Sulfonation Start->Sulfonation Nitration Nitration Sulfonation->Nitration Isomers Isomeric Sulfonic Acids Sulfonation->Isomers Side Reaction DiSulf Di-sulfonated Product Sulfonation->DiSulf Side Reaction Chlorination Conversion to Sulfonyl Chloride Nitration->Chlorination OverNitration Over-nitration/Oxidation Nitration->OverNitration Side Reaction Amination Amination Chlorination->Amination Hydrolysis 5-Nitropyridine-3-sulfonic acid Chlorination->Hydrolysis Side Reaction Final_Product This compound Amination->Final_Product NitroReduction Reduced Nitro Group Impurities Amination->NitroReduction Side Reaction (if reducing agents present)

Caption: Potential side reactions in the synthesis of this compound.

Q3: I am struggling with the purification of my final product. What are the recommended methods to remove common impurities?

A3: A multi-step purification strategy is often necessary to achieve high purity this compound.

The choice of purification method will depend on the nature of the impurities present.

Purification Protocol:

  • Aqueous Work-up:

    • After the amination step, a carefully controlled aqueous work-up can help remove water-soluble impurities.

    • If the reaction mixture is acidic, neutralization with a base (e.g., sodium bicarbonate solution) can precipitate the desired sulfonamide while keeping acidic impurities like the sulfonic acid in the aqueous layer.

    • Conversely, if the reaction is basic, washing with a dilute acid solution can remove basic impurities.

  • Recrystallization:

    • Recrystallization is a powerful technique for removing small amounts of impurities.

    • The choice of solvent is critical. A solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

    • Common solvents for recrystallization of sulfonamides include ethanol, ethyl acetate, or mixtures with water.[3]

  • Column Chromatography:

    • For challenging separations, especially for removing isomeric impurities or byproducts with similar solubility, silica gel column chromatography can be employed.

    • A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) needs to be developed by first analyzing the crude mixture by Thin Layer Chromatography (TLC).

Purification Decision Tree

cluster_impurities Impurity Profile cluster_purification Purification Strategy Crude_Product Crude this compound TLC_Analysis Analyze by TLC/HPLC Crude_Product->TLC_Analysis Water_Soluble Water-Soluble Impurities (e.g., Sulfonic Acid) TLC_Analysis->Water_Soluble Organic_Soluble Organic-Soluble Impurities (e.g., Isomers) TLC_Analysis->Organic_Soluble Minor_Impurities Minor Impurities TLC_Analysis->Minor_Impurities Aqueous_Workup Aqueous Work-up Water_Soluble->Aqueous_Workup Column_Chromatography Column Chromatography Organic_Soluble->Column_Chromatography Recrystallization Recrystallization Minor_Impurities->Recrystallization Aqueous_Workup->Recrystallization Column_Chromatography->Recrystallization Pure_Product High Purity Product Recrystallization->Pure_Product

Caption: Decision tree for the purification of this compound.

References

  • ResearchGate. (n.d.). The reduction transformation of nitroene-sulfonamide products. Retrieved January 17, 2026, from [Link]

  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 17, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 17, 2026, from [Link]

  • PubMed. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Retrieved January 17, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US2554816A - Heterocyclic sulfonamides and methods of preparation thereof.
  • ResearchGate. (n.d.). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-sulfonyl chloride. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Retrieved January 17, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • PubMed. (1996). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[2][4]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Improving the Solubility of 5-Nitropyridine-3-sulfonamide for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Nitropyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. We will explore the underlying chemical principles governing its solubility and provide actionable, field-proven troubleshooting guides and protocols to ensure your reactions proceed smoothly and efficiently.

Section 1: Understanding the Molecule - Core Physicochemical Properties

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility behavior of this compound is dictated by a combination of three key functional groups on its pyridine core:

  • The Sulfonamide Group (-SO₂NH₂): This is the most critical group for understanding aqueous solubility. The proton on the nitrogen atom is acidic, meaning it can be removed by a base. In its neutral, protonated state, the molecule is less polar and generally hydrophobic[1]. Upon deprotonation, it forms an anionic salt which is significantly more water-soluble.

  • The Pyridine Ring: As a heterocyclic aromatic amine, the pyridine ring itself is a weak base. However, its basicity is significantly reduced by the presence of two strongly electron-withdrawing groups.

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It increases the acidity of the sulfonamide proton, making it easier to deprotonate at a lower pH compared to sulfonamides without such groups.

Collectively, these features render the molecule a weak acid that is sparingly soluble in neutral water but whose solubility can be dramatically manipulated with changes in pH.

Q2: Why is pH the most critical factor for the aqueous solubility of this compound?

A: The pH of the solution directly controls the ionization state of the sulfonamide group, which is the primary determinant of its aqueous solubility.[2][3]

  • At Low to Neutral pH (e.g., pH < 7): The sulfonamide group remains largely in its neutral, protonated form (-SO₂NH₂). This form is less polar and has poor solubility in water, which can lead to the compound precipitating out of solution.[1][4]

  • At Alkaline pH (e.g., pH > 8): A base in the solution will abstract the acidic proton from the sulfonamide nitrogen, forming the corresponding anion (-SO₂NH⁻). This charged species is significantly more polar and readily forms favorable ion-dipole interactions with water molecules, leading to a substantial increase in solubility.[2]

This relationship is a classic acid-base equilibrium. Manipulating this equilibrium is the most direct and effective method for controlling the compound's solubility in aqueous media.

Caption: pH-dependent ionization of this compound.

Section 2: Troubleshooting Guide - Common Solubility Issues

This section provides a logical workflow for addressing solubility problems. Start with the simplest and most common solutions before moving to more complex methods.

Solubility_Workflow start START: Compound is Insoluble check_medium What is the solvent? start->check_medium aqueous_path Aqueous Buffer check_medium->aqueous_path Aqueous organic_path Organic Solvent check_medium->organic_path Organic check_ph Measure and Adjust pH (Target pH > 8) aqueous_path->check_ph change_solvent Switch to a Stronger Aprotic Polar Solvent (DMF, DMSO, NMP) organic_path->change_solvent ph_success Is it soluble now? check_ph->ph_success add_cosolvent Introduce a Water-Miscible Organic Co-solvent (DMSO, EtOH, NMP) ph_success->add_cosolvent No success SOLUBLE: Proceed with Reaction ph_success->success Yes cosolvent_success Is it soluble now? add_cosolvent->cosolvent_success heat_option Consider Gentle Heating (Check Stability First) cosolvent_success->heat_option No cosolvent_success->success Yes solvent_success Is it soluble now? change_solvent->solvent_success solvent_success->heat_option No solvent_success->success Yes failure INSOLUBLE: Re-evaluate Formulation (Advanced Methods) heat_option->failure

Caption: Troubleshooting workflow for solubilizing this compound.

Q3: My this compound won't dissolve in my aqueous reaction buffer. What should I do first?

A: The first and most crucial step is to measure and adjust the pH of your buffer. As established, the compound's solubility is highly dependent on pH.

Protocol: pH Adjustment for Solubilization

  • Preparation: Add your solid this compound to your aqueous buffer to create a suspension. Stir at room temperature.

  • pH Measurement: Calibrate and use a pH meter to accurately measure the current pH of the suspension.

  • Titration: Slowly add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise while continuously stirring and monitoring the pH.

  • Observation: Continue adding the base until the solid material completely dissolves. Note the pH at which dissolution occurs.

  • Final Adjustment: Once dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if you need to reach a specific target pH for your reaction, but be aware that the compound may precipitate if the pH drops too low. It is recommended to keep the final pH above 8.0 for sustained solubility.

  • Causality: This protocol directly addresses the primary solubility barrier by converting the poorly soluble neutral form into the highly soluble anionic form.[2][3]

Q4: I've adjusted the pH, but solubility is still limited for my required concentration. What is the next step?

A: The next strategy is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the solute and the solvent, thereby enhancing solubility.[5][6] This is a widely used and effective formulation strategy for poorly soluble drugs and reagents.[7][8]

Recommended Co-solvents and Properties

Co-solventTypeBoiling Point (°C)Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) Aprotic Polar189Excellent solubilizing power. Use in moderation (typically 1-10% v/v) as it can be difficult to remove and may affect some biological assays.
Ethanol (EtOH) Protic Polar78Good, biocompatible choice. Less toxic than other options. May require a higher percentage (10-25% v/v) for significant effect.
N-Methyl-2-pyrrolidone (NMP) Aprotic Polar202Very strong solubilizer, similar to DMSO. Use with caution due to regulatory and safety considerations.
Polyethylene Glycol (PEG 400) Protic Polar~250 (decomposes)A non-toxic polymer commonly used in pharmaceutical formulations to increase solubility.[9]

Protocol: Co-solvent Screening

  • Prepare several small-scale test suspensions of your compound in the pH-adjusted buffer.

  • To each vial, add a different co-solvent, starting at 5% (v/v) and increasing incrementally (e.g., to 10%, 20%) until the compound dissolves.

  • Observe and record the minimum percentage of each co-solvent required for complete dissolution.

  • Important: Run a parallel control reaction with the selected co-solvent to ensure it does not interfere with your experimental outcome.

Q5: I am performing a reaction in an organic solvent and the compound is crashing out. What solvents are recommended?

A: For reactions in non-aqueous media, you should use aprotic polar organic solvents. These solvents are effective at solvating the polar nitro and sulfonamide groups. Based on the behavior of structurally similar compounds and general synthesis protocols for sulfonamides, the following are excellent starting points:[10][11]

  • High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderate to Good Solubility: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM, often used with a base like triethylamine for synthesis reactions).[10]

If your compound is precipitating, it is likely that the solvent you are using is not polar enough to maintain solubility as the reaction progresses or if the temperature changes. Switching to one of the solvents listed above should resolve the issue.

Section 3: Advanced Protocols & FAQs

Q6: How can I prepare a concentrated stock solution of this compound for my experiments?

A: Preparing a concentrated stock in a suitable organic solvent is standard practice. This allows for accurate and convenient dosing into your reaction mixture. DMSO is the most common choice due to its excellent solvating power.

Protocol: Preparation of a 100 mM DMSO Stock Solution

  • Calculation: The molecular weight of this compound (C₅H₅N₃O₄S) is approximately 219.18 g/mol . To make 1 mL of a 100 mM stock, you will need:

    • 0.1 mol/L * 0.001 L * 219.18 g/mol = 0.0219 g = 21.9 mg

  • Weighing: Accurately weigh 21.9 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 900 µL of anhydrous, high-purity DMSO to the vial.

  • Mixing: Vortex or sonicate the mixture gently until the solid is completely dissolved. A brief, gentle warming (e.g., to 30-40°C) can be applied if dissolution is slow, but check for stability first.

  • Final Volume: Add DMSO to bring the final volume to exactly 1.0 mL.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.

Q7: What is a good starting point for solvent screening?

A: For aqueous reactions, always start by adjusting the pH to >8.0. For organic reactions, start with DMSO or DMF. These two approaches solve the vast majority of solubility issues for this class of compounds.

Q8: How do I know if my compound is degrading at high pH or temperature?

A: To check for degradation, dissolve your compound under the proposed conditions (e.g., high pH buffer, or in a solvent at elevated temperature) and let it sit for the duration of your planned experiment. Analyze the sample at the beginning and end of this period using a suitable analytical technique like HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Q9: Will adding a co-solvent interfere with my downstream reaction or assay?

A: It is a definite possibility. Co-solvents can alter reaction kinetics or interfere with biological assays (e.g., enzyme activity, cell viability). It is imperative to run a control experiment containing the same concentration of the co-solvent without your compound of interest to assess its impact on the system. If interference is observed, you may need to screen for a different, more benign co-solvent (e.g., switching from DMSO to ethanol).

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Cosolvent - Wikipedia. Wikipedia.[Link]

  • Co-solvent: Significance and symbolism. (2025). Sci-Hub.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • pH-Induced solubility transition of sulfonamide-based polymers. (2006). ResearchGate.[Link]

  • SOLUBILITY OF SULPHONAMIDES. (1943). The BMJ.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health (NIH).[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2013). Journal of Advanced Pharmacy Education and Research.[Link]

  • Methods of solubility enhancements. (2016). Slideshare.[Link]

  • 5-Nitropyridine-2-sulfonamide. PubChem.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.[Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2016). Elsevier.[Link]

  • The effect of pH on the solubility of sulphonamides. (1945). PubMed.[Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.[Link]

  • 5-Nitropyridine-3-carboxamide. PubChem.[Link]

  • Solubility Enhancement Techniques. Pharmaguideline.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Springer.[Link]

  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (1993). Royal Society of Chemistry.[Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé.[Link]

  • Solubility Enhancement Excipients. American Pharmaceutical Review.[Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.[Link]

  • Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. (2022). Horizon IRD.[Link]

  • Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. (1994). ResearchGate.[Link]

  • 5-nitronicotinamide - C6H5N3O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.[Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (1962). ResearchGate.[Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (2014). PubMed.[Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1985). PubMed.[Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2017). ResearchGate.[Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.[Link]

  • Sulfonamide derivatives: Synthesis and applications. (2022). Frontier Research Publication.[Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024). ResearchGate.[Link]

  • 2-Amino-5-nitropyridine. PubChem.[Link]

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"5-Nitropyridine-3-sulfonamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitropyridine-3-sulfonamide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 62009-07-8). Its purpose is to provide in-depth, field-proven insights into the stability and storage of this compound, ensuring the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Several suppliers recommend storage at room temperature under an inert atmosphere.[3] The use of an inert gas, such as argon or nitrogen, is a best practice to displace atmospheric oxygen and moisture, which can contribute to slow degradation over time.

Q2: How does light exposure affect the stability of this compound?

A2: While specific photostability studies on this compound are not widely published, the general class of sulfonamides and nitro-aromatic compounds can be susceptible to photodegradation.[4] Exposure to UV or even broad-spectrum light can potentially lead to the formation of nitrated byproducts or cleavage of the sulfonamide group.[4][5] Therefore, it is imperative to store the compound in light-resistant containers, such as amber glass vials, or in a dark cabinet to maintain its purity.[2]

Q3: Is this compound sensitive to moisture?

A3: Yes, hygroscopicity can be a concern for sulfonamide-containing compounds. Absorbed moisture can lead to hydrolysis or catalyze other degradation reactions. Storing the compound in a desiccator or a controlled low-humidity environment is highly recommended. Ensure the container is always tightly sealed after use to prevent moisture ingress.[1][6]

Q4: What is the expected appearance of pure this compound?

A4: The compound is typically supplied as a solid. While color can vary slightly between batches and suppliers, significant changes in color (e.g., darkening) upon storage may indicate degradation and warrant a purity check before use.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound should be handled with standard laboratory precautions. It may cause skin and serious eye irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][8]

Storage Conditions Summary

ParameterRecommendationRationale
Temperature Room TemperatureRecommended by suppliers for maintaining chemical stability.[3]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[1]
Light Protect from Light (Amber Vial/Dark)Prevents potential photodegradation common in nitro-aromatic compounds.[2][4]
Container Tightly SealedPrevents ingress of moisture and atmospheric contaminants.[1][6]
Environment Dry / DesiccatedMinimizes moisture absorption and potential hydrolysis.

Troubleshooting Guide: Experimental Issues

Issue 1: My assay results show inconsistent activity or lower-than-expected potency over time.

  • Question: Have you observed a drop-off in the compound's efficacy in your biological or chemical assays compared to when the vial was first opened? Are you seeing new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS)?

  • Potential Cause: This is a classic sign of compound degradation. Improper storage of either the solid material or, more commonly, the stock solution can lead to a decrease in the concentration of the active parent compound.

  • Troubleshooting Protocol:

    • Isolate the Source: First, determine if the issue lies with the solid compound or the prepared solution. Prepare a fresh stock solution from your solid material. If this new solution restores the expected activity, the old stock solution has likely degraded.

    • Evaluate Solution Storage: Were your stock solutions stored in clear vials on the benchtop? As discussed, light exposure can be a significant factor.[2][4] Furthermore, repeated freeze-thaw cycles can degrade compounds in certain solvents.

    • Verify Solid Storage: If a freshly prepared solution also shows low potency, inspect the solid material. Has it changed color or texture? Review its storage history. Was the container left open or stored in a humid environment?

    • Action Plan:

      • Discard the old, suspect stock solution.

      • Prepare fresh stock solutions for each experiment, or aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

      • Always store stock solutions, especially those in light-transparent solvents, protected from light (e.g., wrapped in aluminum foil or in amber vials) and at the appropriate temperature (typically -20°C or -80°C).

Issue 2: The solid compound appears clumpy, discolored, or is difficult to weigh accurately.

  • Question: Has the physical appearance of the this compound powder changed since you received it?

  • Potential Cause: Clumping is a strong indicator of moisture absorption (hygroscopicity). Discoloration (e.g., turning yellow or brown) can be a sign of chemical degradation, possibly due to oxidation or light exposure.

  • Troubleshooting Protocol:

    • Immediate Action: Move the container to a desiccator immediately to remove excess adsorbed water.

    • Purity Assessment: Before using the material in a critical experiment, it is highly advisable to re-characterize it. A simple melting point determination can be a quick check; a significant depression or broadening of the melting range suggests impurities. For a more definitive assessment, run an analytical test such as HPLC or LC-MS to check for the presence of degradation products.

    • Future Prevention: Review your lab's general storage and handling procedures. Ensure that containers are sealed immediately and tightly after every use. Implement a policy of storing sensitive compounds in a desiccator or a controlled-humidity cabinet.

Visual Workflow for Handling & Storage

The following diagram outlines the critical decision points and actions from receiving the compound to its use in experiments to ensure maximum stability and integrity.

G compound_receipt Receive this compound initial_inspection Initial Inspection: Check for discoloration or clumping compound_receipt->initial_inspection storage_decision Storage Decision initial_inspection->storage_decision long_term_storage Long-Term Storage Protocol storage_decision->long_term_storage Looks OK purity_check Purity Verification Required (e.g., LC-MS, Melting Point) storage_decision->purity_check Issue Found prepare_solution Prepare Stock Solution long_term_storage->prepare_solution storage_details Store in Tightly Sealed Amber Vial Place in Cool, Dry, Dark Location Use Inert Atmosphere (N2/Ar) long_term_storage->storage_details solution_storage Aliquot & Store Solution -20°C or -80°C, Protected from Light prepare_solution->solution_storage use_in_experiment Use in Experiment solution_storage->use_in_experiment purity_check->long_term_storage

Caption: Decision workflow for ensuring the stability of this compound.

References

  • Nitrite-mediated photodegradation of sulfonamides and formation of nitrated products . (2021). Water Research. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism . (2017). Water Research. [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation . (2022). Journal of Hazardous Materials. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitropyridine-3-sulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and robust scale-up process.

Section 1: Synthesis Overview & Key Transformations

The synthesis of this compound is typically a two-step process, starting from the commercially available pyridine-3-sulfonyl chloride. The first step is an amidation to form the precursor, pyridine-3-sulfonamide, followed by a regioselective electrophilic nitration. While straightforward on paper, each step presents unique challenges during scale-up, primarily concerning reaction control, safety, and purification.

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Electrophilic Nitration cluster_2 Purification A Pyridine-3-sulfonyl chloride B Pyridine-3-sulfonamide A->B  Ammonia (aq. or gas)  Solvent (e.g., THF, DCM)  Room Temperature C This compound B->C  Mixed Acid (HNO₃/H₂SO₄)  Strict Temperature Control (e.g., 0-10 °C)  Controlled Addition D Crude Product C->D  Aqueous Workup  (Quench & Neutralization) E Pure this compound D->E  Recrystallization  (e.g., Ethanol/Water)

Caption: Overall workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Problem 1: Low or Inconsistent Yield

  • Q: My final yield is significantly lower than what I achieved on the lab scale. What are the likely causes?

    A: Low yield during scale-up can be attributed to several factors, often related to physical and chemical changes that are not apparent at a smaller scale. Here are the primary areas to investigate:

    • Incomplete Nitration: The nitration reaction may not have gone to completion. On a larger scale, mixing efficiency can decrease, leading to localized areas of low reagent concentration.

      • Causality: The reaction is a two-phase system (solid sulfonamide in mixed acid). Inefficient agitation fails to maintain a high surface area for the solid, slowing the reaction rate.

      • Solution: Increase the agitation speed and consider using a reactor with baffles to improve mixing. Monitor the reaction progress closely using an appropriate analytical method like HPLC until the starting material is consumed.[1]

    • Product Loss During Work-up: Significant product can be lost during the quenching and isolation steps.

      • Causality: this compound has some solubility in acidic water. When quenching the reaction mixture in ice/water, if the final volume is excessively large or the pH is not carefully controlled during neutralization, the product may remain in the solution.

      • Solution: Optimize the quench procedure by adding the reaction mixture to a minimal amount of ice. During neutralization with a base (e.g., NaOH or NH₄OH), monitor the pH closely. The isoelectric point of the product is crucial for maximum precipitation. Perform a small-scale study to determine the optimal pH for precipitation. Check the mother liquor via HPLC to quantify any dissolved product.

    • Sub-optimal Recrystallization: The purification step can be a major source of yield loss if not properly optimized for a larger scale.

      • Causality: Rapid cooling of the crystallization mixture on a large scale can lead to the formation of very fine crystals or "oiling out," which are difficult to filter and wash effectively. Conversely, using too much solvent will result in significant product loss to the mother liquor.[2]

      • Solution: Develop a controlled cooling profile for the crystallization process. A slower, linear cooling rate often produces larger, more easily filterable crystals. Optimize the solvent ratio (e.g., ethanol/water) to ensure the product is minimally soluble at low temperatures while impurities remain in solution.

G Start Low Yield Observed Q1 Is the reaction complete? (Check via HPLC/TLC) Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Is product lost during work-up/isolation? Q1->Q2 Yes Sol1 Solution: - Increase agitation - Extend reaction time - Verify reagent stoichiometry A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Significant Product in Mother Liquor Q2->A2_Yes Yes Q3 Is the recrystallization protocol optimized? Q2->Q3 No Sol2 Solution: - Optimize quench volume - Fine-tune neutralization pH - Consider back-extraction A2_Yes->Sol2 Sol2->End A3_No High Loss During Purification Q3->A3_No Yes Q3->End No Sol3 Solution: - Optimize solvent volume - Implement controlled cooling profile - Analyze mother liquor for loss A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for diagnosing low yield.

Problem 2: High Impurity Profile

  • Q: My final product is contaminated with significant impurities that were not present in the lab-scale synthesis. What are they and how do I prevent them?

    A: Impurity formation is often exacerbated by scale-up due to challenges in heat management and mixing. The most common impurities in this synthesis are isomers and over-nitrated byproducts.

    Impurity NamePotential SourcePrevention & Mitigation StrategyAnalytical Method
    2-Nitro-pyridine-3-sulfonamide Isomeric byproduct from nitration.Strict temperature control. The formation of other isomers is kinetically favored at higher temperatures. Maintain the reaction temperature below 10 °C. Ensure the addition of nitric acid is slow and subsurface to prevent localized hot spots.HPLC, ¹H NMR
    Dinitro-pyridine-3-sulfonamide Over-nitration of the product.Stoichiometric control. Use a slight excess but avoid a large excess of nitric acid (typically 1.05-1.1 equivalents). Poor mixing can also lead to localized areas of high nitric acid concentration, causing dinitration.HPLC, LC-MS
    Pyridine-3-sulfonamide Unreacted starting material.As discussed in "Low Yield," ensure the reaction goes to completion through effective mixing and sufficient reaction time.HPLC, TLC
    Pyridine-3-sulfonic acid Hydrolysis of the sulfonamide group.This can occur if the work-up conditions are too harsh (e.g., prolonged exposure to highly concentrated acid at elevated temperatures). Ensure the work-up is performed promptly after reaction completion.HPLC

Problem 3: Thermal Runaway During Nitration

  • Q: During the addition of nitric acid, I observed a rapid and uncontrollable temperature increase. What happened and how can I prevent this critical safety hazard?

    A: You experienced a thermal runaway, which is the most significant hazard in this process.

    • Causality: Nitration is a highly exothermic reaction. On a large scale, the ratio of heat transfer surface area to reaction volume decreases. This means the reactor cannot remove the heat generated by the reaction as efficiently as a small lab flask. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[3]

    • Prevention and Control:

      • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal accumulation.

      • Controlled Addition: Add the nitric acid slowly and subsurface. The addition rate should be tied to the reactor's cooling capacity. An automated system that stops the addition if the temperature exceeds a set limit is highly recommended.

      • Sufficient Cooling: Ensure your reactor has adequate cooling capacity for the scale of the reaction. The jacket temperature should be significantly lower than the desired reaction temperature to provide a sufficient driving force for heat transfer.

      • Reverse Addition: Consider adding the pyridine-3-sulfonamide portion-wise to the mixed acid. This can sometimes provide better control as the limiting reagent is the organic substrate, not the highly reactive nitrating agent.

      • Emergency Plan: Have an emergency quench plan in place. This typically involves a pre-chilled quench solution (e.g., a large volume of cold water or a suitable buffer) into which the reaction can be transferred in an emergency.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters (CPPs) I need to control during the nitration step? A: The most critical parameters are:

    • Temperature: As discussed, this is vital for safety and impurity control. Target: 0-10 °C.

    • Reagent Stoichiometry: Control the equivalents of nitric acid to prevent over-nitration. Target: 1.05-1.1 eq.

    • Addition Rate: This must be controlled to manage the exotherm.

    • Agitation Speed: Crucial for maintaining a homogenous slurry and ensuring efficient heat transfer.

    • Concentration of Sulfuric Acid: The sulfuric acid acts as a catalyst and a solvent. Its concentration affects the reaction rate and the solubility of the starting material. Typically, concentrated (98%) sulfuric acid is used.

  • Q2: How can I effectively monitor the reaction on a large scale? A: In-process controls (IPCs) are essential for scale-up. While TLC can be used for a quick check, HPLC is the preferred method for quantitative analysis.[1] Carefully take samples from the reactor (following all safety procedures for handling strong acids). Quench the sample immediately in a known volume of a water/acetonitrile mixture to stop the reaction. Analyze for the disappearance of starting material and the appearance of the product. This allows you to confirm the reaction is complete before proceeding to the work-up.

  • Q3: What are the main safety considerations beyond thermal runaway? A:

    • Material Handling: Handling large quantities of concentrated nitric and sulfuric acid requires specialized personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Use a closed-system transfer to move acids from drums to the reactor.

    • Gas Evolution: The reaction may produce NOx gases, especially if the temperature is not well-controlled. The reactor must be vented to a scrubber system to neutralize these toxic and corrosive fumes.

    • Work-up Hazard: The quench of a large volume of concentrated acid is highly exothermic and must be done slowly and with vigorous cooling and stirring to prevent splashing and boiling.

Section 4: Detailed Experimental Protocols

Protocol 1: Scale-Up Preparation of Pyridine-3-sulfonamide[4]

  • Reactor Setup: Charge a suitable reactor with pyridine-3-sulfonyl chloride (1.0 eq) and dichloromethane (DCM, ~5 L/kg). Begin agitation and cool the mixture to 0-5 °C.

  • Ammonia Addition: Slowly add 7N ammonia in methanol (8.5 eq) subsurface, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Stir the resulting suspension at room temperature for 1-2 hours. Monitor for completion by HPLC.

  • Work-up: Filter the solid ammonium chloride byproduct and wash it with DCM.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting solid is crude pyridine-3-sulfonamide, which can be used directly or recrystallized if necessary.

Protocol 2: Scale-Up Nitration of Pyridine-3-sulfonamide

  • Reactor Setup: Charge the reactor with concentrated sulfuric acid (98%, ~3 L/kg of starting material). Cool the acid to 0-5 °C.

  • Substrate Addition: Slowly add pyridine-3-sulfonamide (1.0 eq) in portions, ensuring it dissolves and the temperature remains below 10 °C.

  • Nitric Acid Addition: Prepare a nitrating mixture of nitric acid (1.05 eq) and a small amount of sulfuric acid. Add this mixture dropwise via an addition funnel or pump over 2-3 hours, maintaining the internal temperature strictly between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • IPC: Take a sample for HPLC analysis to confirm the reaction is complete.

  • Work-up (Quench): In a separate, larger vessel containing crushed ice (~10 kg/kg of starting material), slowly transfer the reaction mixture with vigorous stirring, ensuring the quench pot temperature does not rise above 20 °C.

  • Isolation (Precipitation): Slowly add a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to the quenched mixture to adjust the pH to 4-5. The product will precipitate.

  • Filtration: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 40-50 °C.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Leon, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Leon, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University.
  • Synthesis on Scale. (2023). Process Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • PubMed. (2014). Direct oxidative nitration of aromatic sulfonamides under mild conditions. Retrieved from [Link]

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Technical Support Center: Purification of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Nitropyridine-3-sulfonamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals overcome common challenges encountered during the purification of this compound. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The impurity profile of this compound is highly dependent on the synthetic route. A common pathway involves the nitration of 3-pyridinesulfonamide. In this case, the primary impurities include:

  • Unreacted Starting Material: Residual 3-pyridinesulfonamide.

  • Regioisomers: Isomers formed from nitration at other positions on the pyridine ring. The directing effects of the sulfonamide group favor nitration at the 5-position, but other isomers can form under harsh conditions.

  • Over-nitrated Products: Dinitro- or polynitrated pyridine species, which can arise if the reaction conditions (temperature, time, nitrating agent concentration) are not carefully controlled.

  • Hydrolysis Products: The sulfonyl chloride intermediate, if used, is highly susceptible to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react further to form the desired sulfonamide.[1]

  • Residual Acids: Traces of nitric acid and sulfuric acid from the "mixed acid" nitrating mixture are common contaminants.[2][3]

Q2: My isolated product is a persistent yellow or brown color. What is the cause and how can I fix it?

This is a very common issue. The coloration is typically due to two sources:

  • Residual Nitrating Species: Trapped nitrogen oxides (NOx) or nitronium ions (NO2+) can impart a distinct yellow-to-brown hue.

  • Colored Organic Impurities: Certain nitrated byproducts or degradation products can be highly colored.

Troubleshooting Steps:

  • Aqueous Bicarbonate Wash: During the workup, thoroughly wash the crude product with a saturated sodium bicarbonate solution. This will neutralize and remove residual mineral acids.

  • Sodium Bisulfite Wash: A wash with a dilute (5-10%) aqueous solution of sodium bisulfite can help to quench and remove residual oxidizing agents and colored NOx species.

  • Activated Charcoal Treatment: If the color persists after washing, it is likely due to organic impurities. A treatment with activated charcoal during recrystallization can be highly effective.[4] Be cautious, as charcoal can also adsorb the desired product, potentially reducing yield.

Q3: My yield is consistently low. What are the likely causes related to the reaction and workup?

Low yields in sulfonamide synthesis can often be traced back to several key factors:

  • Moisture: Sulfonyl chlorides, common precursors to sulfonamides, are highly reactive towards water, leading to the formation of unreactive sulfonic acid.[1][5] Ensuring anhydrous conditions by using dried glassware and anhydrous solvents is critical.[1]

  • Inappropriate Base or Solvent: The choice of base is crucial for neutralizing the HCl byproduct without interfering with the reaction.[1][5] A non-nucleophilic base like triethylamine or pyridine is often preferred.[5]

  • Product Loss During Workup: this compound has some solubility in water, especially under non-neutral pH conditions. Minimize the volume of aqueous solutions used for washing and ensure the pH of the aqueous layer is near neutral before final filtration to reduce losses.

  • "Oiling Out": During recrystallization, if the product separates as a liquid (an oil) instead of a solid, it often traps impurities.[4] This can lead to the entire batch being discarded as impure, drastically lowering the isolated yield.

In-Depth Troubleshooting Guides

Issue 1: HPLC Analysis Shows Multiple Peaks - Choosing the Right Purification Strategy

An HPLC chromatogram showing significant impurities requires a systematic approach. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude this compound check_purity Assess Impurity Profile (TLC, HPLC, Color) start->check_purity is_colored Mainly colored impurities? (>95% pure by HPLC) check_purity->is_colored High Purity is_polar Impurities are significantly more or less polar? check_purity->is_polar Moderate Purity is_isomeric Impurities are close-running (isomers, similar polarity)? check_purity->is_isomeric Low Purity is_colored->is_polar No charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes is_polar->is_isomeric No recrystallize Standard Recrystallization is_polar->recrystallize Yes chromatography Silica Gel Column Chromatography is_isomeric->chromatography Yes re_evaluate Re-evaluate Synthesis or Purification is_isomeric->re_evaluate No final_product Pure Product (>99%) charcoal->final_product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification.

Issue 2: Recrystallization Failure - "Oiling Out" or No Crystal Formation

"Oiling out" occurs when the solute's melting point is lower than the solution's temperature or when high impurity levels depress the melting point.[4] No crystal formation often points to a supersaturated solution or the use of too much solvent.

This protocol uses a mixed solvent system (Isopropanol/Water), which is often effective for sulfonamides.[4][6]

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[7] A 70:30 mixture of isopropanol to water is a good starting point.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 70% isopropanol to dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl for a few minutes.[4]

  • Hot Filtration: Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization.[4]

  • Slow Cooling: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask.[1]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30 minutes to maximize the yield of precipitated product.[4]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small portion of ice-cold solvent (the same 70% isopropanol mixture) to remove any residual soluble impurities from the crystal surfaces.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

ProblemPotential CauseRecommended Solution
"Oiling Out" High impurity concentration; Solvent is too nonpolar; Cooling too rapidly.Re-heat to dissolve the oil, add more of the more polar solvent (water), and allow to cool much more slowly.[4]
No Crystals Form Too much solvent was used; Solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some solvent to increase concentration and cool again.[4]
Poor Recovery Product is too soluble in the chosen solvent at cold temperatures; Too much solvent used.Re-evaluate the solvent system. Ensure the minimum amount of hot solvent was used. Cool the filtrate in an ice-salt bath for a lower temperature.
Issue 3: Impurities Are Not Removed by Recrystallization

When impurities have similar solubility profiles to the desired product (e.g., regioisomers), recrystallization is ineffective. In these cases, silica gel column chromatography is the preferred method.

  • Adsorbent: Use standard silica gel (e.g., 230-400 mesh).

  • Solvent System (Eluent) Selection: The goal is to find a solvent system where the desired product has an Rf value of ~0.3 on a TLC plate. Start with a nonpolar solvent and gradually add a polar modifier. For this compound, systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane are good starting points.

    • Example: Begin with 100% Dichloromethane and add Methanol in 1-2% increments.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/Methanol). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Run the column, starting with the initial eluent. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Caption: Steps in flash column chromatography.

References

  • common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Sulfonamide purification process - US2777844A. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Nitration - Wikipedia. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

Sources

Technical Support Center: Analytical Methods for Monitoring 5-Nitropyridine-3-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Nitropyridine-3-sulfonamide and its related chemical transformations. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to monitor reaction progress, assess purity, and characterize products. Here, we synthesize technical protocols with field-proven insights to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reaction monitoring important?

This compound is a heterocyclic organic compound containing a pyridine ring substituted with both a nitro group and a sulfonamide group. These functional groups are common in medicinal chemistry, making this molecule and its derivatives relevant in pharmaceutical research and development.[1][2] Accurate reaction monitoring is crucial for several reasons:

  • Optimization: To determine the optimal reaction time, temperature, and reagent stoichiometry.

  • Yield & Purity Assessment: To quantify the formation of the desired product and identify the presence of impurities or byproducts.

  • Safety: To ensure that hazardous starting materials have been fully consumed.

  • Regulatory Compliance: To provide accurate data for process validation and quality control in a regulated environment.[3]

Q2: Which analytical techniques are most suitable for monitoring reactions involving this compound?

The choice of technique depends on the specific information required. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for routine monitoring of reaction progress, determining the relative concentrations of reactants and products, and assessing purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, confirming the identity of the target compound and helping to elucidate the structures of unknown byproducts or impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.[5] It is particularly powerful for identifying isomeric byproducts.

Q3: What are the primary stability concerns for this compound during analysis?

Given its structure, two main stability issues should be considered:

  • Hydrolysis: The sulfonamide group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This is a critical consideration when preparing samples for HPLC analysis.

  • Reduction of the Nitro Group: Nitroarenes can be reduced to amines. This is less of a concern under typical analytical conditions but can occur if samples are not handled or stored properly, especially in the presence of reducing agents.

  • Oxidative Degradation: The pyridine ring, particularly the nitrogen, can be susceptible to oxidation, potentially forming N-oxides, especially under harsh oxidative conditions.[6]

It is recommended to perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify potential degradation products and develop a stability-indicating analytical method.[7]

Workflow for Analytical Method Selection

The following diagram outlines a logical approach to selecting the appropriate analytical technique.

G cluster_start cluster_questions cluster_methods start What information is needed? q1 Need to track % conversion and purity? start->q1 q2 Need to confirm identity of products/byproducts? q1->q2 No hplc HPLC-UV q1->hplc Yes q3 Need detailed structural data or in-situ monitoring? q2->q3 No lcms LC-MS q2->lcms Yes nmr NMR Spectroscopy q3->nmr Yes hplc->q2 lcms->q3 More structural detail needed G cluster_checks Troubleshooting Path cluster_solutions Potential Causes & Solutions start No Peaks Observed check_pressure Is system pressure normal? start->check_pressure check_sample Is the sample soluble in the mobile phase? check_pressure->check_sample Yes sol_flow No Flow Path: Check pump, leaks, solvent lines. check_pressure->sol_flow No check_uv Is the UV detector wavelength correct? check_sample->check_uv Yes sol_precip Sample Precipitation: Change sample diluent to match mobile phase. check_sample->sol_precip No check_retention Could the peak be stuck on the column? check_uv->check_retention Yes sol_lambda Incorrect Wavelength: Run a PDA/DAD scan to find the λ-max for your compound. check_uv->sol_lambda No sol_flush Strong Retention: Flush column with a stronger solvent (e.g., 100% ACN). check_retention->sol_flush Yes

Sources

Validation & Comparative

A Researcher's Guide to the Biological Validation of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

In the landscape of drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, yielding therapies for a multitude of conditions, from bacterial infections to glaucoma and cancer.[1][2] The novel compound, 5-Nitropyridine-3-sulfonamide, emerges from this rich heritage, presenting a unique chemical architecture that suggests significant, yet uncharacterized, biological activity. The presence of the pyridine ring, the sulfonamide functional group, and a strategically placed nitro moiety points towards a high potential for potent and selective enzyme inhibition.

This guide provides a comprehensive framework for the biological validation of this compound. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying scientific rationale. Our focus will be on the most probable target for this class of molecules: the carbonic anhydrase family of enzymes, particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[3][4] Furthermore, we will explore its potential as an antibacterial agent, a classic activity of the sulfonamide drug class.

Part 1: The Primary Target - Carbonic Anhydrase IX

Scientific Rationale for Target Selection

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This fundamental reaction is crucial for pH regulation, CO2 transport, and various metabolic processes.[4] Notably, the transmembrane isoform CA IX is overexpressed in a wide range of solid tumors and is strongly associated with tumor progression and resistance to therapy, making it a well-validated anticancer drug target.[3][4]

The sulfonamide group is a classic zinc-binding group that potently inhibits CAs.[6][7] Furthermore, nitro-containing sulfonamides have been specifically designed as bioreductive inhibitors that can selectively target tumor-associated CA isoforms like CA IX, which are often upregulated in the hypoxic (low oxygen) microenvironment of tumors.[8] Given its structure, this compound is a prime candidate for a potent and potentially selective CA IX inhibitor.

Comparative Compound Selection

For a robust validation, this compound should be benchmarked against established compounds. We propose:

  • Acetazolamide (AZM): A first-generation, non-selective carbonic anhydrase inhibitor. It is widely used in clinical practice for conditions like glaucoma and acute mountain sickness.[9][10] Its broad activity profile across multiple CA isoforms makes it an essential baseline comparator.

  • Aromatic Sulfonamide Analog (e.g., a 2-substituted-5-nitro-benzenesulfonamide): Including a structurally related compound with published, potent activity against CA IX allows for a more direct comparison of the pyridine scaffold's contribution to efficacy and selectivity.[8]

Part 2: The Gold Standard Assay for CA Inhibition: Stopped-Flow CO2 Hydration

The most accurate and widely accepted method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors is the stopped-flow spectrophotometry assay.[5][11] This technique allows for the measurement of rapid enzymatic reactions by monitoring the pH change that occurs during CO2 hydration.[5]

Principle of the Assay

The assay involves the rapid mixing of two solutions: one containing the carbonic anhydrase enzyme and a pH indicator, and the other containing CO2-saturated water. The enzymatic hydration of CO2 results in the production of protons, leading to a decrease in pH. This change is monitored in real-time by observing the absorbance change of the pH indicator. The initial rate of this reaction is directly proportional to the enzyme's activity. By measuring these rates at various inhibitor concentrations, the inhibitory potency (Ki) can be accurately determined.[5]

Experimental Workflow: Stopped-Flow Assay

G cluster_prep Solution Preparation cluster_assay Stopped-Flow Measurement cluster_analysis Data Analysis solA Solution A: - Recombinant hCA IX Enzyme - pH Indicator (e.g., Phenol Red) - Buffer mixing Rapid Mixing: Solution A + Solution B (with and without inhibitor) solA->mixing solB Solution B: - CO2-Saturated Water (on ice) solB->mixing inhibitor Inhibitor Stock: - this compound - Acetazolamide - in DMSO serial_dil Serial Dilutions of Inhibitors inhibitor->serial_dil serial_dil->mixing instrument Instrument Setup: - Equilibrate to 25°C - Set Wavelength for Indicator instrument->mixing detection Data Acquisition: - Monitor Absorbance Change over Time - Calculate Initial Reaction Rates mixing->detection ic50 IC50 Determination: - Plot % Inhibition vs. [Inhibitor] - Non-linear Regression detection->ic50 ki Ki Calculation: - Cheng-Prusoff Equation ic50->ki

Caption: Workflow for CA inhibition assay.

Detailed Protocol: Stopped-Flow CO2 Hydration Assay

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCA IX) and II (hCA II) for selectivity profiling.

  • This compound, Acetazolamide, and other comparators.

  • Buffer (e.g., Tris-SO4, pH 7.4).

  • pH indicator (e.g., Phenol Red).

  • CO2 gas.

  • Deionized water.

  • DMSO for inhibitor stocks.

  • Stopped-flow spectrophotometer.

Procedure:

  • Solution Preparation:

    • Enzyme Solution (Solution A): Prepare a solution containing the hCA isoform (final concentration in the nanomolar range) and the pH indicator in the buffer.

    • Substrate Solution (Solution B): Prepare CO2-saturated water by bubbling CO2 gas into deionized water kept on ice for at least 30 minutes. The CO2 concentration in saturated water at 4°C is approximately 77 mM.[5]

    • Inhibitor Solutions: Prepare a stock solution of each inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Stopped-Flow Measurement:

    • Set up the stopped-flow instrument, allowing the lamp to warm up and equilibrating the system to 25°C.

    • Load the enzyme solution (with or without inhibitor) and the CO2-saturated water into the instrument's syringes.

    • Initiate rapid mixing. The instrument will record the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

    • Perform a control run (no inhibitor) to determine the uninhibited enzyme activity.

    • Repeat the measurement for each concentration of the inhibitors.

  • Data Analysis:

    • Calculate the initial rates of reaction from the absorbance curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Data Presentation and Interpretation

The inhibitory potencies should be summarized in a table for clear comparison. Lower Ki values indicate higher potency.

CompoundhCA II Ki (nM)hCA IX Ki (nM)Selectivity Index (hCA II / hCA IX)
This compoundExpectedExpectedCalculated
Acetazolamide1225.80.47
Comparator SulfonamideLiteratureLiteratureCalculated

Data for Acetazolamide from multiple sources.[9][12] A higher selectivity index indicates greater selectivity for the tumor-associated CA IX over the ubiquitous cytosolic CA II, which is a desirable trait for minimizing off-target effects.

Part 3: Secondary Target - Antibacterial Activity

Scientific Rationale

The foundational discovery of sulfonamides was their antibacterial action.[13] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[14] Since humans obtain folic acid from their diet, this pathway is an excellent selective target.[14] Therefore, it is prudent to validate this compound for potential antibacterial properties.

Comparative Compound Selection
  • Sulfamethoxazole: A widely used sulfonamide antibiotic, often in combination with trimethoprim. It serves as a relevant positive control.

Standard Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standard and quantitative technique for determining MIC values.[16][17]

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Result Interpretation plate 96-Well Plate Setup drug_dil Serial Dilution of Drugs in Broth plate->drug_dil inoculation Inoculate Wells with Bacteria drug_dil->inoculation bact_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) bact_prep->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation visual_insp Visually Inspect for Turbidity incubation->visual_insp mic_det Determine MIC: Lowest concentration with no visible growth visual_insp->mic_det

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution Method

Materials:

  • Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound and Sulfamethoxazole.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland standards.

Procedure:

  • Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation and Interpretation

Results are presented as MIC values in µg/mL or µM.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundExpectedExpected
Sulfamethoxazole~8~8

MIC values for Sulfamethoxazole are representative.[17] Lower MIC values indicate greater antibacterial potency.

Conclusion

This guide outlines a rigorous, data-driven approach to the initial biological validation of this compound. By focusing on its high-probability target, Carbonic Anhydrase IX, and employing the gold-standard stopped-flow assay, researchers can generate robust data on its potency and selectivity. Comparative analysis against established inhibitors like Acetazolamide is crucial for contextualizing its potential as a novel therapeutic agent, particularly in oncology. Concurrently, assessing its antibacterial activity provides a comprehensive initial profile of this promising new molecule. The self-validating nature of these protocols, grounded in established scientific principles, ensures that the generated data is both reliable and impactful for guiding future drug development efforts.

References

  • Tu C, et al. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. Available from: [Link]

  • Forster RE, et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. 2017. Available from: [Link]

  • Khan I, et al. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. 2023. Available from: [Link]

  • Wojciechowski J, et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. 2023. Available from: [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. 2022. Available from: [Link]

  • Nocentini A, et al. An overview of novel antimicrobial carbonic anhydrase inhibitors. PubMed. 2021. Available from: [Link]

  • Forster RE, et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health (NIH). 2017. Available from: [Link]

  • Bessel, et al. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed. 2024. Available from: [Link]

  • Gleckman R. The clinical significance of sulfonamide disk susceptibility testing. PubMed. 1977. Available from: [Link]

  • Angeli A, et al. Comparison of the Sulfonamide Inhibition Profiles of the -Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the. Semantic Scholar. 2019. Available from: [Link]

  • Grembecka J, et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). 2021. Available from: [Link]

  • da Silva JG, et al. Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. PubMed. 2016. Available from: [Link]

  • Abdelgawad MA, et al. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. National Institutes of Health (NIH). 2022. Available from: [Link]

  • Acetazolamide. Wikipedia. 2024. Available from: [Link]

  • Discovering Novel Carbonic Anhydrase Type IX (CA IX) Inhibitors from Seven Million Compounds Using Virtual Screening and In Vitro Analysis. ResearchGate. 2017. Available from: [Link]

  • Lee HW, et al. Carbonic anhydrase-IX inhibition enhances the efficacy of hexokinase II inhibitor for hepatocellular carcinoma in a murine model. PubMed. 2019. Available from: [Link]

  • Nocentini A, et al. Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. 2023. Available from: [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Available from: [Link]

  • Khan SA, et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health (NIH). 2016. Available from: [Link]

  • DeLilly MR, et al. A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing. National Institutes of Health (NIH). 1963. Available from: [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Arshad F, et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (NIH). 2014. Available from: [Link]

  • Genç Y, et al. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. National Institutes of Health (NIH). 2008. Available from: [Link]

  • Gieling RG, et al. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. 2021. Available from: [Link]

  • MIC, MBC and MFC (µg/mL) values of sulfonamides. ResearchGate. Available from: [Link]

  • Al-Hourani B, et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health (NIH). 2021. Available from: [Link]

  • Bauer AW, et al. THE DETERMINATION OF SULFONAMIDE SUSCEPTIBILITY OF BACTERIA. PubMed. 1964. Available from: [Link]

  • Maresca A, et al. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. PubMed. 2008. Available from: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. 2024. Available from: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Polish Pharmaceutical Society. 2016. Available from: [Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. 2017. Available from: [Link]

  • D'Ascenzio M, et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. 2021. Available from: [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. National Institutes of Health (NIH). 2021. Available from: [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. 2012. Available from: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. 2016. Available from: [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. National Institutes of Health (NIH). 2017. Available from: [Link]

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A Comparative Study of 5-Nitropyridine-3-sulfonamide and Other Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-nitropyridine-3-sulfonamide, a member of the diverse sulfonamide family of compounds. While direct comparative experimental data for this specific molecule against a wide array of other sulfonamides is limited in publicly available literature, this document synthesizes existing knowledge to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its known biological activities, compare its structural features to other key sulfonamide classes, and provide established experimental protocols to enable further investigation.

Introduction to the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂NH₂) is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents.[1] The initial breakthrough of sulfonamides as antibacterial drugs targeting folate synthesis has since expanded to a wide range of applications, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[2] This versatility stems from the sulfonamide moiety's ability to act as a key pharmacophore, often by mimicking the transition state of enzymatic reactions or by serving as a zinc-binding group in metalloenzymes.[3]

This compound, with its distinct pyridine ring and electron-withdrawing nitro group, presents an intriguing subject for comparative analysis. Its structural features suggest potential activities that may differ significantly from the more common aniline-based sulfonamides.

Comparative Analysis: this compound vs. Key Sulfonamide Classes

This section will compare this compound to three major classes of sulfonamides based on their primary mechanisms of action: carbonic anhydrase inhibitors, antibacterial sulfonamides, and other biologically active sulfonamides.

As a Potential Carbonic Anhydrase Inhibitor

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[3] The sulfonamide group binds to the zinc ion in the active site, disrupting the enzyme's function.[4]

Structural Comparison:

FeatureThis compoundAcetazolamide (a classic CA inhibitor)
Aromatic Ring Pyridine1,3,4-Thiadiazole
Key Substituents Nitro group at position 5Acetamido group
Sulfonamide Group Unsubstituted (-SO₂NH₂)Unsubstituted (-SO₂NH₂)

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To determine the CA inhibitory potential of this compound, a well-established spectrophotometric assay can be employed.[3]

Principle: This assay measures the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored by the increase in absorbance at 400 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tris-HCl buffer (50 mM, pH 7.4).

    • Human carbonic anhydrase II (hCA II) solution (e.g., 2 µM in Tris-HCl buffer).

    • 4-Nitrophenyl acetate (NPA) solution (10 mM in acetonitrile).

    • Test compound (this compound) and reference inhibitor (e.g., Acetazolamide) stock solutions in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of hCA II solution.

      • 20 µL of the test compound or reference inhibitor at various concentrations.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

As a Potential Antibacterial Agent

The archetypal antibacterial sulfonamides, like sulfamethoxazole, are structural analogs of para-aminobenzoic acid (PABA) and act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Structural Comparison:

FeatureThis compoundSulfamethoxazole
Core Structure PyridineAniline
Amino Group AbsentPresent at the 4-position
Heterocyclic Moiety on Sulfonamide Nitrogen None (unsubstituted)Isoxazole

A critical feature for the antibacterial activity of classical sulfonamides is the presence of a primary aromatic amine at the N4 position, which is absent in this compound. This structural difference suggests that if this compound possesses antibacterial properties, it likely acts through a different mechanism than PABA antagonism. Some nitropyridine derivatives have been reported to exhibit antibacterial activity, suggesting this is a plausible area of investigation.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria using the broth microdilution method.[6]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Step-by-Step Protocol:

  • Bacterial Strain Preparation:

    • Culture bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Assay Procedure (96-well plate format):

    • Prepare serial two-fold dilutions of this compound and a reference antibiotic (e.g., sulfamethoxazole) in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

As an Anticoccidial Agent

One of the most distinct reported activities of this compound is its efficacy against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[7] This positions it for comparison with other anticoccidial drugs.

Comparative Insights:

  • Isomeric Comparison: Studies have shown that 2-, 4-, and 5-nitropyridine-3-sulfonamides are active against E. tenella, indicating that the position of the nitro group on the pyridine ring is a critical determinant of anticoccidial activity.[7]

  • N-Substituted Analogs: The preparation of N-substituted analogs of this compound has been shown to yield compounds with optimal anticoccidial activity.[8]

Experimental Protocol: In Vitro Anticoccidial Susceptibility Assay

An in vitro assay can be used to evaluate and compare the efficacy of this compound and its analogs against Eimeria sporozoites.

Principle: This assay measures the ability of a compound to inhibit the invasion and/or development of Eimeria sporozoites in a host cell monolayer.

Step-by-Step Protocol:

  • Cell Culture and Parasite Preparation:

    • Culture a suitable host cell line (e.g., Madin-Darby bovine kidney cells) in 96-well plates to form a confluent monolayer.

    • Excyst sporulated Eimeria tenella oocysts to release sporozoites.

  • Infection and Treatment:

    • Infect the host cell monolayers with a known number of sporozoites.

    • Immediately after infection, add media containing various concentrations of this compound or a reference anticoccidial drug (e.g., monensin).

    • Include an infected, untreated control.

  • Quantification of Inhibition:

    • After a suitable incubation period (e.g., 24-48 hours), quantify the parasite load in the cells. This can be done using various methods, such as quantitative PCR (qPCR) targeting a parasite-specific gene or by microscopic counting of intracellular parasites.

    • Calculate the percentage of inhibition relative to the untreated control.

As a TRAP1 Modulator

A recent patent has disclosed that derivatives of this compound can act as modulators of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial molecular chaperone.[6][9] TRAP1 is implicated in the regulation of mitochondrial metabolism and cellular stress responses, and its modulation is a potential therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[10][11] This represents a novel and less conventional mechanism of action for a sulfonamide-containing compound.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively detailed in a single source, a general synthetic route can be inferred from related literature and patent disclosures. A plausible approach involves the chlorosulfonylation of a suitable pyridine precursor followed by amination.

Illustrative Synthetic Pathway:

G cluster_0 Synthesis of 5-Nitropyridine-3-sulfonyl chloride cluster_1 Amination 3-Aminopyridine 3-Aminopyridine 3-Amino-5-nitropyridine 3-Amino-5-nitropyridine 3-Aminopyridine->3-Amino-5-nitropyridine Nitration (HNO₃/H₂SO₄) 5-Nitropyridine-3-diazonium_salt 5-Nitropyridine-3-diazonium_salt 3-Amino-5-nitropyridine->5-Nitropyridine-3-diazonium_salt Diazotization (NaNO₂/HCl) 5-Nitropyridine-3-sulfonyl_chloride 5-Nitropyridine-3-sulfonyl_chloride 5-Nitropyridine-3-diazonium_salt->5-Nitropyridine-3-sulfonyl_chloride Sandmeyer-type reaction (SO₂/CuCl₂) This compound This compound 5-Nitropyridine-3-sulfonyl_chloride->this compound Ammonolysis (NH₄OH)

Sources

A Comparative Guide to the Biological Activity of 5-Nitropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities.[1] Among the vast landscape of sulfonamide-containing scaffolds, the 5-nitropyridine-3-sulfonamide core represents a unique heterocyclic system with demonstrated biological potential. The introduction of a nitro group and the specific arrangement of the sulfonamide on the pyridine ring create a distinct electronic and steric profile, influencing its interactions with biological targets. This guide provides an in-depth comparative analysis of the biological activities of this compound derivatives, with a primary focus on their established anticoccidial properties and a prospective look at their potential in other therapeutic areas. We will delve into the mechanistic underpinnings of their action, compare their performance with alternative agents, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Anticoccidial Activity: A Primary Indication

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry.[2] The search for effective anticoccidial agents has been a long-standing endeavor, with sulfonamides being among the first chemotherapeutic agents used for prophylaxis.[2]

Mechanism of Action: Targeting Folic Acid Synthesis

The primary mechanism of action for the anticoccidial activity of sulfonamides, including this compound derivatives, is the inhibition of the folic acid synthesis pathway in the parasite.[2] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the conversion of PABA into dihydropteroic acid, a precursor for folic acid. By blocking this step, sulfonamides disrupt the synthesis of essential nucleic acids, leading to a bacteriostatic or, in the case of protozoa, a coccidiostatic effect.[2] This targeted action on the developing schizonts and sexual stages of the parasite's life cycle effectively curtails its proliferation.[2]

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acids Sulfonamide This compound Derivatives Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthetase by this compound derivatives.

Comparative Performance of this compound Derivatives
Compound/Derivative Observed Anticoccidial Activity Key Structural Features Stage of Action Reference
This compound ActiveUnsubstituted sulfonamideSporozoite and first schizogony stages[Morisawa et al., 1981]
Lower N-alkyl derivatives Optimal activitySmall alkyl substitution on the sulfonamide nitrogenNot specified[Morisawa et al., 1981]
Higher N-alkyl/aryl derivatives Reduced or no activityBulky substituents on the sulfonamide nitrogenNot specified[Morisawa et al., 1981]
2- and 4-Nitropyridine-3-sulfonamides ActiveIsomeric position of the nitro groupNot specified[Morisawa et al., 1981]

Key Insights from Comparative Analysis:

  • Unsubstituted Sulfonamide is Key: The parent this compound demonstrated notable activity, suggesting that the free sulfonamide group is crucial for interacting with the target enzyme.

  • Steric Hindrance Matters: The observation that lower N-alkyl derivatives retain optimal activity while bulkier substituents lead to a loss of efficacy points towards a sterically constrained binding pocket in the target enzyme.

  • Isomeric Position Influences Activity: The activity of 2- and 4-nitropyridine isomers indicates that the electronic withdrawing effect of the nitro group on the pyridine ring is a critical contributor to the overall activity, and its relative position to the sulfonamide group can modulate this effect.

Comparison with Alternative Anticoccidial Drugs

The landscape of anticoccidial drugs is diverse, with various classes of compounds targeting different aspects of the parasite's biology.

Drug Class Mechanism of Action Advantages Disadvantages
Sulfonamides Inhibition of folic acid synthesisBroad-spectrum activityPotential for resistance development, residues in poultry products.[2]
Ionophores (e.g., Monensin, Salinomycin) Disruption of ion transport across cell membranesEffective against a broad range of Eimeria speciesNarrow safety margin, potential for toxicity in non-target species.[2]
Chemicals (e.g., Diclazuril, Toltrazuril) Inhibition of nuclear division in schizonts and gametocytesHighly potent, effective at low concentrationsRapid development of resistance.[3]
Amprolium Competitive antagonist of thiamine uptakeGood safety profileNarrow spectrum of activity, primarily against Eimeria tenella.[4]

Strategic Considerations: The continued emergence of drug-resistant Eimeria strains necessitates a strategic rotation of anticoccidial agents with different mechanisms of action.[4] this compound derivatives, with their classic mode of action, could play a role in such rotational programs, particularly if novel derivatives with improved efficacy and reduced resistance potential can be developed.

Prospective Biological Activities: Beyond Coccidiosis

The inherent chemical functionalities of the this compound scaffold suggest the potential for a broader range of biological activities, a hallmark of the sulfonamide drug class.[1] While specific experimental data for this particular scaffold is limited, we can extrapolate potential applications based on the known activities of related compounds.

Anticancer Potential

Sulfonamide derivatives have emerged as a significant class of anticancer agents, with mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[1][5] The nitroaromatic moiety is also a feature in some bioreductive anticancer drugs.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment. The acidic pH promotes tumor invasion and metastasis. Inhibition of tumor-associated CA isoforms (e.g., CA IX and XII) is a validated anticancer strategy. Given that aromatic sulfonamides are the primary class of CA inhibitors, it is plausible that this compound derivatives could exhibit this activity.

Antibacterial Activity

The foundational therapeutic application of sulfonamides was as antibacterial agents. While their use has diminished with the advent of other antibiotics, they remain relevant, particularly in combination therapies. The mechanism, as in coccidia, involves the inhibition of bacterial dihydropteroate synthase.

  • Broad-Spectrum Potential: Studies on other nitropyridine-containing sulfonamides have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[6] This suggests that derivatives of this compound warrant investigation as potential antibacterial agents.

Experimental Protocols

To facilitate the exploration of the biological activities of this compound derivatives, the following are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticoccidial Susceptibility Testing: Oocyst Sporulation Assay

This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a critical step in their life cycle.

Methodology:

  • Oocyst Preparation: Collect fresh, unsporulated oocysts from the feces of infected chickens. Purify the oocysts by flotation using a saturated salt solution.

  • Incubation Setup: In a 24-well plate, prepare a suspension of unsporulated oocysts in a 2.5% potassium dichromate solution at a concentration of 1-4 x 10^5 oocysts/mL.

  • Compound Addition: Add the test this compound derivatives to the wells at various concentrations. Include a positive control (e.g., diclazuril) and a negative control (vehicle).

  • Incubation: Incubate the plates at 27-29°C for 48-96 hours with gentle agitation to ensure adequate aeration.

  • Microscopic Examination: At 24-hour intervals, take an aliquot from each well and count the number of sporulated and unsporulated oocysts using a hemocytometer under a microscope.

  • Data Analysis: Calculate the percentage of sporulation inhibition using the following formula: % Inhibition = [1 - (% Sporulation in Test Group / % Sporulation in Negative Control)] x 100

Experimental Workflow: Oocyst Sporulation Assay

A Collect and Purify Unsporulated Oocysts B Prepare Oocyst Suspension in 2.5% K2Cr2O7 A->B C Aliquot into 24-well Plate B->C D Add Test Compounds (various concentrations) C->D E Incubate at 27-29°C (48-96 hours) D->E F Microscopic Examination (Count Sporulated/Unsporulated) E->F G Calculate % Sporulation Inhibition F->G

Caption: Workflow for the in vitro anticoccidial oocyst sporulation assay.

In Vitro Anticancer Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Susceptibility: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold has demonstrated clear biological activity, particularly as an anticoccidial agent. The foundational structure-activity relationships suggest that further optimization of this core could lead to the development of more potent and selective anticoccidial drugs. The key to advancing this chemical class lies in a systematic exploration of substitutions on both the pyridine ring and the sulfonamide moiety, guided by quantitative biological data.

Furthermore, the broader therapeutic potential of these derivatives in anticancer and antibacterial applications remains largely untapped. The structural alerts for these activities are present, and a comprehensive screening of a focused library of this compound derivatives against relevant cancer cell lines and bacterial strains is a logical and promising next step. The experimental protocols provided herein offer a robust framework for such investigations. As the challenges of drug resistance in both infectious diseases and oncology continue to grow, the exploration of novel chemical scaffolds like this compound is not just a scientific curiosity but a critical necessity.

References

  • Morisawa, Y., Kataoka, M., Nagahori, H., & Sato, K. (1981). Studies on anticoccidial agents. 13. Synthesis and anticoccidial activity of nitropyridine-2- and -3-sulfonamides and derivatives. Journal of Medicinal Chemistry, 24(4), 482-484.
  • Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B, 50B(7), 993-999.
  • Felici, M., Tugnoli, B., Piva, A., & Grilli, E. (2021). In Vitro Assessment of Anticoccidials: Methods and Molecules. Animals, 11(7), 1894.
  • Blake, D. P., Knox, J., Dehaeck, B., Huntington, B., Rath, A., Ravipati, V., ... & Tomley, F. M. (2020). Re-calculating the cost of coccidiosis in chickens. Veterinary research, 51(1), 1-14.
  • Rai, D., & Singh, R. K. (2017). A series of nitropyridine were synthesized as novel antibacterial agents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 181, 153-163.
  • Genç, Y., Ozkanca, R., & Idil, O. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 1-5.
  • Chapman, H. D. (2014). Milestones in the discovery of anticoccidial drugs and in the development of other strategies for the control of coccidiosis in poultry. Poultry science, 93(12), 2928-2936.
  • Reid, W. M. (1975). Progress in the control of coccidiosis with anticoccidials and planned immunization. American Journal of Veterinary Research, 36(4 Part 2), 593-596.
  • Abbas, R. Z., Iqbal, Z., Khan, M. N., Zafar, M. A., & Zia, M. A. (2011). Anticoccidial activity of Curcuma longa L. in broiler chickens. Braz. J. Poult. Sci, 13, 229-234.
  • Genç, Y., Ozkanca, R., & Idil, O. (2008). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).
  • Vermeulen, A. N. (2017). Anticoccidial drugs of the livestock industry. In Parasitic Helminths and Zoonoses in Ruminant Livestock. IntechOpen.
  • Morisawa, Y., Kataoka, M., Kitano, N., & Matsuzawa, T. (1977). Studies on anticoccidial agents. 11. Synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives. Journal of medicinal chemistry, 20(10), 129-133.
  • Morisawa, Y., Kataoka, M., Kitano, N., & Matsuzawa, T. (1977). Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues. Journal of medicinal chemistry, 20(1), 129-33.
  • Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2021). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 12(10), 1735-1746.
  • Wiczling, P., Struck-Lewicka, W., & Kaliszan, R. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3326.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409.
  • BenchChem. (2025). A Comparative Analysis of Quinoline-Sulfonamide Derivatives and Established Anticancer Agents. BenchChem.
  • Shanko, T., & Tufa, T. (2016). Comparative Study on the Efficacy of Amprolium and Sulfadimidine in Coccidia Infected Chickens in Debre-Zeit. J Vet Sci Technol, 7(375), 2.
  • El-Kholy, K. H., El-Alfy, E. N., El-Banna, H. A., & El-Nahass, E. S. (2022). Comparative study between chemical anticoccidial medication and natural prepared products on experimentally infected broiler chickens. Veterinary World, 15(10), 2530.
  • BenchChem. (2025). A Comparative Analysis of Amprolium Hydrochloride and Sulfonamides for Coccidiosis Control in Poultry. BenchChem.
  • Oikawa, H., Nakamoto, K., & Kawaguchi, H. (1992). Investigation for the characteristic anticoccidial activity of diclazuril in battery trials. The Journal of veterinary medical science, 54(5), 879-884.
  • Shokri, A., Abtahi, H. R., & Ganyari, M. H. (2016). Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices. Iranian journal of parasitology, 11(4), 542.

Sources

The Pivotal Interplay of Structure and Activity in Nitropyridine Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of Nitropyridine Sulfonamides for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth technical exploration of the structure-activity relationships (SAR) of nitropyridine sulfonamides, a class of compounds demonstrating significant potential in anticancer and enzyme inhibition applications. By synthesizing experimental data and mechanistic insights, this document serves as a critical resource for professionals engaged in drug discovery and development.

Introduction: The Strategic Combination of Three Pharmacophores

Nitropyridine sulfonamides represent a compelling class of molecules in medicinal chemistry, integrating three key pharmacophoric elements: a pyridine ring, a nitro group, and a sulfonamide functional group. The sulfonamide moiety (-SO₂NH-) is a well-established pharmacophore present in a wide array of approved drugs, known for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions.[1] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the compound's overall electronic properties and solubility.

The incorporation of a nitro group (-NO₂) is a strategic decision in drug design. As a strong electron-withdrawing group, it can significantly modulate the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability.[2][3] This, in turn, can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile.[2][4] The nitro group's presence can enhance binding affinity to target proteins and has been implicated in the bioreductive activation of some drugs, leading to selective toxicity in hypoxic environments, such as those found in solid tumors.[4][5]

This guide will dissect the intricate relationship between the structural features of nitropyridine sulfonamides and their biological activities, with a focus on their roles as anticancer agents and carbonic anhydrase inhibitors.

The Architecture of Activity: A Detailed Structure-Activity Relationship (SAR) Analysis

The biological activity of nitropyridine sulfonamides is exquisitely sensitive to their molecular architecture. Variations in the substitution pattern on both the pyridine and any associated phenyl rings, as well as on the sulfonamide nitrogen, can lead to dramatic shifts in potency and selectivity.

The Critical Role and Positioning of the Nitro Group

The nitro group is not merely a passive substituent; its position is a critical determinant of biological activity. Its strong electron-withdrawing nature can influence the pKa of the sulfonamide nitrogen, which is crucial for its interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrase.[1]

In the context of anticancer activity, the nitro group can contribute to the molecule's ability to induce cytotoxicity. For instance, in a series of 2-substituted-5-nitro-benzenesulfonamides, the nitro group was essential for inhibitory activity against certain cancer-associated carbonic anhydrase isoforms.[5] Furthermore, some studies suggest that the nitro group can be bioreduced in hypoxic tumor cells to reactive species that contribute to cell death.[5]

Comparative Analysis: Anticancer Activity

The pyridine sulfonamide scaffold has been extensively investigated for its anticancer properties. The introduction of a nitro group can significantly enhance this activity. The following table compares the in vitro cytotoxic activity (IC₅₀) of various nitropyridine and related nitro-sulfonamide derivatives against different cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 Pyridine carbothioamideN,N-dimethyl, p-nitroPC-3 (Prostate)Potent tubulin inhibitor[6]
2 Benzoxazole2-(4-chlorobenzyl), 5-(4-nitrophenylsulfonamido)hGST P1-1 (inhibition)10.2[7]
3a N-ethyl toluene-4-sulfonamide-HeLa (Cervical)10.9 ± 1.01[4]
3b 2,5-Dichlorothiophene-3-sulfonamide-MDA-MB-231 (Breast)4.62 ± 0.13[4]
4 Pyrimidine-sulfonamide hybridQuinazoline-pyridine dimerHGC-27 (Gastric)0.18[8]
5 Pyrazolo[3,4-d]pyrimidine-sulfonamidePyridine-containingTMD8 (Lymphoma)0.0039[8]

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group, on the aromatic ring of the sulfonamide is often associated with potent anticancer activity.[4]

  • Substitution Pattern: The position of substituents on the aromatic rings is crucial. For example, in a series of pyridine-urea derivatives, a 3-CF₃ group on the phenylurea moiety resulted in significantly higher potency compared to other substitutions.[5]

  • Hybrid Molecules: Hybrid molecules that combine the nitropyridine sulfonamide scaffold with other pharmacophores, such as pyrimidine or quinazoline, have shown exceptional potency, often in the nanomolar range.[8]

Comparative Analysis: Carbonic Anhydrase Inhibition

Nitropyridine sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many cancers and are considered important therapeutic targets.[5] The sulfonamide group binds to the zinc ion in the active site, and the substituents on the aromatic rings influence the binding affinity and isoform selectivity.

Compound IDCore StructureTarget IsoformKᵢ (nM)Reference
6a 2-substituted-5-nitro-benzenesulfonamidehCA II8.8 - 4975[5]
6b 2-substituted-5-nitro-benzenesulfonamidehCA IX5.4 - 653[5]
6c 2-substituted-5-nitro-benzenesulfonamidehCA XII5.4 - 653[5]
7a Pyrazolo[4,3-c]pyridine sulfonamidehCA I58.8 - 8010[7]
7b Pyrazolo[4,3-c]pyridine sulfonamidehCA II5.6 - 7329[7]
7c Pyrazolo[4,3-c]pyridine sulfonamidehCA IX79.6 - 907.5[7]
8 4-substituted pyridine-3-sulfonamidehCA IX137[9]

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • Selectivity: Strategic placement of substituents can lead to significant selectivity for tumor-associated CA isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II).[5]

  • Hydrophobic Interactions: Bulky and hydrophobic groups on the pyridine or phenyl ring can interact with hydrophobic pockets in the CA active site, enhancing binding affinity.[1]

  • Hydrogen Bonding: Substituents capable of forming additional hydrogen bonds with active site residues can improve potency.[1] Molecular docking studies have shown that the sulfonamide group chelates the Zn(II) ion, and other parts of the molecule form hydrogen bonds and hydrophobic interactions with the enzyme's active site.[2][7]

Synthesis and Experimental Evaluation

The rational design of novel nitropyridine sulfonamides is guided by an understanding of their synthesis and is validated through rigorous biological evaluation.

General Synthetic Strategies

The synthesis of nitropyridine sulfonamides typically involves the reaction of a substituted nitropyridine sulfonyl chloride with a desired amine or the reaction of a nitropyridine amine with a sulfonyl chloride. The specific synthetic route can be adapted to introduce a variety of substituents on both the pyridine ring and the sulfonamide nitrogen.[3][10]

G cluster_0 Starting Materials Nitropyridine Derivative Nitropyridine Derivative Reaction Reaction Nitropyridine Derivative->Reaction Sulfonylating/Aminating Agent Sulfonylating/Aminating Agent Sulfonylating/Aminating Agent->Reaction Nitropyridine Sulfonamide Nitropyridine Sulfonamide Reaction->Nitropyridine Sulfonamide caption General Synthetic Pathway for Nitropyridine Sulfonamides

Caption: General Synthetic Pathway for Nitropyridine Sulfonamides

Experimental Protocols for Biological Evaluation

The biological activity of nitropyridine sulfonamides is assessed using a variety of in vitro assays. The following are detailed protocols for two of the most common assays used to evaluate their anticancer and enzyme inhibitory activities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitropyridine sulfonamide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Start Start Seed Cells Seed Cancer Cells in 96-well plate Start->Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Treat_Cells Treat with Nitropyridine Sulfonamide Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilizing Agent Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End caption Workflow for MTT Assay G Core Nitropyridine Sulfonamide Scaffold Nitro Nitro Group (Position, Number) Core->Nitro Pyridine Pyridine Ring Substituents Core->Pyridine Sulfonamide_N Sulfonamide N1 Substituents Core->Sulfonamide_N Activity Biological Activity (Potency & Selectivity) Nitro->Activity Pyridine->Activity Sulfonamide_N->Activity caption Key SAR Determinants of Nitropyridine Sulfonamides

Caption: Key SAR Determinants of Nitropyridine Sulfonamides

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2021). National Institutes of Health. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. [Link]

  • Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers in Physiology. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PubMed. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). PubMed. [Link]

  • Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. (2008). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). National Institutes of Health. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. [Link]

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In vitro testing of compounds synthesized from "5-Nitropyridine-3-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 5-Nitropyridine-3-sulfonamide Derivatives

This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the this compound scaffold. As researchers and drug development professionals, our goal is not merely to generate data, but to build a compelling case for a compound's therapeutic potential. This requires a logical, multi-tiered approach to in vitro testing, where each experiment informs the next, creating a self-validating narrative of a compound's biological activity and safety profile.

The this compound core represents a promising starting point for medicinal chemistry exploration. The sulfonamide moiety is a classic pharmacophore, renowned for its role in antibacterial agents and as a potent zinc-binding group in enzyme inhibitors, most notably carbonic anhydrases.[1][2][3] The nitropyridine ring, an electron-deficient system, offers unique electronic properties and potential for diverse biological interactions.[4] The strategic synthesis of derivatives from this scaffold allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

This guide will compare and contrast key in vitro assays, explain the causality behind their selection, and provide detailed protocols to ensure experimental robustness and reproducibility.

The In Vitro Testing Cascade: A Strategic Workflow

A successful in vitro evaluation follows a logical progression from broad, high-throughput screening to more specific, mechanism-of-action studies. This tiered approach, outlined below, ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Oriented Screening cluster_2 Tier 3: Lead Candidate Selection Compound Library Compound Library Cytotoxicity Profiling Cytotoxicity Profiling Compound Library->Cytotoxicity Profiling Establish Therapeutic Window Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Cytotoxicity Profiling->Carbonic Anhydrase Inhibition Non-toxic compounds Antibacterial Activity Antibacterial Activity Cytotoxicity Profiling->Antibacterial Activity Non-toxic compounds Data Synthesis Data Synthesis Carbonic Anhydrase Inhibition->Data Synthesis Antibacterial Activity->Data Synthesis Selectivity & Potency Analysis Selectivity & Potency Analysis Data Synthesis->Selectivity & Potency Analysis Identify Leads

Caption: A tiered workflow for in vitro evaluation of novel compounds.

Part 1: Foundational Cytotoxicity Screening

Causality: Before investigating specific therapeutic effects, it is imperative to assess a compound's general toxicity.[5] Cytotoxicity assays measure the direct toxic effect of a compound on cells, providing a crucial baseline for determining a therapeutic index—the concentration range where the compound is effective without being harmful.[5] We will compare two robust, colorimetric assays: MTT and XTT.

Comparison of Cytotoxicity Assays: MTT vs. XTT
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases in viable cells.[6][7][8]Reduction of XTT to a water-soluble orange formazan product by mitochondrial enzymes.[6][8]
Key Step Requires an additional step to solubilize the formazan crystals (e.g., with DMSO or SDS).[5][6][7]No solubilization step is needed, simplifying the protocol.[8]
Advantages Widely used and well-established; cost-effective.Higher sensitivity, simpler workflow, and more suitable for high-throughput screening.[8]
Considerations Potential for interference from compounds that affect mitochondrial respiration. The solubilization step can introduce variability.The reagent can be less stable than MTT.
Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and is adaptable to various adherent human cell lines (e.g., MCF-7, HeLa).[1][9]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimized density (e.g., 1 x 10⁵ cells/mL) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][9]

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 1000 µM).[9] Include a vehicle control (e.g., DMSO at <0.5%) and an untreated control.[8]

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[5][9]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[7] Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[6][7]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using dose-response curve analysis.[5]

Data Presentation: Comparative Cytotoxicity Profile
Compound IDDerivative Structure (R-group)IC₅₀ on MCF-7 (µM) [Cancer Cell Line]IC₅₀ on VERO (µM) [Normal Cell Line]Selectivity Index (SI = IC₅₀ VERO / IC₅₀ MCF-7)
NPS-01 -H125.5>500>4.0
NPS-02 -CH₃85.2450.15.3
NPS-03 -Cl25.860.32.3
NPS-04 -OCH₃150.1>500>3.3
Doxorubicin (Positive Control)6.815.22.2

A higher Selectivity Index indicates a greater preferential toxicity towards cancer cells over normal cells.

Part 2: Target-Oriented Screening

Following the initial toxicity assessment, compounds with a favorable therapeutic window are advanced to target-specific assays. Based on the sulfonamide scaffold, two primary lines of inquiry are logical: carbonic anhydrase inhibition and antibacterial activity.

A. Carbonic Anhydrase (CA) Inhibition Assay

Causality: The sulfonamide group is the archetypal inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3] Several CA isoforms (e.g., CA II, IX, XII) are validated drug targets for conditions like glaucoma and cancer.[3] Evaluating novel sulfonamides for CA inhibition is therefore a primary objective.

G cluster_0 Carbonic Anhydrase Active Site Zn_ion Zn²⁺ HCO3 HCO₃⁻ + H⁺ (Product) Zn_ion->HCO3 H2O H₂O H2O->Zn_ion His 3x Histidine Residues His->Zn_ion Coordination CO2 CO₂ Substrate CO2->Zn_ion Catalysis Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Zn_ion Inhibition (Binds to Zinc)

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Experimental Protocol: In Vitro CA Inhibition (Maren's Method)

This colorimetric assay measures the inhibition of CA-catalyzed hydration of CO₂.[10]

  • Reagent Preparation: Prepare a barbital buffer solution. Purify human CA isoforms (e.g., hCA I and hCA II) by affinity chromatography.[10]

  • Enzyme Assay: In a reaction vessel, combine the buffer, a pH indicator (e.g., phenol red), and a known concentration of the purified hCA enzyme.

  • Inhibitor Addition: Add the synthesized sulfonamide derivatives at five different concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by bubbling CO₂ gas into the solution. The hydration of CO₂ produces carbonic acid, causing a pH drop.

  • Time Measurement: Measure the time required for the pH to decrease from a set point (e.g., 10.0 to 7.4).[10] The time is inversely proportional to the enzyme activity.

  • Data Analysis: Calculate the enzyme activity as the amount of enzyme that reduces the CO₂ hydration time by 50% compared to the uncatalyzed reaction.[10] Determine the inhibitor concentration that causes 50% inhibition (IC₅₀). The inhibition constant (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Data Presentation: Comparative CA Isoform Inhibition

Compound IDKᵢ against hCA I (nM)Kᵢ against hCA II (nM)Kᵢ against hCA IV (nM)Kᵢ against hCA VII (nM)
NPS-01 8550.9761.02069.5694.0
NPS-02 520.589.3150.295.6
NPS-03 42.05.94.013.2
NPS-04 6340.1655.21890.7588.1
Acetazolamide 25012742.5

Data adapted from similar sulfonamide studies.[2] Lower Kᵢ values indicate higher inhibitory potency. Selectivity is determined by comparing Kᵢ values across different isoforms.

B. Antibacterial Activity Screening

Causality: The historical success of sulfa drugs as antimicrobials makes this an essential screening path.[1] The primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for quantitatively assessing in vitro antibacterial activity.[12]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[1]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][12]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][12]

Data Presentation: Comparative Antibacterial Activity (MIC)

Compound IDMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. P. aeruginosa (Gram-negative)
NPS-01 >256>256>256
NPS-02 64128>256
NPS-03 1632128
NPS-04 128256>256
Sulfamethoxazole 16 - >1000[12]8 - 512[12]>1000[12]

Part 3: Data Synthesis and Lead Candidate Selection

The final step is to integrate the data from all tiers of testing to make informed decisions. A successful lead candidate will exhibit a clear structure-activity relationship (SAR), demonstrating high potency against its intended target, selectivity over off-targets (e.g., other CA isoforms), and a wide therapeutic window (low cytotoxicity).

Summary Profile of Novel Derivatives

Compound IDCytotoxicity IC₅₀ (MCF-7, µM)Target Potency (Kᵢ hCA II, nM)Target Potency (MIC S. aureus, µg/mL)Lead Candidate Potential
NPS-01 125.5761.0>256Low (Weak activity)
NPS-02 85.289.364Moderate (Balanced activity)
NPS-03 25.85.916High (Potent but more cytotoxic)
NPS-04 150.1655.2128Low (Weak activity)

From this synthesized data, NPS-03 emerges as a highly potent compound in both target-based assays. However, its higher cytotoxicity (lower IC₅₀) warrants further investigation and potential optimization to improve its selectivity index. NPS-02 represents a more balanced profile with moderate potency and lower cytotoxicity, making it another viable candidate for further development.

By systematically applying this in vitro testing cascade, researchers can efficiently screen novel derivatives, compare their performance against established alternatives, and select the most promising candidates for progression into more complex preclinical studies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • BenchChem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Akocak, S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. Retrieved from [Link]

  • Sadeghi-Aliabadi, H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 779–785. Retrieved from [Link]

  • BenchChem. (n.d.). In vitro comparison of the antibacterial activity of different sulfa drugs.
  • Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(20). Retrieved from [Link]

  • Qureshi, A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e14283. Retrieved from [Link]

  • Akram, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 241892. Retrieved from [Link]

  • Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 447–453. Retrieved from [Link]

  • Hisar, G. E., et al. (2005). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 35-38. Retrieved from [Link]

  • Galkin, A. A., & Glinushkin, A. P. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 5-Nitropyridine-3-sulfonamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of the chemical reactivity of 5-Nitropyridine-3-sulfonamide and its key positional isomers. The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic placement of powerful electron-withdrawing groups like nitro (-NO₂) and sulfonamide (-SO₂NH₂) moieties dramatically influences the molecule's behavior.[1] This document explores the nuanced interplay of inductive and resonance effects based on substituent positioning, offering a predictive framework for reactivity in nucleophilic aromatic substitution (SⁿAr) and nitro group reduction. By synthesizing theoretical principles with actionable, detailed experimental protocols, this guide serves as a comprehensive resource for chemists aiming to leverage the unique properties of these isomers in rational drug design and synthetic strategy.

Introduction: The Significance of Nitropyridine Sulfonamides

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[2] Its electron-deficient nature, arising from the electronegative nitrogen atom, sets it apart from its carbocyclic analog, benzene.[3] When substituted with potent electron-withdrawing groups (EWGs) such as a nitro group and a sulfonamide group, the ring's electronic landscape is significantly altered, creating specific centers of reactivity that can be exploited for further functionalization.[1][4]

This compound is a member of a class of compounds where the precise arrangement of these EWGs is not trivial. Positional isomerism gives rise to distinct electronic and steric environments, which in turn dictate the molecule's reactivity and, consequently, its potential as a synthetic intermediate.[5] Understanding these differences is paramount for predicting reaction outcomes, designing efficient synthetic routes, and ultimately, tailoring molecules for specific biological targets.

This guide will focus on a comparative analysis between This compound and its logical isomer, 3-Nitropyridine-5-sulfonamide , to illustrate the profound impact of substituent placement.

Theoretical Framework: Electronic Effects of Substituents

The reactivity of a substituted pyridine ring is governed by the combination of the inherent electronic properties of the pyridine nitrogen and the inductive and resonance effects of the attached functional groups.

  • 2.1 The Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a net inductive pull (-I effect) on the ring's electrons. It also deactivates the ring towards electrophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[3] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, especially at positions ortho and para to the nitrogen (C2, C4, C6).[6]

  • 2.2 The Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs. It deactivates the ring strongly through both a potent inductive effect (-I) and a resonance effect (-M), the latter being most pronounced when it is at the 2- or 4-position.[1][4] This effect dramatically increases the electrophilicity of the ring carbons.

  • 2.3 The Sulfonamide Group (-SO₂NH₂): The sulfonamide group is also an electron-withdrawing group, primarily through a strong inductive effect (-I) due to the highly electronegative oxygen and sulfur atoms. Its ability to participate in resonance is less pronounced compared to the nitro group.

A Visual Comparison of Electronic Landscapes

The interplay of these effects creates distinct reactivity patterns for each isomer. In This compound , both groups are at meta-positions relative to each other. In contrast, 3-Nitropyridine-5-sulfonamide places these groups in a different electronic context.

G cluster_0 This compound cluster_1 3-Nitropyridine-5-sulfonamide 5N3S N C2 C3-SO2NH2 C4 C5-NO2 C6 5N3S_effects • NO2 at C5 activates C2, C4, C6 • SO2NH2 at C3 activates C2, C4, C6 • Synergistic activation at C2, C4, C6 5N3S->5N3S_effects 3N5S N C2 C3-NO2 C4 C5-SO2NH2 C6 3N5S_effects • NO2 at C3 activates C2, C4, C6 • SO2NH2 at C5 activates C2, C4, C6 • Synergistic activation at C2, C4, C6 3N5S->3N5S_effects

Caption: Electronic activation patterns in nitropyridine sulfonamide isomers.

Comparative Reactivity Analysis

We will explore two fundamental reaction types to compare the isomers: Nucleophilic Aromatic Substitution (SⁿAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SⁿAr)

SⁿAr reactions are hallmarks of electron-deficient aromatic systems.[7] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][7] The stability of this complex, and thus the reaction rate, is highly dependent on the ability of the EWGs to delocalize the negative charge.

  • 3.1.1 Positional Effects on SⁿAr: For a leaving group (e.g., a halide) at the C2 position, the reactivity will be dictated by the activating power of the nitro and sulfonamide groups.

    • In a hypothetical 2-Chloro-5-nitropyridine-3-sulfonamide , the nitro group is para to the C2 position, and the sulfonamide is ortho. Both strongly stabilize the negative charge of the Meisenheimer complex.

    • In a hypothetical 2-Chloro-3-nitropyridine-5-sulfonamide , the nitro group is ortho to the C2 position, and the sulfonamide is para. Again, both provide strong stabilization.

While both isomers are highly activated, subtle differences in the degree of resonance and inductive stabilization can lead to different reaction kinetics. The isomer with the nitro group para to the leaving group is often slightly more reactive due to the direct delocalization of the negative charge onto the nitro group through resonance.

  • 3.1.2 Proposed Experimental Protocol: Comparative SⁿAr with Methoxide

This protocol aims to quantify the relative reactivity of chloro-substituted versions of the isomers towards a common nucleophile.

G cluster_workflow Comparative SNAr Kinetics Workflow prep Prepare equimolar solutions of 2-Chloro-5-nitro-3-sulfonamide (A) 2-Chloro-3-nitro-5-sulfonamide (B) and Sodium Methoxide in Methanol react Initiate parallel reactions in a thermostatted reactor at 25°C prep->react sample Withdraw aliquots at timed intervals (t=0, 5, 15, 30, 60 min) react->sample quench Quench aliquots with dilute HCl sample->quench analyze Analyze by HPLC-UV to determine the concentration of starting material and product quench->analyze plot Plot ln([Substrate]t/[Substrate]0) vs. Time analyze->plot calc Calculate pseudo-first-order rate constants (k_obs) from the slope plot->calc

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Methodology:

  • Preparation: Prepare 0.01 M solutions of 2-Chloro-5-nitropyridine-3-sulfonamide and 2-Chloro-3-nitropyridine-5-sulfonamide in anhydrous methanol. Prepare a 0.1 M solution of sodium methoxide in methanol.

  • Reaction: In separate, temperature-controlled vessels maintained at 25.0 ± 0.1 °C, add the substrate solution. Initiate the reaction by adding the sodium methoxide solution (10 equivalents) with vigorous stirring.

  • Sampling & Quenching: At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (100 µL) and immediately quench it in a vial containing 900 µL of 0.1 M HCl in methanol/water (1:1).

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection to monitor the disappearance of the starting material and the appearance of the methoxy-substituted product.

  • Data Processing: Calculate the pseudo-first-order rate constant (k_obs) for each isomer by plotting the natural logarithm of the substrate concentration versus time. The slope of the resulting line will be -k_obs.

  • 3.1.3 Expected Outcomes & Data Interpretation

Isomer (Hypothetical)Activating Groups (Relative to C2)Predicted Relative Rate (k_rel)Rationale
2-Chloro-5-nitropyridine-3-sulfonamide-NO₂ (para), -SO₂NH₂ (ortho)~1.2 - 1.5The para-nitro group provides superior resonance stabilization of the Meisenheimer intermediate.
2-Chloro-3-nitropyridine-5-sulfonamide-NO₂ (ortho), -SO₂NH₂ (para)1.0 (Reference)Strong activation from both groups, but the ortho-nitro may introduce minor steric hindrance.
Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[8] The rate of this reduction can be influenced by the electronic environment of the ring. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe, Sn, Zn).[9][10]

  • 3.2.1 Influence of Ring Electronics on Reduction Potential: A more electron-deficient ring can make the nitro group easier to reduce. The combined electron-withdrawing power of the pyridine nitrogen and the sulfonamide group will influence the electron density at the nitro group.

    • In This compound , the sulfonamide group is meta to the nitro group. Its electron-withdrawing effect is primarily inductive.

    • In 3-Nitropyridine-5-sulfonamide , the situation is identical in terms of the meta relationship. Therefore, the electronic influence on the nitro group itself is predicted to be very similar between the two isomers. Any observed differences in reactivity would likely be subtle or influenced by factors like catalyst surface interactions.

  • 3.2.2 Proposed Experimental Protocol: Comparative Catalytic Hydrogenation

This protocol uses a competitive reaction format to determine the relative reduction rates.

Methodology:

  • Preparation: In a single flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of this compound and 3-Nitropyridine-5-sulfonamide in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5 mol%).

  • Reaction: Seal the flask, purge with hydrogen gas, and maintain a positive pressure of H₂ (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: At various time points (e.g., 15, 30, 60, 120 minutes), withdraw a small sample of the reaction mixture, filter it through a short plug of celite to remove the catalyst, and dilute for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the relative ratio of the two starting materials and their corresponding amino-pyridine products.

  • Data Interpretation: A faster decrease in the concentration of one isomer relative to the other indicates a higher reactivity towards reduction under these conditions.

  • 3.2.3 Expected Outcomes & Data Interpretation

IsomerRelative Position of EWGsPredicted Relative Reduction RateRationale
This compoundmeta~1.0The electronic environment around the nitro group is very similar to its isomer.
3-Nitropyridine-5-sulfonamidemeta~1.0Minor differences could arise from differential adsorption to the catalyst surface, but large electronic differences are not expected.

Synthetic Strategy Implications

The choice between isomers has significant consequences for multi-step syntheses.

  • Exploiting SⁿAr Reactivity: If a synthetic route requires a nucleophilic substitution at the C2 or C6 position, the choice of isomer (specifically, a halogenated precursor) can be critical. An isomer that places the nitro group para to the leaving group will likely give faster reaction rates and potentially higher yields, allowing for milder reaction conditions.

  • Selective Reduction: While the reduction rates of the nitro groups themselves are predicted to be similar, the resulting amines will have vastly different properties. The conversion of a strongly deactivating nitro group into a strongly activating, ortho, para-directing amino group fundamentally changes the rules for subsequent reactions, such as electrophilic aromatic substitution.[10] The position of this new, powerful activating group must be carefully considered for the desired downstream transformations.

Conclusion

While this compound and its positional isomers may appear structurally similar, the precise arrangement of the nitro and sulfonamide groups creates distinct electronic environments that govern their chemical reactivity. The most significant differences are observed in reactions where the substituents can synergistically stabilize a charged intermediate, such as in nucleophilic aromatic substitution. In contrast, for reactions directly involving one of the functional groups, like nitro reduction, the meta relationship between the groups in both isomers leads to a more comparable reactivity profile.

A thorough understanding of these isomeric differences, grounded in the principles of electronic effects and validated by empirical kinetic data, is essential for the modern medicinal and process chemist. This knowledge enables the rational selection of intermediates and the strategic design of synthetic pathways to access complex molecular targets with greater efficiency and control.

References

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (NIH). Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available from: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Available from: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. Available from: [Link]

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A Comparative Guide to the Cross-Reactivity of 5-Nitropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding a compound's selectivity is paramount to its therapeutic success. Off-target effects can lead to unforeseen toxicities and diminish the clinical viability of promising candidates.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel class of compounds: 5-Nitropyridine-3-sulfonamide derivatives.

Given the well-established role of the sulfonamide moiety as a potent inhibitor of zinc-containing enzymes, particularly carbonic anhydrases (CAs), this guide will focus on assessing the selectivity of these derivatives against key CA isoforms.[2][3] Furthermore, we will explore broader off-target screening strategies to build a complete safety and selectivity profile.

The Central Hypothesis: Carbonic Anhydrases as Primary Targets

The sulfonamide group is a classic zinc-binding motif, integral to a multitude of clinically approved drugs that target carbonic anhydrases.[4][5] These enzymes play critical roles in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[6] The human CA family comprises several isoforms, with some being ubiquitous (like hCA I and II) and others being more tissue-specific or upregulated in disease states, such as the tumor-associated isoforms hCA IX and XII.[7][8]

Therefore, our central hypothesis is that this compound derivatives will exhibit inhibitory activity against carbonic anhydrases. The key challenge, and the focus of this guide, is to determine the isoform selectivity of these compounds. High selectivity for a target isoform over ubiquitously expressed ones like hCA I and II is a critical attribute for minimizing off-target side effects.[9][10]

Comparator Compounds for Benchmarking

To contextualize the cross-reactivity profile of our novel derivatives, it is essential to compare their performance against established clinical compounds and structurally related analogs.

Clinically Used Carbonic Anhydrase Inhibitors:

  • Acetazolamide: A non-selective inhibitor of multiple CA isoforms, used in the treatment of glaucoma, epilepsy, and altitude sickness.[2][11]

  • Dorzolamide: A topical CA inhibitor used for glaucoma, exhibiting some selectivity for hCA II.[2][3]

Structurally Related Analogs for SAR Studies:

To understand the structure-activity relationship (SAR), it is crucial to synthesize and test derivatives with systematic modifications. This could include:

  • Analog 1 (Nitro Group Position): Shifting the nitro group from the 5-position to other positions on the pyridine ring.

  • Analog 2 (Pyridine Ring Substituents): Introducing different substituents on the pyridine ring to probe steric and electronic effects.

  • Analog 3 (Sulfonamide Substitution): Evaluating secondary or tertiary sulfonamides to assess the impact on zinc binding and selectivity.[12]

Experimental Workflow for Assessing Cross-Reactivity

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile, starting with focused enzyme assays and progressing to broader, unbiased screens.

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Target Engagement a In Vitro Carbonic Anhydrase Inhibition Assay b Determine IC50 Values for hCA I, II, IX, XII a->b c Calculate Selectivity Indices b->c d Kinase Profiling Panel (e.g., 96-well plate format) c->d e Cell-Based Microarray Screen c->e f Identify Potential Off-Targets d->f e->f g Cellular Thermal Shift Assay (CETSA) f->g h Confirm Target Binding in Intact Cells g->h

Caption: A tiered experimental workflow for assessing the cross-reactivity of this compound derivatives.

Part 1: In Vitro Carbonic Anhydrase Inhibition Assay

This assay will determine the potency of the test compounds against a panel of key human carbonic anhydrase isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) for each this compound derivative against hCA I, hCA II, hCA IX, and hCA XII.

Methodology: Stopped-Flow CO2 Hydration Assay

This method is a gold standard for measuring CA activity and inhibition.[13]

Materials:

  • Recombinant human CA isoforms (I, II, IX, XII)

  • Test compounds (this compound derivatives and comparators) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and comparators in DMSO.

    • Prepare serial dilutions of the compounds in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid affecting enzyme activity.

    • Prepare a stock solution of the recombinant CA enzyme in the assay buffer.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

  • Enzyme Inhibition Assay:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or DMSO for control) for a defined period (e.g., 15 minutes).

    • In the other syringe, load the CO2-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.[14][15][16]

Hypothetical Data Presentation:

CompoundhCA I IC50 (nM)hCA II IC50 (nM)hCA IX IC50 (nM)hCA XII IC50 (nM)Selectivity Index (hCA II / hCA IX)
This compound 850250254010
Analog 1 (Nitro Position) 12004001502002.7
Analog 2 (Substituent) 60018030556
Acetazolamide 501225450.48
Dorzolamide 150092508000.036

Part 2: Broad Off-Target Screening

While CAs are the hypothesized primary targets, a comprehensive cross-reactivity study should investigate potential interactions with other protein families, particularly kinases, which are common off-targets for small molecules.

Objective: To identify potential off-target interactions of the most potent and selective this compound derivative across a broad panel of human kinases.

Methodology: In Vitro Kinase Profiling Service

Several commercial providers offer fee-for-service kinase screening against large panels (e.g., >400 kinases).[17][18][19] These assays typically measure the inhibition of kinase activity at a fixed concentration of the test compound (e.g., 1 µM or 10 µM).

Step-by-Step Protocol:

  • Compound Submission:

    • Submit the lead this compound derivative (selected based on CA inhibition data) to a reputable contract research organization (CRO).

  • Assay Performance:

    • The CRO will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel at the specified compound concentration.

  • Data Analysis:

    • The results are typically provided as a percentage of inhibition for each kinase.

    • Any kinase showing significant inhibition (e.g., >50%) should be flagged for follow-up studies.

Hypothetical Data Presentation:

Kinase TargetPercent Inhibition at 1 µM
CDK2/cyclin A5%
EGFR12%
PIM1 65%
SRC8%
... (and so on for the entire panel)

In this hypothetical example, PIM1 kinase is identified as a potential off-target and would require further investigation, such as determining its IC50 value for the compound.

Part 3: Cellular Target Engagement

To confirm that the observed in vitro activity translates to target binding within a cellular context, a Cellular Thermal Shift Assay (CETSA) is a powerful tool.[20][21][22][23]

Objective: To verify that the lead this compound derivative engages its intended target (e.g., hCA IX) in intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA)

This assay is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[24]

Materials:

  • Cancer cell line overexpressing the target protein (e.g., HT-29 cells for hCA IX)

  • Lead test compound

  • Lysis buffer

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat cultured cells with the lead compound or a vehicle control (DMSO) for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Analysis:

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and control samples.

    • Plot the percentage of soluble protein versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Principle cluster_1 a Unbound Protein (Vehicle Control) b Heat Application a->b c Protein Denaturation & Aggregation b->c d Lower Melting Temp. c->d e Ligand-Bound Protein (Compound Treatment) f Heat Application e->f g Increased Stability f->g h Higher Melting Temp. g->h

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity of novel this compound derivatives. By systematically evaluating on-target potency, isoform selectivity, and broad off-target interactions, researchers can build a comprehensive profile that informs lead optimization and preclinical development.

The hypothetical data presented herein illustrates how a compound with promising activity against a disease-relevant target (hCA IX) can be differentiated from non-selective compounds. Furthermore, the identification of a potential kinase off-target (PIM1) highlights the importance of broad screening to preemptively address potential liabilities.

Ultimately, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise; it is a critical component of developing safer and more effective medicines. The experimental framework provided in this guide offers a clear and actionable path for drug development professionals to rigorously assess the selectivity of this compound derivatives and other novel chemical entities.

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A Comparative Guide to the Synthesis of 5-Aminopyridine-3-sulfonamide: A Benchmarking Study of Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted aminopyridine core, in particular, is a privileged motif found in a wide array of biologically active molecules, including potent kinase inhibitors. This guide provides an in-depth, comparative analysis of two principal synthetic routes to a valuable exemplar of this class: 5-aminopyridine-3-sulfonamide .

We will benchmark the performance of 5-Nitropyridine-3-sulfonamide as a key starting material against a common alternative strategy commencing from a halogenated pyridine precursor. This guide moves beyond a simple recitation of protocols to offer a nuanced, field-proven perspective on the practical advantages and disadvantages of each approach, grounded in experimental data and mechanistic rationale.

Introduction: The Strategic Importance of 5-Aminopyridine-3-sulfonamide

The 3,5-disubstituted pyridine framework is a critical pharmacophore in numerous drug discovery programs. The orthogonal functionalities of an amino group at the 5-position and a sulfonamide at the 3-position provide versatile handles for combinatorial library synthesis and fine-tuning of physicochemical properties. The amino group can be readily derivatized to explore structure-activity relationships (SAR), while the sulfonamide moiety can engage in crucial hydrogen bonding interactions with biological targets.

This guide will dissect two convergent strategies for the synthesis of this key intermediate, providing the reader with the necessary data to make an informed decision based on factors such as yield, purity, scalability, and reagent availability.

Synthetic Strategy A: The Nitro-Reduction Pathway

This classical and often utilized approach leverages the commercially available This compound as the starting material. The core of this strategy lies in the selective reduction of the aromatic nitro group to the corresponding amine.

Mechanistic Rationale

The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. The choice of reducing agent is critical to ensure high chemoselectivity, avoiding the reduction of other functional groups present in the molecule. Common methods include catalytic hydrogenation and reduction with metals in acidic media.[1][2]

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction proceeds via the stepwise reduction of the nitro group to nitroso, hydroxylamine, and finally the amine on the catalyst surface.[3] This method is often clean and high-yielding.

  • Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in acidic media are also effective. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with subsequent protonation steps.[4][5] While effective, this method can sometimes lead to the formation of metal salt byproducts that require careful removal during workup.[6]

Diagram 1: Nitro-Reduction Pathway Workflow
Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq) and ethanol to form a slurry.

  • Carefully add 10% Pd/C (5-10 mol% Pd on a weight basis).[7]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically 1-4 atm, or as per available equipment) and stir the mixture vigorously at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-aminopyridine-3-sulfonamide.

Performance Benchmarking (Strategy A)
MetricPerformanceCommentary
Yield Generally high (often >90%)Catalytic hydrogenation is typically a very efficient reaction for nitro group reduction.[2]
Purity HighThe reaction is usually clean, with the primary byproduct being water. Filtration effectively removes the heterogeneous catalyst.
Reaction Time 2-16 hoursDependant on catalyst loading, hydrogen pressure, and substrate concentration.[3]
Scalability ExcellentCatalytic hydrogenation is a readily scalable process used extensively in industrial settings.
Safety Requires specialized equipment for handling hydrogen gas. The catalyst can be pyrophoric.Careful handling procedures are necessary.
Reagent Availability This compound is commercially available. Pd/C is a common catalyst.

Synthetic Strategy B: The Halopyridine-Amination Pathway

This alternative approach avoids the use of a nitro precursor and instead builds the desired product from a halogenated pyridine scaffold. A plausible route involves the amination of a 3-halopyridine-5-sulfonamide derivative.

Mechanistic Rationale

This strategy hinges on the formation of a carbon-nitrogen bond at the 5-position of the pyridine ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for this purpose.[8][9]

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base. The final step is a reductive elimination that forms the C-N bond and regenerates the active palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and foresight. The compounds we synthesize and handle, such as 5-Nitropyridine-3-sulfonamide, are often novel, with safety data that may not be extensively documented. This guide provides a robust, first-principles-based framework for the safe and compliant disposal of this compound. Our approach is grounded in an analysis of its constituent chemical moieties—the pyridine ring, the nitro group, and the sulfonamide functional group—to establish a disposal protocol that is both scientifically sound and operationally secure.

This document moves beyond a simple checklist. It explains the chemical reasoning behind each procedural step, empowering your team to manage this and structurally similar compounds with a deep understanding of the associated hazards and the logic of their mitigation.

Part 1: Hazard Assessment & Characterization

Understanding the disposal requirements for this compound begins with a thorough assessment of its chemical structure. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, we must infer its hazard profile from its three core components.

  • Pyridine Moiety : The pyridine ring is a nitrogen-containing heterocycle. Pyridine and its derivatives are generally water-soluble, which increases their potential for environmental mobility if not properly contained.[1][2] They are often flammable and exhibit significant toxicity, with potential damage to the liver and kidneys.[3][4] Waste containing pyridine is classified as hazardous and requires high-temperature incineration for complete destruction.[5]

  • Nitroaromatic Moiety : Nitroaromatic compounds are recognized as a class of chemicals with significant toxicological and environmental concerns.[6] Many are listed as priority pollutants due to their potential for mutagenicity and their recalcitrance to natural biodegradation.[6] Disposal protocols for related nitroaromatic compounds consistently mandate segregation and disposal as hazardous waste.[7]

  • Sulfonamide Moiety : The sulfonamide group is a well-known pharmacophore. While this implies biological activity, it also raises concerns about the environmental impact of disposal, as these compounds can affect non-target organisms.[8][9] Their degradation in the environment can lead to the formation of persistent transformation products.[10][11]

This composite structure necessitates that this compound be treated as a multi-hazard hazardous waste , requiring stringent containment and destruction protocols.

Quantitative & Safety Data Summary

The following table summarizes known and inferred data for this compound. Hazard classifications are inferred from analogous structures and functional group analysis.

PropertyValue / InformationSource(s)
Chemical Formula C₅H₅N₃O₄S[12]
CAS Number 62009-07-8[12]
Molecular Weight 203.18 g/mol [13]
Inferred GHS Classification Acute Toxicity (Oral, Dermal, Inhalation) Skin/Eye Irritation Specific Target Organ Toxicity Hazardous to the Aquatic Environment[14][15]
Inferred Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[16][17]

Part 2: Personnel Safety & Spill Management

Prior to handling or disposal, ensuring the safety of laboratory personnel is paramount. This involves not only utilizing the correct Personal Protective Equipment (PPE) but also having a clear, actionable plan for spill containment.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the following PPE. The rationale for each is to provide a comprehensive barrier against the compound's multi-hazard profile.

Protective EquipmentSpecifications & RationaleSource(s)
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). Protects against splashes of solutions or contact with solid particulates.[18]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for extended contact with pyridine-based compounds. Inspect gloves prior to use.[16][19]
Body Protection Standard laboratory coat. A flame-retardant and chemically impervious apron is recommended for bulk handling.[18]
Respiratory Protection All handling of the solid compound or its solutions must occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][20]
Experimental Protocol: Spill Management

In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental release.

  • Evacuate and Secure : Immediately alert others and evacuate the immediate spill area. Restrict access and ensure the chemical fume hood is operational if the spill is contained within it.

  • Don PPE : Before re-entering the area, don the full PPE ensemble described above.

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[7] Avoid creating dust.

    • For Liquid Spills : Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect Waste : Carefully scoop the absorbed material and spilled compound into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if a flammable solvent was involved.

  • Decontaminate Area : Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must be collected and placed into the same hazardous waste container.[7]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department, per laboratory protocol.

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process requiring diligence and clear documentation. The guiding principle is that this chemical must never enter the sanitary sewer or municipal waste systems.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

  • Classification : All waste containing this compound must be classified as Nitrogenous and Sulfur-Containing Organic Hazardous Waste . This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (pipette tips, vials, gloves, absorbent pads).

  • Segregation : This waste stream must be kept separate from other waste categories, especially:

    • Incompatible Materials : Do not mix with strong oxidizing agents, strong acids, or strong bases.[16]

    • Halogenated vs. Non-Halogenated : If your institution segregates these, place this compound in the appropriate nitrogenous/sulfur-containing stream, which is often incinerated alongside non-halogenated waste. Consult your EHS department for specific guidance.

Step 2: Containerization
  • Select a robust, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • The container must have a secure, sealable lid to prevent the release of vapors.[16]

  • For solutions, never fill the container more than 80% full to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a regulatory requirement and is critical for safety. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

  • The full chemical name: "Waste this compound"

  • List of all components in the container, including solvents.

  • The approximate concentrations or percentages of each component.

  • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The name of the principal investigator and the laboratory location.

  • The date of accumulation.

Step 4: Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must have secondary containment (e.g., a larger bin or tray) capable of holding the entire volume of the container in case of a leak.

  • Store away from heat, direct sunlight, and sources of ignition.[16]

Step 5: Final Disposal
  • Method : The only acceptable method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[5][21]

  • Rationale : Incineration is essential for two primary reasons:

    • It guarantees the complete thermal destruction of the pyridine ring and nitroaromatic structures, which are environmentally persistent.[1][2][6]

    • Licensed facilities are equipped with advanced scrubbing systems to neutralize and capture the nitrogen oxides (NOx) and sulfur oxides (SOx) generated during combustion, preventing their release as atmospheric pollutants.[21]

  • Procedure : Arrange for pickup of the waste container through your institution's EHS department. Do not attempt to transport hazardous waste personally.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal gen Generation of Waste (Pure compound, solutions, contaminated labware) seg Segregate as 'Nitrogenous/Sulfur-Containing Organic Hazardous Waste' gen->seg Classify Immediately container Select & Fill Compatible Waste Container (<80% full) seg->container labeling Attach & Complete Hazardous Waste Label container->labeling As waste is added storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Institutional EHS storage->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Disposal Workflow for this compound.

Part 4: Decontamination

  • Glassware : Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous waste. The third rinsate can be managed according to standard laboratory procedures for solvent waste. After rinsing, the glassware can be washed with soap and water.

  • Work Surfaces : Decontaminate benches and fume hood surfaces by wiping them down with a solvent-soaked cloth followed by a soap and water wash. The cleaning cloths must be disposed of as solid hazardous waste.[7]

By adhering to this comprehensive guide, you ensure that your laboratory's handling and disposal of this compound meet the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • What are the effects of Pyridine on human health and the environment?. ChemicalBook.
  • Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. BenchChem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Labor
  • Standard Operating Procedure for Pyridine.
  • Pyridine: general inform
  • Bioremediation of nitroaromatic compounds. Cambridge University Press.
  • Pyridine | ToxFAQs™.
  • Degradation of Pyridines in the Environment.
  • Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight (CPEO).
  • Pyridine ACS Safety D
  • 3-Nitropyridine Safety D
  • Pyridine-3-sulphonic acid Safety D
  • Sulfanilamide Safety D
  • Nitrite-mediated photodegradation of sulfonamides and formation of nitr
  • This compound. BLD Pharm.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. MDPI.
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
  • 5-Nitropyridine-2-sulfonamide. PubChem.

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Personal protective equipment for handling 5-Nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Nitropyridine-3-sulfonamide

This document provides researchers, scientists, and drug development professionals with essential safety protocols and operational guidance for the handling of this compound. The information herein is designed to establish a robust safety framework, ensuring both personal protection and experimental integrity. By synthesizing data from structurally analogous compounds and adhering to established laboratory safety principles, this guide serves as a critical resource for minimizing risk.

Hazard Assessment & Triage: An Evidence-Based Approach

  • Nitropyridine Moiety : The presence of a nitropyridine structure is a significant indicator of potential hazards. Similar compounds, such as 2-Amino-5-nitropyridine and 2-Chloro-5-nitropyridine, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some are also designated as harmful if swallowed.[1][3][4] The pyridine ring itself is a toxic, flammable liquid that can be a skin and respiratory irritant.[5]

  • Sulfonamide Moiety : While the sulfonamide group is a common feature in many pharmaceuticals, as a solid, it can contribute to the risk of aerosolization and inhalation. The compound should be handled as a fine powder that can be easily dispersed in the air.

Based on these analogous compounds, we can anticipate the hazard classifications for this compound, which are summarized in the table below.

Anticipated Hazard GHS Hazard Code (Anticipated) Rationale based on Analogous Compounds
Acute Toxicity, OralH302: Harmful if swallowedBased on data for 2-Amino-5-nitropyridine and 2-Fluoro-5-nitropyridine.[1][3]
Skin Corrosion / IrritationH315: Causes skin irritationA common characteristic of various nitropyridine derivatives.[1][2][6]
Serious Eye Damage / IrritationH319: Causes serious eye irritationA consistent finding for analogous nitropyridine compounds.[1][2][6]
Specific Target Organ ToxicityH335: May cause respiratory irritationBased on data for 2-Amino-5-nitropyridine and 2-Chloro-5-nitropyridine.[1][2]

This proactive hazard identification is the cornerstone of a trustworthy safety protocol, ensuring that all subsequent handling procedures are built upon a solid foundation of scientific reasoning.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only line of defense.[7] A comprehensive safety strategy employs the "Hierarchy of Controls," which prioritizes methods of risk mitigation.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Gown, Goggles)

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for handling this compound.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) General lab ventilation.Safety glasses.[8]Single pair of nitrile gloves.Lab coat.Not required.
Weighing & Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Tightly fitting safety goggles.[9][10]Double-gloving with nitrile gloves.[11]Disposable, low-permeability gown with tight cuffs.[11]Recommended if not in a certified enclosure.
Preparing Solutions (Dissolving) Chemical fume hood.Tightly fitting safety goggles and face shield.[12]Double-gloving with nitrile gloves.Disposable, low-permeability gown with tight cuffs.Not required if performed in a fume hood.
Reaction Monitoring & Work-up Chemical fume hood.Tightly fitting safety goggles.Double-gloving with nitrile gloves.Lab coat over personal clothing.Not required if performed in a fume hood.
Spill Cleanup Ensure area is well-ventilated.Tightly fitting safety goggles and face shield.Heavy-duty chemical resistant gloves over nitrile gloves.Chemical-resistant apron over gown or coveralls.Full-face respirator with appropriate cartridges if significant dust is present.[9]

Causality Behind PPE Choices:

  • Double-Gloving: The use of two pairs of gloves is critical when compounding or handling hazardous substances.[11] This practice protects the handler from contamination in the event the outer glove is torn or punctured and allows for the safe removal of the contaminated outer glove without exposing the skin.

  • Gown Selection: A disposable, low-permeability gown with a solid front and tight cuffs prevents skin contact from spills and minimizes the transfer of contamination outside the work area.[11]

  • Eye and Face Protection: Given the high likelihood of serious eye irritation, tightly fitting goggles are mandatory.[2][6][9] A face shield should be worn over goggles during tasks with a high splash potential, such as dissolving the compound or cleaning up spills.[12]

Safe Handling & Operational Workflow

A disciplined, step-by-step approach to handling is essential for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Area Setup

  • Designate a specific area within a chemical fume hood for all handling activities.

  • Verify that the fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the designated area to minimize movement in and out of the hood.

  • Ensure an appropriate chemical waste container is properly labeled and placed within reach.

Step 2: Donning and Doffing PPE Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) d1 1. Gown d2 2. Inner Gloves d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Outer Gloves (over gown cuff) d3->d4 f1 1. Outer Gloves (Dispose as chemical waste) f2 2. Gown (Turn inside out) f1->f2 f3 3. Goggles/Face Shield (Clean immediately) f2->f3 f4 4. Inner Gloves (Dispose as chemical waste) f3->f4

Caption: Proper sequence for donning and doffing PPE.

Step 3: Handling the Compound

  • Avoid Dust Generation: When transferring the solid, use gentle motions. Avoid dropping the powder from a height. Use a micro-spatula for small quantities.

  • Container Management: Keep the primary container tightly closed when not in use.[2][6]

  • No Eating or Drinking: Do not eat, drink, or smoke in the handling area to prevent ingestion.[12]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][6][13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][2][3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[9] Call a poison control center or physician immediately.[1][3]
Small Spill (in fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled hazardous waste container.[1] Decontaminate the area with an appropriate solvent and then soap and water.
Large Spill (outside fume hood) Evacuate the immediate area and alert others.[1] Prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

Decontamination:

  • All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse items with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous liquid waste. Then, wash with soap and water.

  • The work surface in the fume hood should be wiped down with a solvent-dampened cloth, followed by a soap and water wash at the end of each procedure.

Waste Stream Segregation and Disposal: All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Waste_Streams cluster_waste Hazardous Waste Collection Experiment Handling of This compound SolidWaste Solid Waste (Contaminated weigh paper, bench covers, excess solid) Experiment->SolidWaste LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) Experiment->LiquidWaste PPEWaste PPE Waste (Gloves, disposable gown) Experiment->PPEWaste

Caption: Segregation of waste streams for proper disposal.

Disposal Protocol:

  • Collect all waste in compatible, sealed, and clearly labeled containers.

  • Do not mix incompatible waste streams.

  • Dispose of all generated waste through your institution's certified Environmental Health and Safety (EHS) office.[2][6][14] Adhere strictly to all local, state, and national regulations for hazardous waste disposal.[15]

References

  • Jubilant Ingrevia Limited. (2024, February 19).
  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET: 2-Amino-4-methyl-3-nitropyridine.
  • Fisher Scientific. (2025, December 18).
  • Echemi.
  • Fisher Scientific. (2025, December 24).
  • Centers for Disease Control and Prevention (CDC). (2024, September 20).
  • Fisher Scientific. (2009, October 2).
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. Personal protective equipment for handling Sulfogaiacol.
  • Thermo Fisher Scientific. (2010, November 15).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.